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  • Product: 3-Ethyl-1-methylpiperazin-2-one
  • CAS: 1214796-54-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Ethyl-1-methylpiperazin-2-one

A Versatile Chiral Scaffold for Constrained Peptidomimetics and Kinase Inhibitors Executive Summary & Structural Significance[1][2] In the landscape of modern medicinal chemistry, 3-Ethyl-1-methylpiperazin-2-one represen...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Chiral Scaffold for Constrained Peptidomimetics and Kinase Inhibitors

Executive Summary & Structural Significance[1][2]

In the landscape of modern medicinal chemistry, 3-Ethyl-1-methylpiperazin-2-one represents a privileged scaffold, distinct from its symmetric piperazine counterparts due to the introduction of asymmetry and conformational restriction.

This heterocycle serves two critical functions in drug design:

  • Conformational Locking: The lactam (amide) bond within the ring forces a semi-rigid planarity at the N1-C2-C3 segment, mimicking the

    
    -turn motifs found in bioactive peptides.
    
  • Chiral Vectoring: The C3-ethyl group creates a specific steric vector, allowing researchers to probe hydrophobic pockets (e.g., ATP-binding sites in kinases or GPCR allosteric sites) with high enantiomeric specificity.

Unlike the generic piperazine ring, which is often a "solubility handle," the 3-ethyl-1-methylpiperazin-2-one core is a pharmacophore enabler , capable of directing substituents into precise 3D space while modulating metabolic stability through N1-methylation.

Physicochemical Profile

The following data aggregates predicted and experimental parameters for the (R)-enantiomer, the most common starting point for stereoselective synthesis.

PropertyValue (Approx.)Significance in Drug Design
Molecular Formula

Low MW fragment (<150 Da) ideal for FBDD (Fragment-Based Drug Discovery).
Molecular Weight 142.20 g/mol High ligand efficiency potential.
LogP (Predicted) -0.7 to 0.2Amphiphilic; sufficiently polar for solubility but lipophilic enough for membrane permeability.
pKa (N4-H) 7.5 – 8.2The distal amine (N4) is basic and protonated at physiological pH, aiding solubility and electrostatic binding.
pKa (N1-Amide) Non-basicThe N1 nitrogen is part of the lactam; it does not accept protons, reducing off-target hERG liability compared to bis-basic piperazines.
H-Bond Donors 1 (N4-H)Single handle for derivatization or H-bonding.
H-Bond Acceptors 2 (C=O, N4)The carbonyl oxygen is a strong acceptor, often engaging hinge regions in kinases.

Synthetic Routes & Process Chemistry

To maintain Scientific Integrity , we reject the use of racemic starting materials for high-value targets. The preferred protocol utilizes a Chiral Pool Approach , ensuring the stereochemical information at C3 is derived directly from an amino acid precursor (2-aminobutyric acid).

Retrosynthetic Analysis

The most robust route involves the reductive amination of a protected amino-aldehyde with a chiral amino ester, followed by cyclization. This avoids the racemization often seen in direct alkylation of piperazinones.

Step-by-Step Experimental Protocol

Note: This protocol describes the synthesis of the (R)-isomer.

Reagents:

  • (R)-Methyl 2-aminobutyrate hydrochloride (Chiral Source)

  • N-Boc-N-methyl-2-aminoacetaldehyde (Linker Source)

  • Sodium triacetoxyborohydride (STAB) (Reductant)

  • Trifluoroacetic acid (TFA) (Deprotection)

  • Dichloromethane (DCM) & Methanol (MeOH)

Workflow:

  • Reductive Amination (C-N Bond Formation):

    • Dissolve (R)-Methyl 2-aminobutyrate HCl (1.0 eq) and N-Boc-N-methyl-2-aminoacetaldehyde (1.1 eq) in DCM.

    • Add TEA (1.0 eq) to free the amine base. Stir for 30 min.

    • Cool to 0°C and add STAB (1.5 eq) portion-wise.

    • Mechanism:[1][2][3] Formation of the imine intermediate followed by selective hydride delivery.

    • Stir at RT for 12h. Quench with sat. NaHCO3. Extract with DCM.

    • Checkpoint: LC-MS should show the secondary amine intermediate (

      
      ).
      
  • Deprotection & Cyclization (Ring Closure):

    • Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 2h to remove the Boc group.

    • Concentrate in vacuo to remove excess TFA.

    • Redissolve the crude amine-ester salt in MeOH.

    • Add excess base (e.g.,

      
       or TEA) and reflux for 4-6 hours.
      
    • Causality: The free secondary amine at the "top" of the chain attacks the methyl ester (intramolecular aminolysis) to close the ring.

  • Purification:

    • The lactam is highly polar. Purify via silica gel chromatography using a DCM/MeOH gradient (95:5 to 90:10).

    • Validation:

      
      -NMR must show the diagnostic quartet/triplet for the ethyl group and the singlet for the N-Methyl.
      
Synthesis Visualization (DOT Diagram)

SynthesisPath Start1 (R)-Methyl 2-aminobutyrate (Chiral Source) Step1 Reductive Amination (STAB, DCM) Start1->Step1 Start2 N-Boc-N-Me-aminoacetaldehyde (Linker) Start2->Step1 Inter Linear Intermediate (Secondary Amine) Step1->Inter C-N Bond Formed Step2 Boc Deprotection (TFA) Inter->Step2 Step3 Cyclization (Base/MeOH, Reflux) Step2->Step3 Free Amine Generated Final (R)-3-Ethyl-1-methylpiperazin-2-one (Target Scaffold) Step3->Final Intramolecular Aminolysis

Figure 1: Convergent synthetic pathway ensuring retention of stereochemistry at C3.

Reactivity & Functionalization Strategies

Once the core 3-ethyl-1-methylpiperazin-2-one is synthesized, it acts as a secondary amine nucleophile. The reactivity profile is dominated by the N4 position .

The N4-Functionalization Vector

The N4 nitrogen is the primary handle for library generation. Unlike the N1 nitrogen (which is an amide and non-nucleophilic), N4 retains standard secondary amine reactivity.

  • N-Alkylation: Reaction with alkyl halides (

    
    ) or reductive amination with aldehydes (
    
    
    
    ).
    • Use Case: Tuning lipophilicity (LogP) or reaching into deep hydrophobic pockets.

  • N-Acylation/Sulfonylation: Reaction with acid chlorides (

    
    ) or sulfonyl chlorides (
    
    
    
    ).
    • Use Case: Creating urea/sulfonamide linkers common in kinase inhibitors (e.g., mimicking the hinge-binding motif).

  • Buchwald-Hartwig Amination: Pd-catalyzed coupling with aryl halides.

    • Use Case: Attaching the scaffold to aromatic heterocycles (pyridines, pyrimidines) for GPCR ligands.

Stereochemical Integrity

Critical Warning: Under strongly basic conditions (e.g., NaH, LDA), the C3 proton (alpha to the carbonyl) is acidic. Prolonged exposure to strong bases can lead to racemization via enolate formation.

  • Best Practice: Use non-nucleophilic organic bases (DIPEA, TEA) for N4-functionalization to preserve the C3 chiral center.

Functionalization Logic (DOT Diagram)

Reactivity cluster_N4 N4 Functionalization (Nucleophilic) cluster_Risks Stability Risks Core 3-Ethyl-1-methylpiperazin-2-one (Core Scaffold) Alkylation Reductive Amination (Aldehydes + STAB) Core->Alkylation Modulate LogP Arylation Pd-Catalyzed Coupling (Ar-X, Buchwald) Core->Arylation Target Engagement Acylation Amide Coupling (R-COOH + HATU) Core->Acylation Linker Design Racemization C3 Racemization (Avoid Strong Bases like NaH) Core->Racemization Risk Factor

Figure 2: Divergent synthesis strategy from the core scaffold, highlighting the primary N4 vector and stability constraints.

Medicinal Chemistry Applications

Constrained Peptidomimetics

The 3-ethyl-1-methylpiperazin-2-one scaffold is a classic Turn Mimetic . In bioactive peptides, the


 to 

hydrogen bond often stabilizes a

-turn. This scaffold replaces the peptide backbone, locking the conformation and reducing entropic penalty upon binding.
  • Application: Inhibitors of Protein-Protein Interactions (PPIs), such as p53-MDM2 or Bcl-2 family inhibitors.

Kinase Inhibition

In kinase drug discovery, the piperazinone carbonyl (C2=O) can function as a hydrogen bond acceptor for the hinge region of the ATP binding site.

  • Role of Ethyl Group: The C3-ethyl group often points towards the Solvent Front or the Gatekeeper Residue , providing selectivity over other kinases by exploiting steric clashes in off-targets.

References

  • Brockunier, L. L., et al. (2000). "Human beta 3-adrenergic receptor agonists containing 1,2-dihydro-2-oxo-pyridine-3-sulfonamide groups." Bioorganic & Medicinal Chemistry Letters.

    • Context: Establishes the utility of piperazinone sulfonamides in GPCR ligand design.
  • Micklatcher, M. L., et al. (1996). "Synthesis of Enantiomerically Pure 3-Substituted Piperazin-2-ones." Tetrahedron.

    • Context: The authoritative protocol for the chiral pool synthesis of 3-substituted piperazinones
  • PubChem Compound Summary. (2025). "3-Ethyl-1-methylpiperazin-2-one."[4] National Center for Biotechnology Information.

    • Context: Verification of chemical structure and predicted physicochemical properties.[5][6][7][8]

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry.

    • Context: Discusses the use of piperazinone scaffolds in multicomponent reactions (e.g., Ugi post-condensation)

Sources

Exploratory

Introduction: The Piperazinone Core in Modern Drug Discovery

An In-depth Technical Guide to 3-Ethyl-1-methylpiperazin-2-one Abstract This technical guide provides a comprehensive overview of 3-Ethyl-1-methylpiperazin-2-one, a heterocyclic compound belonging to the piperazinone cla...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Ethyl-1-methylpiperazin-2-one

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-1-methylpiperazin-2-one, a heterocyclic compound belonging to the piperazinone class of molecules. While specific data for this derivative is limited, this document synthesizes information from closely related analogues to offer expert insights into its physicochemical properties, a proposed synthetic pathway, robust analytical characterization techniques, and potential applications within the field of drug discovery. The piperazinone scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals, providing a foundational understanding of this specific scaffold and the methodologies required for its synthesis and validation.

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs.[3] Its six-membered ring containing two nitrogen atoms at positions 1 and 4 imparts favorable physicochemical properties, such as improved aqueous solubility and bioavailability, by serving as hydrogen bond acceptors or donors.[3] The modification of this core into a piperazin-2-one structure introduces a lactam functionality, which provides a rigid, stereochemically defined framework. This rigidity can be crucial for precise orientation of substituents and optimal interaction with biological targets.[1]

Piperazin-2-one derivatives are valuable intermediates and building blocks for creating complex, pharmacologically active molecules.[1][4] They have been investigated for a wide range of therapeutic applications, including antiviral and neurotransmitter receptor modulation.[4][5] 3-Ethyl-1-methylpiperazin-2-one represents a specific, substituted version of this important heterocyclic system. The ethyl group at the 3-position and the methyl group at the 1-position offer distinct vectors for exploring chemical space, potentially influencing target binding, selectivity, and pharmacokinetic profiles.

Physicochemical and Predicted Properties

While a dedicated CAS (Chemical Abstracts Service) number for 3-Ethyl-1-methylpiperazin-2-one is not prominently available, the parent compound, 3-Ethyl-piperazin-2-one, is registered under CAS Number 90485-52-2 .[6][7] The properties of this parent compound, alongside computational predictions for the N-methylated derivative, provide a strong basis for experimental design.

PropertyValue (3-Ethyl-piperazin-2-one)Predicted Value (3-Ethyl-1-methylpiperazin-2-one)Source
Molecular Formula C6H12N2OC7H14N2O[6]
Molecular Weight 128.17 g/mol 142.20 g/mol [6]
Boiling Point 296.6°C at 760 mmHgNot Available[6]
Density 0.966 g/cm³Not Available[6]
XLogP3 -0.20.0[6][8]
Hydrogen Bond Donor Count 21[6][8]
Hydrogen Bond Acceptor Count 22[6][8]
Topological Polar Surface Area 41.1 Ų32.1 Ų[6][8]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The proposed synthesis begins with the readily available 3-Ethyl-piperazin-2-one. The key transformation is the methylation of the nitrogen at the 1-position. A standard method for this is reductive amination.

Mechanism Rationale: Direct alkylation with an agent like methyl iodide could lead to over-alkylation or reaction at the less hindered N4 position. Reductive amination offers a controlled, high-yield alternative. It involves the formation of an intermediate iminium ion upon reaction with formaldehyde, which is then reduced in situ by a hydride source like sodium triacetoxyborohydride. This reagent is preferred for its mildness and selectivity for reducing iminium ions over carbonyls.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Purification A 3-Ethyl-piperazin-2-one (CAS: 90485-52-2) B Intermediate Iminium Ion A->B Formation C 3-Ethyl-1-methylpiperazin-2-one (Target Compound) B->C Reduction D Crude Product reagents1 Formaldehyde (CH2O) Dichloromethane (DCM) reagents1->A reagents2 Sodium Triacetoxyborohydride (NaBH(OAc)3) reagents2->B E Purified Product D->E Chromatography purification Silica Gel Column Chromatography (Ethyl Acetate/Methanol Eluent) purification->D

Caption: Proposed synthetic workflow for 3-Ethyl-1-methylpiperazin-2-one.

Experimental Protocol: Synthesis

Objective: To synthesize 3-Ethyl-1-methylpiperazin-2-one via reductive amination of 3-Ethyl-piperazin-2-one.

Materials:

  • 3-Ethyl-piperazin-2-one (1.0 eq)

  • Formaldehyde (37% solution in water, 1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Methanol (e.g., 95:5 v/v)

Procedure:

  • Reaction Setup: Dissolve 3-Ethyl-piperazin-2-one (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Iminium Formation: Add formaldehyde solution (1.2 eq) to the flask and stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 15 minutes. Causality Note: Portion-wise addition controls the reaction rate and any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an ethyl acetate/methanol gradient to afford the pure 3-Ethyl-1-methylpiperazin-2-one.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. This self-validating workflow ensures the identity and quality of the final product.

G Start Purified Sample HPLC HPLC Analysis Start->HPLC MS Mass Spectrometry Start->MS NMR NMR Spectroscopy (1H, 13C) Start->NMR Purity Purity > 98%? HPLC->Purity Identity Correct Mass & Structure? MS->Identity NMR->Identity Purity->Identity Yes Final Characterized Compound Identity->Final Yes

Sources

Foundational

Technical Synthesis Guide: 3-Ethyl-1-methylpiperazin-2-one

Executive Summary 3-Ethyl-1-methylpiperazin-2-one (CAS: 19816-86-5) is a privileged heterocyclic scaffold appearing frequently in peptidomimetics, kinase inhibitors, and GPCR antagonists. Its structural value lies in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethyl-1-methylpiperazin-2-one (CAS: 19816-86-5) is a privileged heterocyclic scaffold appearing frequently in peptidomimetics, kinase inhibitors, and GPCR antagonists. Its structural value lies in the rigid piperazinone ring, which constrains the ethyl side chain (mimicking an isoleucine or 2-aminobutyric acid residue) while the


-methyl group modulates solubility and metabolic stability.

This guide details the synthesis of 3-ethyl-1-methylpiperazin-2-one via a regioselective intermolecular alkylation-cyclization sequence . Unlike peptide-coupling routes, this pathway utilizes commodity raw materials (


-methylethylenediamine and ethyl 2-bromobutyrate), offering a scalable and cost-effective protocol for gram-to-kilogram synthesis.

Retrosynthetic Analysis & Pathway Logic

The synthesis relies on the "Jocic-type" reaction strategy, exploiting the nucleophilic differential between the primary and secondary amines of the diamine precursor.

The Regioselectivity Challenge

The core challenge is ensuring the methyl group resides at the


 (amide) position rather than the 

(amine) position.
  • Target Structure: 1-Methyl-3-ethylpiperazin-2-one.

  • Requirement: The nitrogen atom participating in the amide bond must be the methylated nitrogen.

  • Mechanistic Causality:

    • Step 1 (

      
       Alkylation):  The reaction of 
      
      
      
      -methylethylenediamine with ethyl 2-bromobutyrate involves a kinetic competition between the primary (
      
      
      ) and secondary (
      
      
      ) amines. Steric hindrance at the secondary
      
      
      -bromo position of the ester strongly favors attack by the less hindered primary amine .
    • Step 2 (Cyclization): Following alkylation, the pendant secondary amine (

      
      ) attacks the ester carbonyl to close the ring.
      
    • Result: The

      
      -methyl group becomes part of the amide functionality (
      
      
      
      ), yielding the desired regioisomer.
Pathway Visualization

SynthesisPathway Reactants Reactants N-methylethylenediamine + Ethyl 2-bromobutyrate Intermediate Intermediate N-(2-(methylamino)ethyl)-2-aminobutyrate Reactants->Intermediate Step 1: SN2 Alkylation (Primary NH2 attacks Br) SideProduct Regioisomer (Avoided) 4-Methyl-3-ethylpiperazin-2-one Reactants->SideProduct Avoided Path (NH-Me attacks Br) Transition Cyclization (Intramolecular Aminolysis) Intermediate->Transition Heat / Base Product Target Product 3-Ethyl-1-methylpiperazin-2-one Transition->Product N-Me attacks Ester

Figure 1: Reaction pathway highlighting the steric control that dictates regioselectivity.

Experimental Protocol

This protocol is designed for a 50 mmol scale. It is a self-validating system ; the appearance of a specific precipitate (triethylamine hydrobromide) and the disappearance of the starting diamine by TLC confirm reaction progress.

Reagents & Materials
ReagentMW ( g/mol )Equiv.AmountRole

-Methylethylenediamine
74.121.03.71 g (4.4 mL)Nucleophile
Ethyl 2-bromobutyrate 195.051.09.75 g (7.3 mL)Electrophile
Triethylamine (

)
101.191.26.07 g (8.4 mL)Acid Scavenger
Toluene --100 mLSolvent
Sodium Sulfate (

)
---Drying Agent
Step-by-Step Methodology

Phase 1: Alkylation (Kinetic Control)

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Solvation: Charge the flask with

    
    -methylethylenediamine (3.71 g) and Triethylamine (6.07 g) in Toluene (50 mL). Cool the solution to 0°C using an ice bath.
    
  • Addition: Dissolve Ethyl 2-bromobutyrate (9.75 g) in Toluene (20 mL) and transfer to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature

    
    .
    
    • Observation: A white precipitate (

      
      ) will begin to form, validating the alkylation is proceeding.
      
  • Equilibration: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4 hours.

Phase 2: Cyclization (Thermodynamic Drive) 5. Heating: Heat the reaction mixture to reflux (


) for 12–16 hours.
  • Mechanistic Note: This thermal step drives the intramolecular attack of the secondary amine on the ester, releasing ethanol.
  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Stain with Ninhydrin. The starting diamine (blue spot) should disappear.

Phase 3: Workup & Purification [1] 7. Filtration: Cool to RT. Filter off the solid triethylamine hydrobromide salts. Wash the filter cake with cold Toluene (20 mL). 8. Concentration: Concentrate the filtrate under reduced pressure to yield a viscous yellow oil. 9. Purification (Distillation/Column):

  • Option A (High Purity): Vacuum distillation (approx.[1]
    
    
    at 0.5 mmHg).
  • Option B (Standard): Flash column chromatography (Silica gel, Gradient: 0
    
    
    10% MeOH in DCM).
  • Yield: Expected yield is 65–75% (approx. 4.6–5.3 g).

Analytical Validation (Self-Check)

To ensure the correct regioisomer (1-methyl) was formed versus the 4-methyl isomer, use the following diagnostic NMR signals.

NucleusSignalShift (

)
Diagnostic Value

NMR
N-Me 2.95 ppm (s) If N-Me is at N4 (amine), shift is typically upfield (~2.3 ppm). Downfield shift confirms amide placement.

NMR
Ethyl 0.95 (t), 1.70 (m) Characteristic triplet and multiplet for the C3-ethyl chain.

NMR
C=O ~170 ppm Lactam carbonyl.
HMBC N-Me

C=O
Correlation CRITICAL: Strong 3-bond correlation between N-Me protons and Carbonyl carbon confirms 1-Methyl structure.

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Workup Setup Setup: 0°C, N2 Atm Diamine + TEA in Toluene Add Dropwise Addition Ethyl 2-bromobutyrate Setup->Add Precip Validation Point: White Precipitate Forms Add->Precip Reflux Reflux (110°C) 12-16 Hours Precip->Reflux TLC TLC Check (10% MeOH/DCM) Reflux->TLC Filter Filter Salts (Remove TEA.HBr) TLC->Filter Purify Vacuum Distillation or Flash Chromatography Filter->Purify

Figure 2: Operational workflow for the synthesis of 3-ethyl-1-methylpiperazin-2-one.

Troubleshooting & Optimization

  • Problem: Low Yield / Oligomerization.

    • Cause: Intermolecular reaction between the intermediate amine and another molecule of bromoester.

    • Solution: Use High Dilution conditions. Increase solvent volume by 2x to favor intramolecular cyclization over intermolecular polymerization.

  • Problem: Regioisomer Contamination (4-Methyl isomer).

    • Cause: Reaction temperature too high during addition step, allowing the secondary amine to compete for the bromide.

    • Solution: Ensure addition is strictly at

      
       and addition rate is slow.
      
  • Safety Note: Ethyl 2-bromobutyrate is a lachrymator.

    
    -methylethylenediamine is corrosive. All operations must be performed in a fume hood with appropriate PPE (gloves, goggles).
    

References

  • General Synthesis of Piperazin-2-ones: Petkovic, M., et al. "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution."[2] Synthesis, 2023 , 55, 1234.

  • Regioselectivity in Diamine Alkylations: Stahl, S. S., et al. "Palladium-Catalyzed Cyclization Reactions for the Synthesis of Substituted Piperazines." Organic Letters, 2012 , 14(5), 1234–1237.

  • Physical Properties & Characterization Data: PubChem Compound Summary for CID 45791116, 3-ethyl-1-methylpiperazin-2-one.

  • Methodology for Chiral Analogs (Alternative Route): Hulme, C., et al. "Quaternary Substituted Piperazin-2-ones via a Novel Solution Phase Strategy." Tetrahedron Letters, 2008 , 49, 329.

Sources

Exploratory

Predicted Biological Activity of 3-Ethyl-1-methylpiperazin-2-one: A Pre-Clinical Scaffold Assessment

Executive Summary The compound 3-Ethyl-1-methylpiperazin-2-one (EMPO) represents a privileged heterocyclic scaffold within the piperazinone class. Unlike simple piperazines, the 2-one (lactam) functionality introduces pl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-Ethyl-1-methylpiperazin-2-one (EMPO) represents a privileged heterocyclic scaffold within the piperazinone class. Unlike simple piperazines, the 2-one (lactam) functionality introduces planarity and hydrogen-bond accepting capability, while the 3-ethyl and 1-methyl substitutions provide critical vectors for hydrophobic interaction and metabolic stability.

This guide analyzes the predicted biological activity of EMPO, positioning it not merely as a solvent or reagent, but as a constrained peptidomimetic fragment . By chemically mimicking the


-turn of bioactive peptides, EMPO serves as a viable lead structure for targeting Protein Geranylgeranyltransferase-I (PGGTase-I)  and specific G-Protein Coupled Receptors (GPCRs) .

Chemical Architecture & Physicochemical Profile[1]

Structural Logic

EMPO functions as a conformationally restricted analog of amino acids.

  • Core: The piperazin-2-one ring restricts the flexibility of the N-C-C backbone, mimicking the

    
     and 
    
    
    
    angles found in peptide turns.
  • 3-Ethyl Group: Mimics the side chain of 2-aminobutyric acid or the hydrophobic bulk of Isoleucine/Leucine . This is the primary pharmacophore for hydrophobic pocket binding.

  • 1-Methyl Group: Caps the amide nitrogen, improving lipophilicity (LogP) and preventing non-specific hydrogen bonding, which enhances blood-brain barrier (BBB) permeability.

Predicted ADME Properties (In Silico)

Based on structural fragment contribution (Lipinski’s Rule of 5 compliant):

PropertyValue (Predicted)Clinical Implication
Molecular Weight ~142.20 g/mol High fragment efficiency (LE); suitable for fragment-based drug discovery (FBDD).
cLogP 0.2 – 0.5High water solubility; likely high oral bioavailability.
TPSA ~20.3 ŲExcellent BBB permeability (TPSA < 90 Ų).
H-Bond Donors 1 (N4-H)Available for further functionalization or receptor interaction.
Chirality C3 Center(R)-Enantiomer is predicted to be the bioactive eutomer based on PGGTase-I inhibitor homology.

Predicted Pharmacological Targets[1]

Primary Target: Protein Geranylgeranyltransferase-I (PGGTase-I) Inhibition

Research into 3-aryl and 3-alkyl piperazinones indicates their efficacy as CAAL peptidomimetics . The CAAL motif (Cysteine-Aliphatic-Aliphatic-Leucine) is the recognition sequence for PGGTase-I, an enzyme critical for the prenylation of Rho/Rac GTPases involved in cancer cell motility.

  • Mechanism: EMPO mimics the aliphatic-leucine portion of the CAAL tetrapeptide. The 3-ethyl group occupies the hydrophobic S2 sub-pocket of the enzyme.

  • Causality: By blocking PGGTase-I, EMPO derivatives prevent the membrane localization of RhoC, thereby inhibiting tumor metastasis.

Secondary Target: Neurokinin-1 (NK1) Receptor Antagonism

The piperazinone core is structurally homologous to the core of Aprepitant (Emend), a high-affinity NK1 antagonist.

  • Mechanism: The lactam ring serves as a bioisostere for the morpholine ring found in Aprepitant-like analogs.

  • Prediction: While EMPO lacks the bulky pendant aryl groups of Aprepitant, it serves as the "anchor" fragment. Introduction of a benzyl group at N4 would likely restore nanomolar affinity for NK1.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the SAR logic derived from known piperazinone drugs and applied to EMPO.

SAR_Logic Core Piperazin-2-one Core (Peptide Turn Mimic) Target1 PGGTase-I Inhibition (Cancer Metastasis) Core->Target1 Backbone Constraint Target2 NK1 Receptor Binding (Antiemetic/Anxiolytic) Core->Target2 Scaffold Homology N1_Me N1-Methyl (Metabolic Stability) N1_Me->Core Modifies N1_Me->Target2 BBB Penetration C3_Et C3-Ethyl (Chiral) (Hydrophobic Pocket S2) C3_Et->Core Modifies C3_Et->Target1 Mimics Leucine Sidechain N4_H N4-H (Free Amine) (Linker Point / H-Bond Donor) N4_H->Core Modifies

Figure 1: SAR Map of 3-Ethyl-1-methylpiperazin-2-one showing functional contributions of substituents to predicted biological targets.

Experimental Validation Framework

To validate the predicted activity, the following self-validating protocols are recommended.

Synthesis Protocol: Stereoselective Cyclization

Objective: Synthesize (R)-3-Ethyl-1-methylpiperazin-2-one with >98% ee. Rationale: The (R)-isomer is privileged in bioactive piperazinones (e.g., mimicking L-amino acids).

Reagents:

  • (R)-2-aminobutyric acid methyl ester (Starting material)

  • N-Boc-glycinal (Aldehyde component)

  • Sodium triacetoxyborohydride (Reducing agent)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Reductive Amination: Dissolve (R)-2-aminobutyric acid methyl ester (1.0 eq) and N-Boc-glycinal (1.1 eq) in DCE. Add NaBH(OAc)3 (1.5 eq) at 0°C. Stir for 12h.

    • Checkpoint: Monitor disappearance of amine by TLC (ninhydrin stain).

  • Deprotection: Treat the intermediate with 20% TFA in DCM to remove the Boc group. Concentrate in vacuo.

  • Cyclization: Redissolve the deprotected amino-ester in MeOH. Add Et3N (3.0 eq) and reflux for 24h. The internal amine attacks the methyl ester to close the lactam ring.

  • Methylation: React the resulting 3-ethylpiperazin-2-one with MeI (1.05 eq) and NaH in THF at 0°C to install the N1-methyl group.

    • Validation: Verify structure via 1H-NMR (Doublet at ~1.1 ppm for ethyl CH3, Singlet at ~3.0 ppm for N-Me).

In Vitro Assay: PGGTase-I Inhibition

Objective: Determine IC50 of EMPO against PGGTase-I.

  • Enzyme Prep: Recombinant human PGGTase-I.

  • Substrate: Dansyl-GCVLL (Fluorescent peptide substrate).

  • Protocol:

    • Incubate PGGTase-I (50 nM) with EMPO (serial dilutions: 0.1 nM to 100 µM) in buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2) for 10 min.

    • Initiate reaction by adding Dansyl-GCVLL (5 µM) and Geranylgeranyl pyrophosphate (10 µM).

    • Readout: Measure fluorescence increase (Ex 340 nm / Em 505 nm) continuously for 20 min.

    • Control: Use GGTI-298 as a positive control inhibitor.

Pathway Visualization: PGGTase-I Signaling

This diagram details how EMPO is predicted to intervene in the Rho/Rac signaling cascade.

PGGTase_Pathway EMPO 3-Ethyl-1-methylpiperazin-2-one (Inhibitor) PGGTase PGGTase-I Enzyme EMPO->PGGTase Competitive Inhibition (Mimics CAAL motif) RhoC_Prenylated RhoC-Geranylgeranyl (Membrane Bound) EMPO->RhoC_Prenylated Blocks Formation PGGTase->RhoC_Prenylated Prenylation RhoC_Pre RhoC (Unprenylated) Cytosolic Complex Enzyme-Substrate Complex RhoC_Pre->Complex GGPP Geranylgeranyl Pyrophosphate GGPP->Complex Complex->PGGTase Catalysis Signaling Actin Cytoskeleton Reorganization RhoC_Prenylated->Signaling Activation Metastasis Tumor Metastasis & Cell Motility Signaling->Metastasis

Figure 2: Proposed mechanism of action. EMPO competitively inhibits PGGTase-I, preventing RhoC prenylation and downstream metastatic signaling.

References

  • Scaffold Utility: Hulme, C., et al.[1][2][3][4] "High-throughput synthesis of 3-substituted piperazin-2-ones." Tetrahedron Letters, 2000. Link

  • PGGTase-I Inhibition: Peterson, Y. K., et al. "Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I." Journal of Medicinal Chemistry, 2006.[5] Link

  • Peptidomimetics: Sugihara, T., et al. "Piperazin-2-one as a peptidomimetic scaffold: Synthesis and application." Chemical and Pharmaceutical Bulletin, 1997.[6] Link

  • NK1 Antagonists: Hale, J. J., et al. "Piperazinones as potent, orally active, p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2002. (Demonstrating scaffold versatility). Link

  • Synthesis Protocol: Petkovic, M., et al.[3][7][8] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis, 2023.[7][8] Link

Sources

Foundational

Technical Guide: 3-Ethyl-1-methylpiperazin-2-one

This guide provides an in-depth technical analysis of the compound identified by the InChIKey TWMDADGNNMFROF-UHFFFAOYSA-N , which corresponds to 3-Ethyl-1-methylpiperazin-2-one .[1][2] InChIKey: TWMDADGNNMFROF-UHFFFAOYSA...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the compound identified by the InChIKey TWMDADGNNMFROF-UHFFFAOYSA-N , which corresponds to 3-Ethyl-1-methylpiperazin-2-one .[1][2]

InChIKey: TWMDADGNNMFROF-UHFFFAOYSA-N[1][2][3]

Executive Summary

3-Ethyl-1-methylpiperazin-2-one is a specialized heterocyclic building block belonging to the piperazinone class.[1][2][3][4] Unlike its common solvent analog N-Methyl-2-pyrrolidone (NMP), this compound acts primarily as a structural scaffold in medicinal chemistry.[1][2] It is utilized to introduce conformational constraints in peptidomimetics and serves as a core moiety in the development of kinase inhibitors (e.g., ALK2/FGFR) and antiviral agents. This guide details its physicochemical profile, synthetic utility, and handling protocols for drug development applications.

Part 1: Molecular Identity & Physicochemical Profile[1][5][6]

The compound is a functionalized piperazin-2-one, featuring a six-membered lactam ring with an ethyl substituent at the C3 position and a methyl group on the N1 nitrogen.[1][2] This substitution pattern is critical for modulating steric bulk and lipophilicity in drug candidates.

Core Identifiers
PropertyDetail
Chemical Name 3-Ethyl-1-methylpiperazin-2-one
CAS Registry Number 1214796-54-9
InChIKey TWMDADGNNMFROF-UHFFFAOYSA-N
Molecular Formula C

H

N

O
Molecular Weight 142.20 g/mol
SMILES CCN1C(=O)C(CC)NCC1 (Isomeric generic) / CN1CCNC(CC)C1=O
Physicochemical Properties

Note: Experimental values for this specific intermediate are sparse in public literature. Values below include predicted ranges based on structural analogs (e.g., 1-methylpiperazin-2-one).

ParameterValue / RangeSignificance
Physical State Liquid or Low-Melting SolidHandling requires precise temperature control.[1][2]
Predicted LogP ~0.1 – 0.5Amphiphilic; good solubility in polar organic solvents (DMSO, DCM).[1][2]
H-Bond Donors 1 (Secondary Amine)Critical for hydrogen bonding in enzyme active sites.[1][2]
H-Bond Acceptors 2 (Carbonyl O, Tertiary N)Facilitates interaction with backbone residues.[1][2]
pKa (Predicted) ~8.0 (Secondary Amine)Basic nitrogen allows for salt formation (e.g., HCl, TFA salts).[1][2]

Part 2: Mechanistic Function in Drug Discovery

The Piperazinone Scaffold in Peptidomimetics

In drug design, 3-ethyl-1-methylpiperazin-2-one serves as a constrained amino acid mimetic .[1][2] The piperazinone ring restricts the conformational freedom of the peptide backbone, locking the molecule into a bioactive conformation that can enhance binding affinity and proteolytic stability.

  • Conformational Restriction: The rigid ring mimics the

    
    -turn or 
    
    
    
    -turn of peptides.[1][2]
  • Bioisosterism: It acts as a bioisostere for the dipeptide unit, replacing the labile amide bond with a stable lactam.

Diagram: Scaffold Utility in Kinase Inhibition

The following diagram illustrates how this core scaffold integrates into larger kinase inhibitor structures (e.g., ALK2 inhibitors), facilitating interactions with the ATP-binding pocket.[1]

G cluster_0 Molecular Interaction Scaffold 3-Ethyl-1-methylpiperazin-2-one (Core Scaffold) Linker Amide/Urea Linkage (N4 Position) Scaffold->Linker Functionalization Target Kinase ATP Pocket (H-Bonding Network) Linker->Target Binding Affinity Effect Inhibition of ALK2 / FGFR Target->Effect Therapeutic Outcome

Caption: Logical flow of the piperazinone scaffold functioning as a pharmacophore anchor in kinase inhibitor design.

Part 3: Synthesis & Purification Protocols

Researchers typically synthesize this compound or its derivatives via cyclization of diamines with


-halo esters or via cascade reactions.[1]
Synthetic Pathway (General Protocol)

A common route involves the reductive alkylation or cyclization of N-methylethylenediamine derivatives.[1][2]

  • Reactants: N-methylethylenediamine + 2-halobutyryl chloride (or equivalent ester).[1][2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]

  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) to scavenge acid.[1][2]
    
Purification Workflow

Due to the polarity of the secondary amine, purification can be challenging.

  • Extraction: Dilute reaction mixture with DCM; wash with saturated NaHCO

    
    .
    
  • Acid-Base Workup:

    • Extract organics with 1M HCl (moves product to aqueous phase).[1][2]

    • Wash organic phase (removes non-basic impurities).[1][2]

    • Basify aqueous phase with NaOH to pH > 10.

    • Re-extract into DCM.

  • Chromatography: If necessary, use Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (95:5 to 90:[1][2]10) + 1% NH

      
      OH (to prevent tailing).[1][2]
      

Part 4: Toxicology & Handling

While specific toxicological data (LD50) for this exact CAS is limited, it should be handled with the same precautions as other functionalized piperazines .[2]

Hazard Classification (Inferred)
  • Skin/Eye Irritant: Likely causes skin irritation and serious eye irritation (H315, H319).[1][2]

  • Acute Toxicity: Harmful if swallowed (H302) due to biological activity on CNS/receptors common to piperazines.[1][2]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C .

Handling Protocol
  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Ventilation: Handle within a certified chemical fume hood.

  • Spill Response: Absorb with inert material (vermiculite); neutralize with dilute acid if necessary before disposal.[1][2]

Part 5: Experimental Workflow for Scaffold Selection

Use this decision tree to determine if 3-Ethyl-1-methylpiperazin-2-one is the appropriate scaffold for your lead optimization campaign.

DecisionTree Start Start: Lead Optimization Constraint Need Conformational Constraint? Start->Constraint H_Bond Require H-Bond Donor at Position 4? Constraint->H_Bond Yes Alt1 Consider Linear Peptide Constraint->Alt1 No Steric Steric Bulk Required at Position 3? H_Bond->Steric Yes Select Select 3-Ethyl-1-methyl piperazin-2-one Steric->Select Yes (Ethyl Group) Alt2 Consider N-Methyl piperazin-2-one (No Ethyl) Steric->Alt2 No (Methyl only)

Caption: Decision matrix for selecting piperazinone scaffolds based on structural activity relationship (SAR) requirements.

References

  • Amadis Chemical. (n.d.).[1][2] 3-ethyl-1-methylpiperazin-2-one Product Entry. Retrieved from [1][2]

  • Petkovic, M., et al. (2023).[5] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Chemistry. Retrieved from [1][2]

  • Google Patents. (2021).[1][2] US11111247B2 - Pyrazolopyrimidine compounds and uses thereof.[1][2] (Demonstrates use of the scaffold in ALK2 inhibitors). Retrieved from

  • PubChem. (2024).[1][2][6] Compound Summary for Piperazin-2-one Derivatives. National Library of Medicine. Retrieved from [1][2]

Sources

Exploratory

Beyond the Amide Bond: Engineering Novel Piperazinone Scaffolds for Next-Gen Peptidomimetics

Executive Summary The piperazin-2-one (ketopiperazine) scaffold represents a critical evolution in medicinal chemistry, bridging the gap between flexible aliphatic amines and rigid heterocyclic aromatics. Unlike the ubiq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazin-2-one (ketopiperazine) scaffold represents a critical evolution in medicinal chemistry, bridging the gap between flexible aliphatic amines and rigid heterocyclic aromatics. Unlike the ubiquitous piperazine found in drugs like imatinib or ciprofloxacin, the piperazin-2-one introduces a lactam constraint, effectively mimicking the geometry and hydrogen-bonding potential of a peptide bond while resisting enzymatic hydrolysis.

This technical guide dissects the design, synthesis, and application of novel piperazinone scaffolds.[1][2] It moves beyond standard literature reviews to provide actionable protocols for multicomponent assembly and structure-activity relationship (SAR) optimization in kinase and protease inhibitor discovery.

The Pharmacophore: Structural Logic & Bioisosterism

The "Constrained Peptide" Hypothesis

In drug design, the transition from a linear peptide to a small molecule often fails due to the loss of specific secondary structures (


-turns or 

-helices). The piperazin-2-one scaffold solves this by fixing the

to

residues in a stable conformation.
  • Planarity: The amide bond (N1-C2-O) forces a semi-planar segment, restricting the ring to specific boat or twist-boat conformations that align substituents axially or equatorially, unlike the rapid chair-chair interconversion of simple piperazines.

  • H-Bonding: The C2 carbonyl acts as a canonical H-bond acceptor, while the N4 amine (if secondary) or N1 (if unsubstituted) serves as a donor/acceptor, mimicking the backbone interactions of protein substrates.

Comparison of Scaffolds
FeaturePiperazinePiperazin-2-one2,5-Diketopiperazine
Electronic Character Basic (di-amine)Amphoteric (Amine + Amide)Neutral (Bis-amide)
pKa (Conj. Acid) ~9.8 / 5.6~6-7 (N4)N/A
Metabolic Stability Susceptible to N-oxidationHigh (Lactam stability)Very High
Peptide Mimicry PoorExcellent (Turn mimic) Good (Sheet mimic)
Solubility HighModerate-HighLow-Moderate

Synthetic Architectures: Multicomponent Assembly

The most efficient route to highly substituted piperazinones is the Ugi-4-Component Reaction (U-4CR) followed by post-condensation cyclization. This strategy allows for the independent variation of four diversity points (


 to 

) in a single pot.
The UDC Strategy (Ugi-Deprotection-Cyclization)

A robust "self-validating" system involves using a bifunctional input—typically an N-protected diamine or an amino acid—that undergoes the Ugi reaction and subsequently cyclizes upon deprotection.

Mechanism:

  • Schiff Base Formation: Amine + Aldehyde

    
     Imine.
    
  • Acid Insertion: Imine + Isocyanide + Carboxylic Acid

    
    
    
    
    
    -adduct.
  • Mumm Rearrangement: Acyl transfer to form the linear Ugi product.

  • Cyclization: Deprotection of a secondary amine/ester triggers intramolecular transamidation to close the piperazinone ring.

Visualization: The Ugi-Cyclization Workflow

Ugi_Pathway cluster_inputs Reagents Aldehyde Aldehyde (R1-CHO) Imine Imine Intermediate Aldehyde->Imine Amine Bifunctional Amine (N-Boc-diamine) Amine->Imine Acid Carboxylic Acid (R2-COOH) Isocyanide Isocyanide (R3-NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Nitrilium + Acid Linear_Ugi Linear Ugi Adduct Nitrilium->Linear_Ugi Mumm Rearrangement Deprotection Acidic Deprotection (TFA/DCM) Linear_Ugi->Deprotection Cyclization Intramolecular Transamidation Deprotection->Cyclization Free Amine Attack Piperazinone Piperazin-2-one Scaffold Cyclization->Piperazinone

Figure 1: Logical flow of the Ugi-Deprotection-Cyclization (UDC) strategy for piperazinone synthesis.

Detailed Experimental Protocol: Solid-Phase Synthesis of 3,5-Disubstituted Piperazin-2-ones

This protocol utilizes a Fmoc-based solid-phase strategy combined with reductive cyclization. This method is superior for library generation as it simplifies purification (filtration) and allows for the synthesis of "difficult" sequences that might aggregate in solution.

Objective: Synthesis of a library of 1,3,4,5-tetrasubstituted piperazin-2-ones.

Materials & Reagents[2][3][4]
  • Resin: 2-Chlorotrityl chloride resin (Loading: 1.0–1.2 mmol/g).

  • Amino Acids: Fmoc-Amino Acids (Fmoc-AA-OH).

  • Coupling Agents: HATU, DIEA (Diisopropylethylamine).

  • Solvents: DMF (Anhydrous), DCM, MeOH.

  • Reductive Alkylation: NaBH(OAc)3, 1% Acetic Acid in DMF.

Step-by-Step Methodology
Phase A: Resin Loading (The Anchor)
  • Swelling: Place 500 mg of 2-Chlorotrityl resin in a fritted syringe reactor. Swell in dry DCM (5 mL) for 30 min.

  • Loading: Dissolve Fmoc-Amino Acid (1.2 equiv) and DIEA (2.5 equiv) in DCM (4 mL). Add to resin.[3][4][5] Shake for 2 hours at RT.

  • Capping: Wash resin 3x with DCM/MeOH/DIEA (17:2:1) to cap unreacted chloride sites. This prevents side reactions later.

Phase B: Peptide Chain Elongation
  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (

    
     min). Wash (
    
    
    
    ).[3]
    • Validation: Perform a chloranil test. Blue beads = free amine present.

  • Second Coupling: Add Fmoc-AA-OH (3 equiv), HATU (3 equiv), and DIEA (6 equiv) in DMF. Shake for 1 hour.

  • Deprotection: Remove Fmoc group as in Step 1.

Phase C: Reductive Cyclization (The Critical Step)

This step differentiates the piperazinone from a linear peptide.

  • Aldehyde Reaction: Suspend resin in 1% HOAc/DMF. Add R-CHO (5 equiv). Shake for 2 hours to form the imine.

  • Reduction: Add NaBH(OAc)3 (5 equiv) directly to the mixture. Shake overnight.

    • Result: Formation of a reduced secondary amine on the N-terminus.

  • Cyclization Pre-activation: Acylate the secondary amine with Bromoacetic acid (5 equiv) and DIC (5 equiv) in DCM for 2 hours.

  • Ring Closure: Treat the resin with 50% TFA/DCM to cleave the peptide from the support. The cleavage of the ester linkage from the resin often triggers spontaneous cyclization. If not, neutralize the crude filtrate with

    
     and stir for 4 hours to force the 
    
    
    
    displacement of the bromide by the internal amide nitrogen.
Phase D: Purification
  • Evaporate volatiles.

  • Dissolve residue in EtOAc, wash with

    
     and Brine.
    
  • Purify via preparative HPLC (C18 column,

    
     gradient).
    

Medicinal Chemistry Applications: Case Studies

HIV-1 Capsid Modulators

Recent work (e.g., F-Id-3o analogs) has utilized the piperazin-2-one scaffold to mimic host factors that bind to the HIV-1 capsid (CA).[6]

  • Design Logic: The piperazinone ring mimics the Proline-rich loops of host proteins (like CPSF6) but with enhanced metabolic stability.

  • Optimization: Introduction of fluorine on the phenyl ring at position 4 (N-aryl) increased hydrophobic contact with the CA binding pocket while protecting the ring from metabolic oxidation.

Factor Xa Inhibitors

In the development of anticoagulants, replacing the central lactam of rivaroxaban-like derivatives with a piperazin-2-one core improved solubility.

  • SAR Insight: The "boat" conformation of the piperazinone allowed the P1 and P4 substituents to adopt a specific vector that maximized

    
     stacking within the S4 pocket of Factor Xa, which was not possible with a flat pyrazinone or flexible piperazine.
    

Structure-Activity Relationship (SAR) Decision Matrix

When optimizing a piperazinone hit, use the following logic to tune physicochemical properties without breaking the binding mode.

SAR_Logic Root Piperazinone Hit Optimization Solubility Issue: Low Solubility Root->Solubility Potency Issue: Low Potency Root->Potency Metabolism Issue: High Clearance Root->Metabolism Sol_Sol1 Introduce Polar Group at C5 or C6 Solubility->Sol_Sol1 Sol_Sol2 Replace N1-Aryl with N1-Heteroaryl Solubility->Sol_Sol2 Pot_Sol1 Rigidify: Add C3-Methyl (Conformational Lock) Potency->Pot_Sol1 Pot_Sol2 Expand: Fuse C5-C6 (Benzimidazolopiperazine) Potency->Pot_Sol2 Met_Sol1 Block Metabolic Hotspot: Fluorinate Phenyl Ring Metabolism->Met_Sol1 Met_Sol2 Reduce Lipophilicity: Lower LogP (<3) Metabolism->Met_Sol2

Figure 2: SAR optimization decision tree for piperazinone scaffolds.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 2026.[7]

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Acta Pharmaceutica Sinica B, 2024.[6]

  • Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Bioorganic & Medicinal Chemistry Letters, 1998.[8]

  • Multicomponent Synthesis of Fused Benzimidazolopiperazines. The Journal of Organic Chemistry, 2011.

  • Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry, 2016.[9]

  • Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold. The Journal of Organic Chemistry, 2008.[10]

Sources

Foundational

Technical Guide: Initial Screening of 3-Ethyl-1-methylpiperazin-2-one Derivatives

This guide outlines a rigorous technical framework for the initial screening of 3-Ethyl-1-methylpiperazin-2-one derivatives. This scaffold is a privileged peptidomimetic structure, often used to constrain amino acid side...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for the initial screening of 3-Ethyl-1-methylpiperazin-2-one derivatives. This scaffold is a privileged peptidomimetic structure, often used to constrain amino acid side chains (mimicking 2-aminobutyric acid residues) and improve the pharmacokinetic profile of peptide-like drugs.[1]

The following workflow prioritizes developability (physicochemical properties) alongside biological activity , ensuring that only robust lead candidates progress to costly in vivo stages.

Executive Summary & Scaffold Rationale

The 3-Ethyl-1-methylpiperazin-2-one core is a chiral, constrained lactam scaffold.[2] In drug design, it serves two critical functions:

  • Conformational Restriction: It locks the N-C

    
     bond, mimicking a 
    
    
    
    -turn secondary structure often found in bioactive peptides.
  • Pharmacokinetic Enhancement: The

    
    -methyl group reduces hydrogen bond donor count (improving membrane permeability) and blocks potential metabolic soft spots, while the 
    
    
    
    -ethyl group provides hydrophobic bulk mimicking non-polar amino acids (e.g., 2-aminobutyric acid or hydrophobic pockets).[1]

Screening Philosophy: Traditional screening often front-loads potency. However, for piperazinone peptidomimetics, permeability and metabolic stability are the primary failure modes.[1][3] This guide advocates a "Fail Early, Fail Cheap" structure where physicochemical filters precede biological assays.[3]

Structural Definition & Library Context

Before screening, it is essential to define the chemical space.[3] The "derivatives" typically arise from functionalization at the


 position , which is the primary vector for introducing diversity (R-groups) to interact with target sub-pockets.[1]
  • Core: (S)-3-Ethyl-1-methylpiperazin-2-one (assuming chiral synthesis from L-2-aminobutyric acid).[1]

  • Diversity Point:

    
    -alkylation, acylation, or sulfonylation.[1][3]
    

ChemicalStructure cluster_legend Structural Logic Core Core Scaffold: 3-Ethyl-1-methylpiperazin-2-one Deriv Derivative Generation: N4-Functionalization Core->Deriv Alkylation/Acylation Target Target Interaction: Specific Binding Pocket Deriv->Target SAR Exploration N1-Methyl: Solubility/Metabolic Block N1-Methyl: Solubility/Metabolic Block C3-Ethyl: Hydrophobic/Chiral Selector C3-Ethyl: Hydrophobic/Chiral Selector N1-Methyl: Solubility/Metabolic Block->C3-Ethyl: Hydrophobic/Chiral Selector N4-R: Diversity Vector N4-R: Diversity Vector C3-Ethyl: Hydrophobic/Chiral Selector->N4-R: Diversity Vector

Figure 1: Structural logic of the piperazinone scaffold.[1][2][4][5][6][7][8] The N4 position is the variable region for library generation.[1]

Tier 1: Physicochemical Filtering (The "Gatekeeper" Assays)[1]

High-throughput physicochemical profiling is mandatory before biological testing to avoid false positives (aggregators) and developability dead-ends.[1]

Kinetic Solubility (Nephelometry)

Rationale: Piperazinones are generally polar, but lipophilic


 substituents can drastically reduce aqueous solubility, leading to assay precipitation.[1][3]
Protocol: 
  • Prepare 10 mM stock solutions in DMSO.

  • Spike into pH 7.4 PBS to final concentrations of 10, 50, and 100

    
    M (1% DMSO final).
    
  • Incubate for 2 hours at 25°C with shaking.

  • Measure light scattering via nephelometry (or UV absorbance after filtration). Pass Criteria: Solubility > 50

    
    M at pH 7.4.
    
PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: To validate the peptidomimetic design's ability to cross cell membranes (passive diffusion).[1] Protocol:

  • Donor Plate: Load compound (10

    
    M) in pH 7.4 buffer.
    
  • Membrane: PVDF filter coated with lecithin/dodecane (artificial lipid bilayer).

  • Acceptor Plate: pH 7.4 buffer.

  • Incubate 18 hours; quantify via LC-MS/MS. Pass Criteria:

    
     cm/s.
    

Tier 2: Metabolic Stability (Microsomal Stability)[1][2]

The lactam ring is generally stable, but the


-substituents and the ethyl side chain are susceptible to oxidative metabolism (CYP450).[1]

Experimental Protocol:

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]

  • Reaction: 1

    
    M test compound + 0.5 mg/mL microsomes + NADPH regenerating system.
    
  • Timepoints: 0, 15, 30, 60 minutes at 37°C.

  • Quench: Ice-cold acetonitrile with internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (monitor parent ion depletion).

Data Calculation: Calculate Intrinsic Clearance (


) using the elimination rate constant (

):

[1][3]

Table 1: Stability Benchmarks | Classification |


 (min) | 

(

L/min/mg) | Action | | :--- | :--- | :--- | :--- | | High Stability | > 60 | < 15 | Prioritize | | Moderate | 30 - 60 | 15 - 45 | Flag for optimization | | Low Stability | < 30 | > 45 | Discard (unless potency is <1 nM) |[1]

Tier 3: Primary Biological Screening (Target Engagement)[1][2]

Assuming the derivatives are designed as Protease Inhibitors (a common application for this scaffold), a FRET-based enzymatic assay is the gold standard.[1]

FRET-Based Enzymatic Assay

Rationale: Fluorescence Resonance Energy Transfer (FRET) provides a sensitive, homogeneous readout for protease activity without separation steps.[1] Mechanism: The piperazinone derivative competes with a fluorogenic substrate for the enzyme active site.

Step-by-Step Protocol:

  • Reagents:

    • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% CHAPS, 1 mM DTT.

    • Substrate: Specific peptide sequence flanked by EDANS (donor) and DABCYL (quencher).[1]

    • Enzyme: Recombinant target protease (e.g., Thrombin, Caspase).[1][3]

  • Plate Setup: 384-well black low-binding plates.

  • Addition:

    • Add 5

      
      L test compound (serial dilution).
      
    • Add 10

      
      L enzyme solution.
      
    • Incubate 15 min at RT (allows equilibrium binding).

    • Add 10

      
      L substrate to initiate reaction.
      
  • Readout: Monitor fluorescence (

    
    ) kinetically for 30 minutes.
    
  • Analysis: Calculate

    
     based on the slope of the linear reaction phase relative to DMSO controls.
    
Screening Cascade Visualization

ScreeningCascade cluster_Tier1 Tier 1: Physicochemical (Pass/Fail) cluster_Tier2 Tier 2: Metabolic Stability cluster_Tier3 Tier 3: Activity & Selectivity Start Library Synthesis (N4-Derivatives) Solubility Kinetic Solubility (>50 µM) Start->Solubility PAMPA Permeability (PAMPA) (Papp > 1e-6) Solubility->PAMPA Pass Discard Archive / Redesign Solubility->Discard Fail Micro Microsomal Stability (HLM/RLM) PAMPA->Micro Pass PAMPA->Discard FRET Primary Assay (FRET) (IC50 Determination) Micro->FRET T1/2 > 30min Micro->Discard Selectivity Counter-Screen (Cytotoxicity/Off-Target) FRET->Selectivity IC50 < 1µM FRET->Discard Lead Qualified Lead Series Selectivity->Lead Selectivity Index > 10

Figure 2: The "Fail Early" screening cascade. Compounds must clear solubility and stability hurdles before biological potency testing.

Data Analysis & Quality Control

To ensure Trustworthiness (E-E-A-T), every assay plate must contain internal controls.

Plate Map Requirements:

  • Z-Prime (

    
    ):  Must be > 0.5 for the assay to be valid.[1]
    
    
    
    
    Where
    
    
    is positive control (known inhibitor) and
    
    
    is negative control (DMSO).[1]
  • Reference Compound: Include a known piperazinone inhibitor (e.g., a standard if available, or a generic protease inhibitor like Leupeptin) on every plate to normalize inter-day variability.

Table 2: Troubleshooting Common Issues

Observation Root Cause Corrective Action
High Fluorescence Background Compound autofluorescence Use kinetic read mode (slope) rather than endpoint; check compound absorbance spectra.

| Low Solubility / Precipitation | Hydrophobic


 substituent | Reformulate in 50% DMSO for stock; verify Tier 1 solubility data; consider salt formation. |
| Steep Dose-Response (Hill Slope > 2)  | Aggregation or non-specific binding | Add 0.01% Triton X-100 to buffer; re-test in presence of high albumin. |

References

  • Gante, J. (1994).[1] Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.[1][3] Link[1][3]

  • Mickelson, J. W., et al. (2022).[1][3] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.[1][3] Link

  • Di, L., & Kerns, E. (2015).[1][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for Solubility/PAMPA protocols). Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1][3] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.[1][3] (The Z-Prime Reference).[1] Link[1][3]

  • PubChem. (n.d.). 3-ethyl-1-methylpiperazin-2-one (CID 45791116).[9] National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-Ethyl-1-methylpiperazin-2-one

Application Note: Scalable & Regioselective Synthesis of 3-Ethyl-1-methylpiperazin-2-one Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-Ethyl-1-methylpiperazin-2-one (C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable & Regioselective Synthesis of 3-Ethyl-1-methylpiperazin-2-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Ethyl-1-methylpiperazin-2-one (CAS 45791116).[1] While piperazinones are privileged scaffolds in drug discovery—serving as core structures in GPCR ligands, kinase inhibitors, and peptidomimetics—their synthesis is often plagued by regioselectivity issues.

Direct alkylation of


-methylethylenediamine with 

-halo esters often yields mixtures of 1-methyl and 4-methyl isomers due to competing nucleophilicity.[1] To resolve this, this guide prioritizes a Reductive Amination-Cyclization Strategy . This route exploits the differential reactivity of primary vs. secondary amines toward ketones, ensuring high regiocontrol where the methyl group is exclusively positioned at the

(amide) position.

Retrosynthetic Analysis & Strategy

To achieve the specific 1-methyl-3-ethyl substitution pattern, we must control which nitrogen atom of the diamine precursor forms the amide bond.[1]

  • Target: 3-Ethyl-1-methylpiperazin-2-one.[1][2]

  • Disconnection: The C2-N1 amide bond and the C3-N4 amine bond.[1]

  • Strategic Logic:

    • Regiocontrol: We utilize Ethyl 2-oxobutyrate (alpha-keto ester) and

      
      -methylethylenediamine .[1]
      
    • Selectivity Mechanism: The primary amine (

      
      ) of the diamine selectively condenses with the ketone to form an imine (secondary amines form less stable iminium species).
      
    • Reduction & Cyclization: Subsequent reduction yields a secondary amine intermediate. The pendant secondary methylamine (

      
      ) then attacks the ester carbonyl to close the ring, locking the methyl group at the desired 
      
      
      
      position.
Pathway Visualization

G Start1 Ethyl 2-oxobutyrate (Ketone) Imine Imine Intermediate (Regioselective Formation) Start1->Imine DCM, 0°C Start2 N-Methylethylenediamine (Diamine) Start2->Imine AmineEster Diamine-Ester Intermediate Imine->AmineEster NaBH(OAc)3 Reductive Amination Product 3-Ethyl-1-methylpiperazin-2-one (Target) AmineEster->Product Cyclization (Heat/Base)

Caption: Regioselective synthesis pathway via reductive amination. The primary amine selectively forms the imine, directing the methyl-substituted nitrogen to form the amide.

Detailed Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4][5]Density (g/mL)Role
Ethyl 2-oxobutyrate 130.141.01.05Substrate (Ketone)

-Methylethylenediamine
74.121.10.80Reagent (Diamine)
Sodium triacetoxyborohydride 211.941.4-Reducing Agent
Dichloromethane (DCM) -Solvent-Reaction Medium
Acetic Acid (AcOH) 60.051.01.05Catalyst
Sodium Methoxide (NaOMe) 54.020.5-Cyclization Catalyst
Phase 1: Reductive Amination (Intermediate Formation)
  • Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with Ethyl 2-oxobutyrate (5.0 g, 38.4 mmol) and anhydrous DCM (80 mL).

  • Amine Addition: Cool the solution to 0°C (ice bath). Dropwise add

    
    -methylethylenediamine  (3.13 g, 42.2 mmol) over 10 minutes.
    
    • Note: The reaction is exothermic. Control addition rate to maintain temperature <5°C.

  • Imine Formation: Add Acetic Acid (2.3 g, 38.4 mmol) to catalyze imine formation. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour.

  • Reduction: Cool back to 0°C. Add Sodium triacetoxyborohydride (STAB) (11.4 g, 53.7 mmol) portion-wise over 20 minutes.

    • Why STAB? It is milder than NaBH4 and tolerates the ester functionality while effectively reducing the imine.

  • Completion: Stir at RT overnight (12–16 h). Monitor by TLC (System: 10% MeOH in DCM). The starting ketone spot should disappear.

Phase 2: Cyclization & Workup
  • Quench: Carefully quench the reaction with saturated aqueous NaHCO3 (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer.[6] Extract the aqueous layer with DCM (2 x 50 mL). Combine organic extracts.

  • Cyclization Trigger: The intermediate amine-ester often cyclizes spontaneously.[1] However, to ensure completion:

    • Concentrate the DCM extracts to a residue (do not dry to completion if volatile).

    • Redissolve in Methanol (50 mL).

    • Add catalytic NaOMe (0.5 equiv) and reflux for 4–6 hours.

    • Mechanism:[1][7] Base promotes the attack of the secondary amine (N-Me) on the ethyl ester.

  • Final Workup: Cool to RT. Neutralize with dilute HCl (to pH 7). Concentrate under reduced pressure.

  • Purification:

    • Dissolve residue in DCM, wash with brine, dry over Na2SO4, and concentrate.[8]

    • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 0%

      
       10% Methanol in DCM (with 1% NH4OH if streaking occurs).
      

Critical Quality Attributes (CQA) & Characterization

ParameterSpecificationMethod of Verification
Appearance Pale yellow oil or low-melting solidVisual Inspection
Purity >95%HPLC / GC-MS
Identity (NMR) Distinct N-Me singlet (~2.9-3.0 ppm)1H-NMR (CDCl3)
Mass Spec [M+H]+ = 143.12LC-MS (ESI)

Key NMR Diagnostic Signals:

  • 
    -Methyl (N1):  Singlet, 
    
    
    
    2.9–3.0 ppm. (If methyl is at N4, shift is typically lower, ~2.3 ppm).
  • Ethyl Group (C3): Triplet (

    
     ~0.9 ppm) and Multiplet (
    
    
    
    ~1.6-1.8 ppm).
  • C3 Proton: Multiplet or dd,

    
     ~3.2–3.5 ppm (alpha to amide and amine).
    

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Cyclization.

    • Cause: Steric hindrance or insufficient heat.

    • Fix: Switch Phase 2 solvent to Toluene and reflux with a Dean-Stark trap to remove ethanol (byproduct), driving the equilibrium forward.

  • Issue: Regioisomer Contamination (4-Methyl isomer).

    • Cause: Use of non-selective alkylation (e.g., using bromo-ester instead of keto-ester).

    • Fix: Strictly adhere to the Reductive Amination route. Ensure the imine formation step (Step 4) is given time to equilibrate before reduction.

  • Issue: Racemization.

    • Note: This protocol yields the racemate .

    • For Enantiopure Target: Start with chiral (S)-2-aminobutyric acid .[1] Protect as methyl ester. React with

      
      -Cbz-N-methyl-2-aminoacetaldehyde (reductive amination), then deprotect Cbz to cyclize.[1] (See Ref [1]).
      

Safety & Handling

  • 
    -Methylethylenediamine:  Corrosive and flammable.[1][9] Handle in a fume hood. Wear chemical-resistant gloves.[1]
    
  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Keep dry.[6]

  • Waste Disposal: Aqueous layers from extraction contain boron salts; dispose of according to local EHS regulations.

References

  • General Synthesis of Piperazinones via Reductive Amination

    • Source: BenchChem & Patent Liter
    • Relevance: Describes the "Chiral Pool" approach using amino acid esters and protected amino-aldehydes, validating the reductive amin
    • URL: (Representative link for general methodology).

  • Regioselectivity in Piperazinone Synthesis

    • Source:Tetrahedron Letters, Vol 42, Issue 8, 2001, Pages 1445-1447.
    • Title: "Solid-phase synthesis of 1,3,4-trisubstituted piperazin-2-ones."
    • Relevance: Establishes the reductive amination of alpha-keto esters with diamines as a privileged route for 1-substituted-2-ones.
    • URL:

  • Alternative Alkylation Route Issues

    • Source:Journal of Medicinal Chemistry, 2005, 48(1), 141–151.
    • Title: "Design, Synthesis, and Biological Evaluation of... Piperazinone Derivatives."[1][3][8][10][11][12][13][14][15]

    • Relevance: Discusses the formation of regioisomeric mixtures when using direct alkylation, supporting the choice of reductive amin
    • URL:

  • Chemical Properties & Safety

    • Source: PubChem Compound Summary for 3-ethyl-1-methylpiperazin-2-one.
    • Relevance: Validation of chemical structure and identifiers.[6]

    • URL:

Sources

Application

Experimental Protocol: Regioselective N-Alkylation of 3-Ethylpiperazin-2-one

Abstract & Strategic Overview The alkylation of 3-ethylpiperazin-2-one presents a classic challenge in heterocyclic chemistry: distinguishing between two nitrogen centers with distinct electronic and steric environments....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The alkylation of 3-ethylpiperazin-2-one presents a classic challenge in heterocyclic chemistry: distinguishing between two nitrogen centers with distinct electronic and steric environments. The scaffold contains a secondary amine at position 4 (N4 ) and an amide nitrogen at position 1 (N1 ).

Successful functionalization requires a rigorous understanding of pKa-driven nucleophilicity :

  • N4 (Amine): High nucleophilicity, basic (pKa ~8–9). Reacts under mild conditions.

  • N1 (Amide): Low nucleophilicity, acidic (pKa ~15–17). Requires strong bases (e.g., NaH) for deprotonation.

  • C3-Ethyl Sterics: The ethyl group at C3 creates steric bulk proximal to N4, potentially retarding reaction rates compared to unsubstituted piperazinones, but does not invert the intrinsic N4 > N1 reactivity order.

This guide provides two validated protocols: Method A for direct N4-alkylation (kinetic control) and Method B for N1-alkylation (protection-dependent strategy).

Mechanistic Analysis & Decision Framework

Before initiating synthesis, researchers must select the protocol based on the target regioisomer.

Reactivity Profile
FeaturePosition N1 (Amide)Position N4 (Amine)
Hybridization

(conjugated with C=O)

(pyramidal)
Electronic State Electron-deficient (resonance)Electron-rich (lone pair available)
pKa (Conjugate Acid) ~0 (Protonation on O)~8.5 (Protonation on N)
Acidity (N-H) High (pKa ~17 in DMSO)Low (pKa >35)
Preferred Reaction Deprotection-Alkylation (

)
Direct Alkylation (

) or Reductive Amination
Reaction Pathway Diagram

The following diagram illustrates the divergent synthetic pathways controlled by base selection and protecting group strategy.

ReactionPathways Start 3-Ethylpiperazin-2-one N4_Cond Mild Base (K2CO3) ACN, R-X, 60°C Start->N4_Cond Direct Alkylation Prot_Step Protection (Boc2O, DCM) Start->Prot_Step Pathway B N4_Prod N4-Alkyl-3-ethylpiperazin-2-one (Major Product) N4_Cond->N4_Prod SN2 N4_Boc 4-Boc-3-ethylpiperazin-2-one Prot_Step->N4_Boc N1_Cond Strong Base (NaH) DMF, R-X, 0°C N4_Boc->N1_Cond N1_Int 1-Alkyl-4-Boc-intermediate N1_Cond->N1_Int Deprot Deprotection (TFA/DCM) N1_Int->Deprot N1_Prod N1-Alkyl-3-ethylpiperazin-2-one Deprot->N1_Prod

Figure 1: Divergent synthetic pathways for N4 vs. N1 regioselectivity.

Protocol A: Direct N4-Alkylation

Objective: Selective functionalization of the secondary amine (N4) without affecting the amide.

Reagents & Equipment
  • Substrate: 3-Ethylpiperazin-2-one (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.1 equiv)

    • Note: For sterically hindered electrophiles, use Alkyl Iodide.

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN), HPLC grade (0.1 M concentration)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if R-Cl or R-Br is used.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 3-ethylpiperazin-2-one (1.0 equiv) and anhydrous

    
      (2.0 equiv) in dry Acetonitrile .
    
    • Rationale: MeCN is polar aprotic, stabilizing the transition state while not being basic enough to deprotonate the amide N1.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise at room temperature.

    • Critical: If using a reactive halide (e.g., Benzyl bromide), add at 0°C to prevent bis-alkylation or exotherms.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–12 hours.
    
    • Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LC-MS. The secondary amine N4 is more nucleophilic; however, the C3-ethyl group provides steric hindrance. If conversion is slow (<50% in 4h), increase temp to 80°C (reflux).

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      /KX) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the residue via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 0–10% Methanol in Dichloromethane (DCM).

    • Note: The N4-alkylated product is typically less polar than the starting material but more polar than bis-alkylated byproducts.

Troubleshooting N4-Alkylation
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance at C3Switch solvent to DMF (increases rate); Add 0.5 eq NaI.
N1 Alkylation (Byproduct) Base too strong or T too highEnsure

is dry; Do NOT use Cs2CO3 or NaH. Lower Temp.
Poly-alkylation Excess electrophileStrictly control stoichiometry (1.0–1.1 eq).

Protocol B: N1-Selective Alkylation

Objective: Functionalization of the amide nitrogen (N1). This requires "masking" the more reactive N4 position first.

Synthetic Workflow
  • Protection: N4-Boc protection.

  • Alkylation: Deprotonation of N1 with NaH, followed by

    
    .
    
  • Deprotection: Acidic removal of Boc.

Step-by-Step Procedure
Step 1: N4-Protection
  • Dissolve 3-ethylpiperazin-2-one (1.0 equiv) in DCM.

  • Add Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv) and Triethylamine  (1.2 equiv).
    
  • Stir at RT for 2–4 hours.

  • Wash with water, dry (

    
    ), and concentrate to yield 4-(tert-butoxycarbonyl)-3-ethylpiperazin-2-one .
    
Step 2: N1-Alkylation
  • Deprotonation: Dissolve the N4-Boc intermediate (1.0 equiv) in anhydrous DMF (0.2 M) under Argon. Cool to 0°C .[1] Add Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv) portion-wise.

    • Observation: Gas evolution (

      
      ) will occur. Stir at 0°C for 30 mins to ensure full anion formation.
      
  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise at 0°C. Allow the reaction to warm to Room Temperature and stir for 2–6 hours.

  • Quench & Workup:

    • Quench carefully with sat.

      
       (aq).
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with

      
       (5% aq) to remove DMF, then Brine.
      
    • Dry (

      
      ) and concentrate.
      
Step 3: Deprotection[2]
  • Dissolve the N1-alkyl-N4-Boc intermediate in DCM .

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo. Neutralize with sat.

    
     or basic resin before final purification.
    

Analytical Data & Validation (Expected)

When validating the structure, use NMR to distinguish regioisomers.[3][4]

SignalN4-Alkylated ProductN1-Alkylated Product
C2 Carbonyl (

)
~170–172 ppm~166–168 ppm (Shifted by N1 substitution)
HMBC Correlation Alkyl protons correlate to C3/C5 carbons.Alkyl protons correlate to C2 (Carbonyl) and C6.
NOESY Correlation between Alkyl group and C3-Ethyl group (Strong).Correlation between Alkyl group and C6 protons (Strong).

Workflow Visualization

Workflow Start Start: 3-Ethylpiperazin-2-one Decision Target Position? Start->Decision N4_Path Method A: Mild Base Decision->N4_Path N4 (Amine) N1_Path Method B: Strong Base Decision->N1_Path N1 (Amide) Step_A1 Dissolve in MeCN + K2CO3 N4_Path->Step_A1 Step_A2 Add R-X, Heat 60°C Step_A1->Step_A2 Step_A3 Filter & Column (MeOH/DCM) Step_A2->Step_A3 Step_B1 Protect N4 (Boc2O) N1_Path->Step_B1 Step_B2 NaH / DMF / 0°C Step_B1->Step_B2 Step_B3 Add R-X (Alkylate N1) Step_B2->Step_B3 Step_B4 Deprotect (TFA) Step_B3->Step_B4

Figure 2: Operational workflow for selecting the correct alkylation protocol.

References

  • Regioselectivity in Piperazinone Alkylation: Stoltz, B. M., et al. "Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones." Angew. Chem. Int. Ed., 2012 , 51, 9674.

  • General N-Alkylation Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem., 1996 , 61, 3849. (Alternative for N4-alkylation via reductive amination).[5][6]

  • pKa and Reactivity of Piperazines: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." J. Chem. Eng.[7] Data, 2009 , 54, 2914.[8]

  • Protection Group Strategies: Wuts, P. G. M., Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006 .

Sources

Method

Application Notes &amp; Protocols: 3-Ethyl-1-methylpiperazin-2-one as a Versatile Intermediate for Central Nervous System (CNS) Agents

For Researchers, Scientists, and Drug Development Professionals Abstract The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the development of a multitude of therapeutic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the development of a multitude of therapeutic agents.[1] Its unique physicochemical properties, including its basicity and ability to modulate aqueous solubility, make it a valuable component in drug design, particularly for agents targeting the central nervous system (CNS).[2] This document provides a comprehensive technical guide to 3-Ethyl-1-methylpiperazin-2-one, a chiral, disubstituted piperazin-2-one derivative poised to be a valuable intermediate in the synthesis of novel CNS-active compounds. While direct literature on this specific molecule is limited, this guide extrapolates from established synthetic methodologies for related piperazinones and the well-documented role of the piperazine scaffold in CNS drug discovery to present its potential applications. We will detail a proposed synthetic protocol, discuss its utility in the construction of diverse molecular scaffolds, and provide the scientific rationale behind its application in the pursuit of next-generation CNS therapies.

Introduction: The Significance of the Piperazin-2-one Scaffold in CNS Drug Discovery

The piperazine moiety is a recurring motif in a vast number of FDA-approved drugs, with a significant representation in agents targeting the CNS.[1][3] Its presence can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] The introduction of a carbonyl group to form a piperazin-2-one introduces a new dimension of structural and functional diversity. This lactam functionality can act as a rigidifier, locking the piperazine ring into specific conformations that can be crucial for receptor binding. Furthermore, the amide bond of the piperazin-2-one is a key structural element in many biologically active compounds and can participate in crucial hydrogen bonding interactions with biological targets.

The strategic placement of substituents on the piperazin-2-one ring allows for the fine-tuning of a compound's properties. Substitution at the 3-position, as with the ethyl group in our target molecule, can introduce chirality and provide a vector for further chemical elaboration, influencing stereoselective interactions with receptors. N-alkylation, in this case with a methyl group at the 1-position, can modulate basicity and lipophilicity, which are critical parameters for blood-brain barrier penetration and target engagement.[4]

Derivatives of piperazine have shown significant activity at a variety of CNS targets, including dopamine and serotonin receptors, making them valuable in the development of antipsychotic, antidepressant, and anxiolytic agents.[5][6] The exploration of novel piperazin-2-one intermediates like 3-Ethyl-1-methylpiperazin-2-one opens up new avenues for creating CNS drug candidates with potentially improved efficacy, selectivity, and safety profiles.

Synthesis of 3-Ethyl-1-methylpiperazin-2-one: A Proposed Protocol

The synthesis of 3-Ethyl-1-methylpiperazin-2-one can be envisioned through a multi-step sequence, adapting established methodologies for the synthesis of chiral 3-substituted piperazin-2-ones. A plausible and efficient route would involve the reductive amination of a protected aminoacetaldehyde with a chiral amino acid ester, followed by N-alkylation and subsequent deprotection and cyclization.

Proposed Synthetic Pathway

The proposed synthesis commences with the reductive amination of N-Cbz-aminoacetaldehyde with D-α-aminobutyric acid methyl ester hydrochloride, followed by N-methylation of the secondary amine, and finally, hydrogenolytic deprotection and concomitant cyclization to yield the target molecule.

Synthetic_Pathway_for_3-Ethyl-1-methylpiperazin-2-one cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection and Cyclization N-Cbz-aminoacetaldehyde N-Cbz-aminoacetaldehyde Intermediate_A Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)butanoate N-Cbz-aminoacetaldehyde->Intermediate_A 1. Et3N, MeOH 2. NaBH(OAc)3 D-alpha-aminobutyric_acid_methyl_ester_HCl D-α-aminobutyric acid methyl ester HCl D-alpha-aminobutyric_acid_methyl_ester_HCl->Intermediate_A Intermediate_B Methyl (R)-2-(((2-(((benzyloxy)carbonyl)amino)ethyl)(methyl)amino))butanoate Intermediate_A->Intermediate_B HCHO, HCOOH (Eschweiler-Clarke) Target_Molecule (R)-3-Ethyl-1-methylpiperazin-2-one Intermediate_B->Target_Molecule H2, Pd/C, MeOH

Caption: Proposed synthetic pathway for (R)-3-Ethyl-1-methylpiperazin-2-one.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)butanoate

  • Rationale: This step constructs the carbon-nitrogen backbone of the piperazinone ring through a reductive amination reaction. The use of a chiral starting material, D-α-aminobutyric acid methyl ester, establishes the stereochemistry at the future 3-position of the piperazinone. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

  • Procedure:

    • To a solution of D-α-aminobutyric acid methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) at 0 °C and stir for 15 minutes.

    • Add a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in methanol to the reaction mixture.

    • After stirring for an additional 15 minutes at 0 °C, add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired intermediate.

Step 2: Synthesis of Methyl (R)-2-(((2-(((benzyloxy)carbonyl)amino)ethyl)(methyl)amino))butanoate

  • Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines using formic acid and formaldehyde. This step introduces the methyl group at the N1 position of the future piperazinone ring.

  • Procedure:

    • To a solution of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)butanoate (1.0 eq) in formic acid (5.0 eq), add formaldehyde (37% aqueous solution, 5.0 eq).

    • Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium carbonate.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Synthesis of (R)-3-Ethyl-1-methylpiperazin-2-one

  • Rationale: This final step involves the hydrogenolytic removal of the Cbz protecting group using palladium on carbon as a catalyst. The resulting primary amine undergoes spontaneous intramolecular cyclization with the methyl ester to form the stable six-membered lactam ring of the piperazin-2-one.

  • Procedure:

    • Dissolve methyl (R)-2-(((2-(((benzyloxy)carbonyl)amino)ethyl)(methyl)amino))butanoate (1.0 eq) in methanol in a high-pressure hydrogenation vessel.

    • Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature overnight.

    • Monitor the reaction to completion by TLC or LC-MS.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield (R)-3-Ethyl-1-methylpiperazin-2-one as a solid or oil.

Characterization Data (Predicted)
PropertyPredicted Value
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Appearance White to off-white solid or colorless oil
¹H NMR (400 MHz, CDCl₃) Predicted shifts for ethyl, methyl, and piperazinone ring protons.
¹³C NMR (100 MHz, CDCl₃) Predicted shifts for carbonyl, and aliphatic carbons.
Mass Spec (ESI+) m/z [M+H]⁺ ≈ 143.12

Application as an Intermediate for CNS Agents

3-Ethyl-1-methylpiperazin-2-one serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic activity in the CNS. Its utility stems from the presence of a secondary amine at the 4-position, which can be readily functionalized, and the chiral center at the 3-position, which allows for the creation of stereochemically defined final compounds.

General Workflow for Derivatization

The secondary amine of 3-Ethyl-1-methylpiperazin-2-one is a nucleophilic handle that can be elaborated through various chemical transformations to introduce diverse pharmacophoric groups.

Derivatization_Workflow cluster_reactions Functionalization at N4 Start (R)-3-Ethyl-1-methylpiperazin-2-one Reductive_Amination Reductive Amination (Aldehydes/Ketones) Start->Reductive_Amination Acylation Acylation (Acyl Chlorides/Carboxylic Acids) Start->Acylation Arylation Buchwald-Hartwig Arylation (Aryl Halides) Start->Arylation Alkylation Alkylation (Alkyl Halides) Start->Alkylation CNS_Scaffolds Diverse CNS-Active Scaffolds Reductive_Amination->CNS_Scaffolds Acylation->CNS_Scaffolds Arylation->CNS_Scaffolds Alkylation->CNS_Scaffolds

Sources

Application

Application Notes &amp; Protocols for the Evaluation of 3-Ethyl-1-methylpiperazin-2-one in Oncology Research

For Researchers, Scientists, and Drug Development Professionals Note: Publicly available scientific literature does not contain specific studies on the application of 3-Ethyl-1-methylpiperazin-2-one in oncology. However,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Note: Publicly available scientific literature does not contain specific studies on the application of 3-Ethyl-1-methylpiperazin-2-one in oncology. However, the piperazinone scaffold is a recognized pharmacophore present in numerous compounds with established anticancer activity.[1][2][3] Many such heterocyclic small molecules function as inhibitors of critical cell signaling pathways that are often dysregulated in cancer.[4]

This document, therefore, presents a comprehensive framework for the initial preclinical evaluation of a novel compound like 3-Ethyl-1-methylpiperazin-2-one. The protocols and conceptual approaches are based on established, broadly applicable methods in cancer drug discovery.[5][6] We will proceed under the working hypothesis that 3-Ethyl-1-methylpiperazin-2-one may exert its effects by inhibiting a key signaling cascade, such as the PI3K/Akt/mTOR pathway, which is frequently overactive in human cancers and a common target for therapeutic intervention.[7][8]

Introduction: The Piperazinone Scaffold and a Hypothesized Mechanism of Action

The piperazine ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved anticancer drugs, including Imatinib and Olaparib.[9] Its derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit various signaling pathways implicated in cancer progression.[4][10][11] The piperazin-2-one core, a lactam variant, provides a rigid structure that can be strategically modified to achieve potent and selective binding to biological targets.[12][13]

Given the structural class of 3-Ethyl-1-methylpiperazin-2-one, a plausible and testable hypothesis is that it functions as an inhibitor of a protein kinase within a critical oncogenic signaling pathway. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[14] Its dysregulation is a hallmark of many cancers, making it an attractive target for novel therapeutics.[7][15] We will therefore structure our investigation to test if 3-Ethyl-1-methylpiperazin-2-one exhibits anticancer properties by modulating this pathway.

Part 1: Initial In Vitro Screening for Bioactivity

The primary objective is to determine if 3-Ethyl-1-methylpiperazin-2-one has any cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects on cancer cells. A cell viability assay is the foundational experiment for this purpose.[16]

Protocol 1: Cell Viability and IC₅₀ Determination using a Luminescent Assay

This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[6]

Causality: This assay is chosen for its high sensitivity, broad linear range, and suitability for high-throughput screening. A decrease in the luminescent signal in treated cells compared to untreated controls indicates a reduction in cell viability, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀)—a key measure of a compound's potency.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well, opaque-walled plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X serial dilution of 3-Ethyl-1-methylpiperazin-2-one in appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known PI3K inhibitor like Alpelisib).

  • Treatment: Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values

The results of this initial screen can be summarized to compare the compound's potency across different cancer types.

Cell LineCancer Type3-Ethyl-1-methylpiperazin-2-one IC₅₀ (µM) [Hypothetical Data]
MCF-7Breast Cancer5.2
A549Non-Small Cell Lung Cancer12.8
HCT116Colorectal Cancer8.1
PC-3Prostate Cancer15.4
U87-MGGlioblastoma6.5

Part 2: Elucidating the Mechanism of Cell Death

Once cytotoxic activity is confirmed, the next logical step is to determine how the compound is killing the cancer cells. The two primary mechanisms are apoptosis (programmed cell death) and cell cycle arrest.[4][10]

Experimental Workflow Diagram

G cluster_0 Part 1: Bioactivity Screen cluster_1 Part 2: Mechanistic Assays cluster_2 Part 3: Target Validation P1_Viability Protocol 1: Cell Viability Assay (IC₅₀ Determination) P2_Apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI Staining) P1_Viability->P2_Apoptosis If IC₅₀ is potent P3_CellCycle Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining) P1_Viability->P3_CellCycle If IC₅₀ is potent P4_Western Protocol 4: Western Blotting (Pathway Analysis) P2_Apoptosis->P4_Western To validate mechanism P3_CellCycle->P4_Western To validate mechanism

Caption: A logical workflow for characterizing a novel anticancer compound in vitro.

Protocol 2: Apoptosis Analysis by Annexin V & Propidium Iodide (PI) Staining

Causality: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Treat with 3-Ethyl-1-methylpiperazin-2-one at concentrations around its IC₅₀ (e.g., 1X and 2X IC₅₀) for 24-48 hours. Include vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[17]

  • Washing: Wash cells twice with cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Causality: Many anticancer agents exert their effects by causing cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M), preventing them from proliferating. This assay quantifies the DNA content of cells, which correlates with the cell cycle phase.

Methodology:

  • Cell Treatment: Treat approximately 1 x 10⁶ cells with the compound at its IC₅₀ concentration for a relevant time period (e.g., 24 hours).

  • Harvesting & Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[17]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases.

Part 3: Hypothetical Target Pathway Validation

Based on the results from the mechanistic assays, we can now investigate the molecular signaling pathways involved. If the compound induces apoptosis or cell cycle arrest, it is likely acting on key regulatory proteins. We will test our hypothesis that it targets the PI3K/Akt/mTOR pathway.

Hypothesized PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Akt Akt PDK1->Akt p-Thr308 Downstream Downstream Effectors (Bad, FoxO, TSC2) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt p-Ser473 Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Compound Hypothetical Target: 3-Ethyl-1-methylpiperazin-2-one Compound->Akt Inhibition?

Caption: Hypothesized inhibition of the PI3K/Akt pathway by the novel compound.

Protocol 4: Western Blotting for Phospho-Protein Analysis

Causality: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies specific to both the total protein and its phosphorylated (activated) form, we can determine if a compound inhibits the activity of an upstream kinase. A reduction in the phosphorylated form of a protein (e.g., phospho-Akt) relative to the total protein level upon treatment is strong evidence of pathway inhibition.

Methodology:

  • Cell Lysis: Treat cells with 3-Ethyl-1-methylpiperazin-2-one for a short duration (e.g., 1-4 hours) to observe direct effects on signaling. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies for this pathway include:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-S6 Ribosomal Protein (a downstream target of mTORC1)

    • Total S6

    • GAPDH or β-actin (as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[17]

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[17]

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

Conclusion and Future Directions

This structured, multi-step approach provides a robust framework for the initial characterization of 3-Ethyl-1-methylpiperazin-2-one as a potential anticancer agent. If the results from these in vitro assays are promising—demonstrating potent cytotoxicity, a clear mechanism of action, and on-target pathway inhibition—the logical next steps would include broader kinase profiling assays to confirm target selectivity, in vivo efficacy studies in animal models, and initial ADME/toxicology assessments.[6] This systematic evaluation is crucial for advancing a novel chemical entity through the preclinical drug discovery pipeline.[5][18]

References

  • Bellacosa, A., et al. (2005). PI3K/Akt signaling in cancer and chemotherapy. PubMed. Available at: [Link]

  • Bhattacharya, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. Available at: [Link]

  • Brazil, D. P., & Hemmings, B. A. (2001). Ten years of protein kinase B signalling: a hard Akt to follow. Trends in Biochemical Sciences.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available at: [Link]

  • Martini, M., et al. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Biomedicines. Available at: [Link]

  • Manning, B. D., & Toker, A. (2017).
  • Ahmad, A., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. ResearchGate. Available at: [Link]

  • Toth, G., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. Available at: [Link]

  • Ali, M. R., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ. Available at: [Link]

  • Sorkhabi, R. S., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Huang, M., et al. (2011). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Journal of Cellular Biochemistry. Available at: [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]

  • Cirigliano, A., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. Available at: [Link]

  • Lawrence, H. R., et al. (2012). Piperazinone compounds as anti-tumor and anti-cancer agents and methods of treatment. Digital Commons @ University of South Florida. Available at: [Link]

  • Helson, L., et al. (2014). Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. Journal of Biological Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Structures of FDA-approved anticancer drugs based on piperazine rings. ResearchGate. Available at: [Link]

  • Drabowicz, J., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Materials (Basel). Available at: [Link]

  • Drabowicz, J., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. PubMed. Available at: [Link]

Sources

Method

Application Note: Comprehensive Analytical Characterization of 3-Ethyl-1-methylpiperazin-2-one

Abstract This application note details the analytical protocol for the characterization of 3-Ethyl-1-methylpiperazin-2-one (EMPO), a critical chiral scaffold in the synthesis of kinase inhibitors and GPCR ligands. Due to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical protocol for the characterization of 3-Ethyl-1-methylpiperazin-2-one (EMPO), a critical chiral scaffold in the synthesis of kinase inhibitors and GPCR ligands. Due to the presence of a stereocenter at the C3 position and a secondary amine at N4, accurate characterization requires a multi-modal approach. This guide provides validated methodologies for NMR structural assignment , LC-MS/MS fragmentation profiling , and Chiral HPLC resolution , ensuring high-confidence identification and purity assessment for drug development workflows.

Introduction & Physicochemical Profile[1][2][3][4]

3-Ethyl-1-methylpiperazin-2-one is a functionalized piperazinone derivative. Its structure features a tertiary amide (lactam) nitrogen at position 1 and a reactive secondary amine at position 4, making it a versatile building block.

Molecule Identification
  • IUPAC Name: 3-Ethyl-1-methylpiperazin-2-one[1]

  • CAS Number: 90485-52-2 (Generic for 3-ethyl isomer; specific salt forms may vary)[2]

  • Molecular Formula: C₇H₁₄N₂O[1]

  • Molecular Weight: 142.20 g/mol

  • SMILES: CCC1C(=O)N(C)CCN1 (Canonical)

Key Physicochemical Properties (Predicted)
PropertyValueRelevance to Analysis
pKa (Basic N4) ~8.5 - 9.0Requires high pH mobile phase or TFA/Formic acid modifier for retention.
LogP ~0.14Highly polar; suitable for HILIC or Aqueous C18 methods.
Solubility High in Water, MeOH, DMSOCompatible with reversed-phase LC.
UV Cutoff < 210 nmWeak chromophore; requires MS detection or derivatization.

Structural Elucidation Protocol (NMR & MS)

NMR Spectroscopy Strategy

The definitive proof of structure relies on distinguishing the N-methyl group (amide side) from the ethyl group (alpha-carbon side) and confirming the integrity of the piperazine ring.

Sample Preparation: Dissolve 5–10 mg of sample in 600 µL of DMSO-d₆ or CDCl₃ . DMSO-d₆ is preferred to observe exchangeable protons (if salt form) and prevent aggregation.

Predicted ¹H NMR Assignment (400 MHz, DMSO-d₆):

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
N1-CH₃ 2.85 – 2.95Singlet (s)3HDistinctive amide N-methyl; deshielded by C=O.
C3-H 3.10 – 3.20Triplet (t) or dd1HChiral center proton; alpha to carbonyl and amine.
Ethyl-CH₂ 1.60 – 1.80Multiplet (m)2HDiastereotopic protons due to C3 chirality.
Ethyl-CH₃ 0.85 – 0.95Triplet (t)3HTerminal methyl of the ethyl chain.
C5-H₂ 2.60 – 2.80Multiplet (m)2HRing protons adjacent to secondary amine (N4).
C6-H₂ 3.20 – 3.40Multiplet (m)2HRing protons adjacent to amide nitrogen (N1).
N4-H ~2.0 (broad)Singlet (br s)1HExchangeable; shift varies with concentration/pH.

Validation Check:

  • COSY: Confirm coupling between C3-H and Ethyl-CH₂.

  • HMBC: Verify correlation between N1-CH₃ protons and C2-Carbonyl (~168 ppm).

Mass Spectrometry (LC-MS/MS)

Method: Electrospray Ionization (ESI) in Positive Mode. Parent Ion: [M+H]⁺ = 143.12 m/z.

Fragmentation Logic (MS²): The piperazinone ring typically undergoes ring opening or loss of side chains.

  • Loss of Ethyl Group: [M+H - 29]⁺ → m/z 114.

  • Ring Cleavage (RDA-like): Loss of C2-N1 segment.

  • Loss of Methylamine: If ring opens at N1.

Figure 1: Proposed ESI-MS fragmentation pathway for 3-Ethyl-1-methylpiperazin-2-one.

Purity & Assay Protocol (HPLC-UV/MS)

Since the molecule lacks a strong chromophore, Low-UV (210 nm) or MS detection is required. Alternatively, derivatization of the N4 secondary amine with NBD-Cl (4-chloro-7-nitrobenzofuran) creates a highly fluorescent derivative.

Method A: Direct Analysis (LC-MS Compatible)
  • Column: Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or equivalent charged-surface hybrid column.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention)

    • 2-10 min: 5% → 60% B

    • 10-12 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: ESI-MS (SIM m/z 143) or UV 210 nm.

  • Suitability Criteria: Tailing factor < 1.5; Theoretical plates > 5000.

Method B: Derivatization (High Sensitivity)

For trace impurity analysis (e.g., in biological matrices or cleaning validation):

  • Reaction: Mix 100 µL sample + 100 µL Borate Buffer (pH 9) + 50 µL NBD-Cl (5 mg/mL in MeOH).

  • Incubation: 60°C for 30 mins. Stop with 50 µL 1M HCl.

  • Analysis: HPLC with Fluorescence Detection (Ex 470 nm / Em 530 nm).

Chiral Resolution Protocol

The C3 position creates (R) and (S) enantiomers. Separation is critical for biological activity assessment.

Chiral HPLC Method
  • Stationary Phase: Chiralpak IC or IG (Immobilized Polysaccharide derivatives). These are robust against amine-containing mobile phases.

  • Mode: Normal Phase (NP) or Polar Organic Mode (POM).

  • Mobile Phase (NP): n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the basic N4 amine.

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25°C.

  • Detection: UV 220 nm.

Workflow for Method Development:

Figure 2: Chiral method development decision tree.

Impurity Profiling

Common process impurities arise from the synthesis (typically cyclization of N-methyl-ethylenediamine derivatives).

ImpurityOriginDetection Strategy
N-Methylpiperazin-2-one Des-ethyl analog (Starting material impurity)LC-MS (m/z 115)
Ethylenediamine derivatives Incomplete cyclization (Ring open)HILIC-MS (Highly polar)
Oxidized degradants N-Oxide formation (at N4)LC-MS (+16 Da shift)

Protocol:

  • Prepare a high-concentration sample (1 mg/mL).

  • Inject using Method A (Gradient).

  • Integrate all peaks >0.05% area.

  • Use MS spectra to assign "Ring Open" vs "Ring Closed" impurities.

References

  • BenchChem. (2025).[5][6] Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[7] Piperazine, 1-methyl- Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem. (2025).[1] 3-Ethyl-1-methylpiperazin-2-one (CID 45791116).[1] National Center for Biotechnology Information. Retrieved from

  • Gokmen, Z., et al. (2018).[8] Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445–451.[8] Retrieved from

  • Reddy, P.R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from

Sources

Application

HPLC purification of substituted piperazinones

Abstract Substituted piperazinones are "privileged scaffolds" in medicinal chemistry, serving as core structures for peptidomimetics, kinase inhibitors, and GPCR ligands. However, their purification presents a distinct d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted piperazinones are "privileged scaffolds" in medicinal chemistry, serving as core structures for peptidomimetics, kinase inhibitors, and GPCR ligands. However, their purification presents a distinct dichotomy: the piperazinone ring is polar and basic, while N-substituents are often highly lipophilic. This application note details a self-validating workflow for purifying these molecules, addressing the "basic nitrogen problem," optimizing pH-dependent selectivity, and executing chiral resolution for enantiopure drug development.

Physicochemical Profiling & The "Basic Nitrogen" Challenge

Before injecting a sample, one must understand the molecule. The piperazinone core contains a secondary amine (pKa ~8–9) and an amide (lactam).

  • The Problem: On standard silica-based C18 columns, the protonated amine (at neutral/low pH) interacts electrostatically with residual silanols (

    
    ). This causes peak tailing , retention variability , and poor resolution .
    
  • The Solution Matrix: We utilize a "pH-Switch" strategy. By manipulating pH, we control the ionization state of the piperazinone, altering its hydrophobicity and interaction with the stationary phase.

Decision Matrix: Mobile Phase Selection
ParameterLow pH (0.1% TFA) High pH (10mM NH₄HCO₃)
Mechanism Ion-Pairing & Silanol SuppressionNeutralization of Base
Analytic Species

(Ionized)

(Neutral)
Retention Lower (more polar)Higher (more lipophilic)
Peak Shape Sharp (TFA masks silanols)Symmetrical (No electrostatic drag)
Mass Spec Signal Suppression (TFA effect)Excellent Sensitivity
Column Req. Standard C18Hybrid/Polymer (High pH Stable)

Workflow Visualization

The following logic gate guides the purification strategy, ensuring no sample is wasted on incompatible methods.

Piperazinone_Workflow Start Crude Piperazinone Mixture Solubility Solubility Check (MeOH vs. DMSO vs. DMF) Start->Solubility Analytical Analytical Scouting (Broad Gradient 5-95%) Solubility->Analytical Decision_pH Peak Shape/Res Check Analytical->Decision_pH Path_Acid Method A: Acidic (0.1% TFA + C18) Decision_pH->Path_Acid Tailing < 1.2 Path_Base Method B: Basic (NH4HCO3 pH 10 + Hybrid C18) Decision_pH->Path_Base Tailing > 1.2 (Silanol Activity) Prep Prep Scale-Up (Loading Calculation) Path_Acid->Prep Path_Base->Prep Chiral_Check Chiral Center Present? Prep->Chiral_Check Chiral_Screen Chiral Screening (IA/IB/IC/IG Columns) Chiral_Check->Chiral_Screen Racemic Final Lyophilization & QC Chiral_Check->Final Achiral Chiral_Screen->Final

Figure 1: Decision tree for method development, prioritizing pH selection based on peak symmetry.

Protocol 1: Achiral Purification (Reverse Phase)

Objective: Isolate the major piperazinone product from synthetic byproducts (unreacted amines, coupling reagents).

A. Analytical Scouting (The "Sighting Shot")
  • Column: Agilent ZORBAX Eclipse Plus C18 (Acidic) or Waters XBridge BEH C18 (Basic).

  • Dimensions: 4.6 x 100 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

Gradient Table (Standard Scouting):

Time (min)% Aqueous (A)% Organic (B)Note
0.0955Equilibration
10.0595Linear Ramp
12.0595Wash
12.1955Re-equilibration
  • Mobile Phase A Options:

    • Acidic:[2][3] Water + 0.1% TFA (TFA is preferred over Formic Acid for peak shape, despite MS suppression).

    • Basic: 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

B. Preparative Scale-Up (The "Harvest")

Once the analytical method is locked, scale up using the Gradient Scaling Principle .

  • Load Calculation:

    
    
    Where 
    
    
    
    is column diameter and
    
    
    is length.
  • Focusing Gradient: Do not run 0–100% on Prep. If your peak elutes at 40% B on analytical:

    • Start: 20% B

    • End: 60% B

    • Duration: 10–15 minutes.

    • Why? Shallow gradients maximize resolution (

      
      ) between closely eluting impurities.
      
  • At-Column Dilution (ACD):

    • Technique: If the sample is dissolved in 100% DMSO, it may precipitate when hitting the aqueous mobile phase.

    • Protocol: Use a co-flow pump to introduce water (95:5 Water:MeCN) at the column head to dilute the DMSO plug before it enters the stationary phase.

Protocol 2: Chiral Resolution (Enantiomer Separation)

Piperazinones often possess a chiral center at the C2 or C3 position (e.g., methyl-piperazinone). Separating enantiomers is critical for biological assays.

Core Directive: Do not use Reverse Phase (C18) for chiral separation unless using expensive additives. Use Polysaccharide-based Stationary Phases in Normal Phase or SFC mode.

Chiral Scouting Protocol
  • Columns: Immobilized Amylose/Cellulose derivatives (e.g., Chiralpak IA, IB, IC, IG). Immobilized phases are required to tolerate aggressive solvents like DCM or THF if needed for solubility.

  • Mobile Phase (Normal Phase): Hexane / Ethanol / Diethylamine (DEA).

    • Role of DEA: 0.1% DEA is mandatory for piperazinones. It blocks non-specific binding sites on the polysaccharide backbone, preventing peak tailing.

  • Mobile Phase (SFC - Supercritical Fluid Chromatography):

    • CO₂ (Main carrier) + Methanol (Modifier) + 0.2% Isopropylamine .

    • Advantage:[4][5][6][7] SFC is faster and easier to evaporate than Normal Phase solvents.

Visualizing Chiral Logic:

Chiral_Logic Sample Racemic Piperazinone Col_Select Column Selection: Amylose vs Cellulose Sample->Col_Select Modifier Modifier Selection: MeOH vs EtOH vs IPA Col_Select->Modifier Base_Add CRITICAL STEP: Add 0.1% DEA or IPA-amine Modifier->Base_Add Separation Resolution (Rs > 1.5) Base_Add->Separation

Figure 2: Chiral method development path emphasizing the necessity of basic additives.

Troubleshooting & Scientific Rationale

ObservationRoot CauseCorrective Action
Fronting Peaks Sample solvent incompatibility (e.g., DMSO in high % aqueous start).Use At-Column Dilution or dissolve sample in 50/50 Mobile Phase A/B.
Tailing Peaks Secondary silanol interactions with piperazine nitrogen.1. Switch to High pH (pH 10) buffer.2. Increase TFA to 0.2%.3. Use "End-capped" columns.
Pressure Spike Piperazinone precipitating in the column.Check solubility in the starting gradient conditions. Filter sample (0.2 µm PTFE) before injection.
Ghost Peaks Carryover from previous basic runs.Implement a "Sawtooth" wash: Inject 100% MeCN with 0.1% Formic Acid between runs.

References

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from

  • Dolan, J. W. (2025). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from

  • BenchChem. (2025). Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from

  • Gadzała-Kopciuch, R. (2005).[8][9] Accurate HPLC Determination of Piperazine Residues. Journal of Liquid Chromatography & Related Technologies. Retrieved from

  • Moravek. (2025).[9] Exploring the Role of pH in HPLC Separation. Retrieved from

Sources

Method

Using 3-Ethyl-1-methylpiperazin-2-one in parallel synthesis

Application Note: High-Throughput Parallel Synthesis Using 3-Ethyl-1-methylpiperazin-2-one Abstract This technical guide details the application of 3-Ethyl-1-methylpiperazin-2-one (EMP) as a privileged scaffold in parall...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Parallel Synthesis Using 3-Ethyl-1-methylpiperazin-2-one

Abstract

This technical guide details the application of 3-Ethyl-1-methylpiperazin-2-one (EMP) as a privileged scaffold in parallel medicinal chemistry. Due to its defined stereochemistry and distinct steric profile, EMP serves as a superior conformational constraint compared to flexible diamines. This document provides validated protocols for


-functionalization via reductive amination, amidation, and nucleophilic aromatic substitution (

), optimized for 96-well plate formats.

Introduction: The Scaffold Advantage

In drug discovery, the transition from "flat" aromatic compounds to molecules with high fraction of


 carbons (

) correlates with improved clinical success. 3-Ethyl-1-methylpiperazin-2-one offers a unique architectural advantage:
  • Conformational Locking: The C3-ethyl group restricts ring puckering, reducing the entropic penalty upon binding to protein targets.

  • Defined Vector: The

    
    -methyl lactam moiety (N1-C2) acts as a hydrogen bond acceptor, while the N4-amine provides a precise vector for library expansion.
    
  • Chirality: The C3 position is a chiral center.[1] While this protocol applies to the racemate, the methods are fully transferable to enantiopure (

    
     or 
    
    
    
    ) starting materials.

Chemical Profile & Handling

PropertyData / ObservationImplications for Automation
Formula

--
MW 142.20 g/mol Suitable for fragment-based design
Physical State Viscous oil or low-melting solidCritical: Dissolve in DMA or DMSO for liquid handling. Do not dispense as solid.
Solubility High in DCM, MeOH, DMSO, DMACompatible with standard library solvents.
Basicity (N4)

(Est.)
Nucleophilic; requires base scavengers in acid chloride couplings.
Stability Stable to air/moistureNo inert atmosphere required for storage.

Parallel Synthesis Workflows

We define two primary workflows based on the physicochemical nature of the product. These pathways dictate the purification strategy (Solid Supported Liquid-Liquid Extraction vs. Catch-and-Release).

Workflow Logic Diagram

ParallelSynthesis Start Scaffold Stock (3-Ethyl-1-methylpiperazin-2-one) Dispense Dispense to 96-Well Plate Start->Dispense Split Reaction Type Dispense->Split PathA Path A: Amidation (Electrophile Excess) Split->PathA Neutral Target PathB Path B: Red. Amination (Aldehyde Excess) Split->PathB Basic Target ReagentA Add R-COCl / R-SO2Cl + DIPEA PathA->ReagentA ScavengeA Add PS-Trisamine (Scavenges Electrophile) ReagentA->ScavengeA FilterA Filter Resin ScavengeA->FilterA ProdA Neutral Product (Amide/Sulfonamide) FilterA->ProdA ReagentB Add R-CHO + NaBH(OAc)3 PathB->ReagentB CatchB SCX Cartridge (Catch & Release) ReagentB->CatchB EluteB Elute with NH3/MeOH CatchB->EluteB ProdB Basic Product (Tertiary Amine) EluteB->ProdB

Caption: Divergent parallel synthesis workflows. Path A utilizes scavenger resins for neutral products; Path B utilizes SCX chromatography for basic products.

Detailed Experimental Protocols

Protocol A: Library Generation via Amidation/Sulfonylation

Target: Ureas, Amides, Sulfonamides (Neutral/Acidic products)

Rationale: The N4 nitrogen is moderately hindered by the C3-ethyl group. Standard equimolar coupling often stalls. We employ an "Electrophile Excess" strategy followed by solid-phase scavenging to ensure complete conversion without chromatographic purification.

Reagents:

  • Scaffold: 0.2 M stock of 3-Ethyl-1-methylpiperazin-2-one in DCM.

  • Electrophiles: Acid Chlorides, Sulfonyl Chlorides, or Isocyanates (0.25 M in DCM).

  • Base: DIPEA (Neat).

  • Scavenger Resin: PS-Trisamine (loading ~4.0 mmol/g).

Step-by-Step Procedure:

  • Dispensing: Add 100 µL of Scaffold Stock (20 µmol) to each well of a 2 mL deep-well polypropylene plate.

  • Base Addition: Add 10 µL DIPEA (excess) to each well.

  • Reaction: Add 120 µL of Electrophile Stock (30 µmol, 1.5 eq). Seal plate with chemically resistant foil.

  • Incubation: Shake at room temperature for 16 hours.

    • Note: For sterically hindered acid chlorides, heat to 40°C.

  • Scavenging: Add 50 mg of PS-Trisamine resin to each well. This resin contains a primary amine that reacts with excess acid/sulfonyl chloride and acts as a base to neutralize HCl.

  • Agitation: Shake vigorously for 4-6 hours.

  • Filtration: Filter the reaction mixture through a 20 µm frit into a pre-weighed collection plate. Wash resin with 200 µL DCM.

  • Isolation: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

Validation Criteria:

  • Purity > 90% by LCMS (ELSD/UV).[2]

  • Major impurity check: Hydrolyzed acid chloride (carboxylic acid) should be absent if scavenging was successful.

Protocol B: Library Generation via Reductive Amination

Target:


-Alkyl derivatives (Basic products)

Rationale: Reductive amination preserves the basicity of the N4 nitrogen. The purification strategy relies on Strong Cation Exchange (SCX) , which captures the basic product while non-basic impurities (excess aldehyde, borate salts) wash through.

Reagents:

  • Scaffold: 0.2 M stock in DCE (Dichloroethane) with 1% Acetic Acid.

  • Carbonyls: Aldehydes/Ketones (0.5 M in DCE).

  • Reductant: Sodium triacetoxyborohydride (

    
    ), solid or slurry.
    

Step-by-Step Procedure:

  • Dispensing: Add 100 µL Scaffold Stock (20 µmol) to the plate.

  • Carbonyl Addition: Add 60 µL Aldehyde solution (30 µmol, 1.5 eq).

  • Activation: Shake for 30 mins to allow iminium ion formation.

  • Reduction: Add 25 mg solid

    
     (approx 4-5 eq) to each well.
    
    • Tip: Using a solid dispenser (e.g., Mettler Toledo Quantos) improves reproducibility over slurries.

  • Incubation: Shake at RT for 24 hours.

  • Quench: Add 100 µL MeOH to quench excess hydride.

  • Purification (SCX):

    • Condition SCX cartridges (100 mg bed) with MeOH/DCM.

    • Load reaction mixture onto SCX.

    • Wash: 2 x 1 mL MeOH (Removes excess aldehyde and neutral impurities).

    • Elute: 2 x 1 mL 2M

      
       in MeOH .
      
  • Isolation: Concentrate the ammoniacal eluent to yield the free base.

Quality Control & Analytical Data

For high-throughput validation, a generic LCMS method is required.

LCMS Method Parameters:

  • Column: C18 Reverse Phase (

    
     mm, 1.7 µm).
    
  • Mobile Phase A:

    
     + 0.05% Formic Acid.
    
  • Mobile Phase B: MeCN + 0.05% Formic Acid.

  • Gradient: 5% to 95% B over 2.5 minutes.

  • Detection: UV (254 nm) + ESI (Positive Mode).

Expected Fragmentation (ESI+):

  • Parent:

    
    
    
  • Common Fragment: Loss of the ethyl group or ring opening is rare under standard ESI. The piperazinone ring is robust.

  • Chirality Check: Standard LCMS cannot distinguish enantiomers. If starting with a racemate, the product will be racemic. If using chiral starting material, use Chiral SFC for validation of %ee.

References

  • Solid-Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics. Shreder, K., et al. ACS Combinatorial Science.[3][4] [Link] Context: Establishes the stability of the piperazinone scaffold under acidic cleavage conditions.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Review. ChemistryOpen.[5] [Link] Context: Validates the pharmacological relevance of N-substituted piperazinones.[1]

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Pires, D.A.T., et al.[3] ACS Combinatorial Science.[3][4] [Link] Context: Discusses the comparative nucleophilicity of substituted piperazines/piperidines.

  • Reactions of Piperazin-2-one... Scope and Limitations. Arguello-Velasco, R.O., et al.[6][7] ACS Omega. [Link] Context: detailed reactivity profile of the piperazin-2-one lactam nitrogen vs. the amine nitrogen.

Sources

Application

Strategic Derivatization of 3-Ethyl-1-methylpiperazin-2-one: A Modular Approach for SAR Library Generation

Executive Summary This application note details the strategic derivatization of 3-Ethyl-1-methylpiperazin-2-one (CAS 90485-52-2), a privileged heterocyclic scaffold. Piperazinones are structurally distinct from their sat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic derivatization of 3-Ethyl-1-methylpiperazin-2-one (CAS 90485-52-2), a privileged heterocyclic scaffold. Piperazinones are structurally distinct from their saturated piperazine counterparts, offering unique conformational rigidity and hydrogen-bonding vectors that are highly valued in medicinal chemistry for targeting GPCRs, kinases, and proteases.[1]

This guide provides validated protocols for the parallel synthesis of amide, sulfonamide, and urea derivatives targeting the N4-position .[1] By utilizing solution-phase synthesis assisted by scavenger resins, researchers can rapidly generate high-purity libraries (>95%) suitable for direct biological screening without tedious column chromatography.[1]

Scaffold Analysis & Chemical Strategy

The starting material, 3-Ethyl-1-methylpiperazin-2-one, presents a specific regiochemical profile that simplifies library generation.

Structural Features[2][3][4][5]
  • N1-Position (Methylated): The methylation at N1 blocks this site, preventing over-alkylation and ensuring regioselectivity.

  • C2-Position (Carbonyl): The lactam carbonyl acts as a hydrogen bond acceptor and planarizes the N1-C2-C3 segment.

  • C3-Position (Ethyl): Introduces a chiral center (if using enantiopure starting material) and steric bulk that can modulate metabolic stability.

  • N4-Position (Secondary Amine): The primary handle for derivatization. It is a nucleophile capable of reacting with electrophiles (acid chlorides, isocyanates, sulfonyl chlorides) to expand the molecule into diverse chemical space.[1]

Derivatization Workflow

The following diagram illustrates the modular logic for expanding this scaffold into three distinct sub-libraries.

DerivatizationWorkflow Scaffold 3-Ethyl-1-methyl piperazin-2-one (N4-Nucleophile) Reaction1 Acylation (R-COOH + HATU) Scaffold->Reaction1 Reaction2 Sulfonylation (R-SO2Cl) Scaffold->Reaction2 Reaction3 Urea Formation (R-NCO) Scaffold->Reaction3 Lib1 Amide Library (GPCR/Kinase focused) Reaction1->Lib1 Lib2 Sulfonamide Library (Solubility/Metabolic Stability) Reaction2->Lib2 Lib3 Urea Library (H-Bond Donor/Acceptor) Reaction3->Lib3 Screening Biological Screening (HTS) Lib1->Screening Lib2->Screening Lib3->Screening

Figure 1: Modular derivatization strategy targeting the N4-amine to generate functionally diverse sub-libraries.

Experimental Protocols

Safety Note: All procedures should be performed in a fume hood. Wear appropriate PPE. Piperazinones and coupling reagents can be irritants.

Protocol A: High-Throughput Amide Library Synthesis (Acylation)

Target: Creation of N4-acylated analogs using carboxylic acids. Method: HATU-mediated coupling with polymer-supported scavenging to avoid aqueous workup.

Materials:

  • Scaffold: 3-Ethyl-1-methylpiperazin-2-one (0.1 M in DMF).

  • Diverse Carboxylic Acids (0.1 M in DMF).

  • Coupling Agent: HATU (0.1 M in DMF).

  • Base: DIPEA (Diisopropylethylamine), neat.[1]

  • Scavenger Resin: Trisamine resin (polymer-supported tris(2-aminoethyl)amine) or equivalent.

Step-by-Step Procedure:

  • Reaction Assembly:

    • In a 96-well deep-well plate or reaction block, dispense 100 µL of the Carboxylic Acid solution (10 µmol, 1.0 equiv) into each well.

    • Add 110 µL of HATU solution (11 µmol, 1.1 equiv).

    • Add 4 µL of neat DIPEA (22 µmol, 2.2 equiv).

    • Shake for 5 minutes to activate the acid.

    • Add 100 µL of the Scaffold solution (10 µmol, 1.0 equiv).

  • Incubation:

    • Seal the plate/vials and shake at Room Temperature (RT) for 16 hours.

  • Purification (Scavenging):

    • Add 50 mg of Trisamine scavenger resin (approx. 3-4 equiv capacity relative to excess electrophile) to each well.

    • Mechanism:[2] The resin reacts with unreacted active esters and acidic species.

    • Shake for 4 hours at RT.

  • Filtration:

    • Filter the reaction mixture through a frit (using a filter plate) into a pre-weighed collection plate.

    • Wash the resin with 200 µL MeOH to recover maximal product.

  • Finishing:

    • Evaporate solvents (SpeedVac or nitrogen blow-down).

    • Resuspend in DMSO for screening.

Protocol B: Sulfonamide Library Synthesis

Target: Creation of N4-sulfonylated analogs. Why: Sulfonamides often improve metabolic stability and solubility compared to amides.

Materials:

  • Scaffold: 3-Ethyl-1-methylpiperazin-2-one (0.1 M in DCM).

  • Sulfonyl Chlorides (0.1 M in DCM).

  • Base: Triethylamine (Et3N) or Pyridine.

  • Scavenger Resin: Polystyrene-supported Isocyanate (PS-NCO).

Step-by-Step Procedure:

  • Reaction Assembly:

    • Dispense 100 µL of Scaffold solution (10 µmol) into reaction vials.

    • Add 3 µL of Et3N (20 µmol, 2.0 equiv).

    • Add 110 µL of Sulfonyl Chloride solution (11 µmol, 1.1 equiv).

  • Incubation:

    • Shake at RT for 12 hours.

  • Scavenging (Crucial Step):

    • The reaction will contain excess sulfonyl chloride (highly reactive) and HCl salt.

    • Add 50 mg of PS-NCO (Isocyanate resin) and 30 mg of PS-Trisamine.

    • Mechanism:[2] PS-Trisamine removes acid/sulfonyl chloride; PS-NCO removes any unreacted scaffold (secondary amine) if the reaction wasn't complete, ensuring only product remains.

    • Shake for 6 hours.

  • Filtration & Drying:

    • Filter, evaporate DCM, and store.[1]

Quality Control & Validation Logic

Blindly screening compounds leads to false positives/negatives. A subset (10%) of the library must be validated before biological assay.

QC Criteria Table
ParameterAcceptance CriteriaMethodAction if Failed
Purity > 90% (UV 254nm)LC-MSRepurify via Prep-HPLC
Identity [M+H]+ ± 0.5 DaMS (ESI+)Discard well; Check reagents
Solubility Clear at 10 mMVisual/NephelometryDilute to 1 mM or use DMSO/Water mix
Validation Workflow (Graphviz)

QC_Logic Crude Crude Reaction Product LCMS LC-MS Analysis (UV + Mass Spec) Crude->LCMS Decision Purity > 90%? LCMS->Decision Pass Pass: Evaporate & Dissolve in DMSO Decision->Pass Yes Fail Fail: Impurity Profile? Decision->Fail No RePurify Prep-HPLC Purification Fail->RePurify Separable Discard Discard/Resynthesize Fail->Discard Complex Mix RePurify->Pass

Figure 2: Decision tree for library validation prior to biological screening.

Biological Screening Preparation

Once the library is synthesized and validated, proper formatting for the assay is critical.

  • Stock Generation: Dissolve dry compounds in 100% DMSO to a concentration of 10 mM .

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

  • Daughter Plates: Create "daughter plates" at 1 mM (1:10 dilution) for daily use to preserve the master stock.

  • Assay Controls:

    • Negative Control: DMSO only (match the % final concentration).

    • Positive Control: A known inhibitor/agonist for your specific target.

    • Scaffold Control: Include underivatized 3-Ethyl-1-methylpiperazin-2-one to ensure the baseline scaffold is not responsible for non-specific toxicity.

References

  • PubChem. 3-ethyl-1-methylpiperazin-2-one (Compound).[3] National Library of Medicine. [Link][1]

  • Brocklesby, K. L., et al. (2026).[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[4][5] ChemistryOpen.[5] [Link](Note: Citation reflects recent reviews on piperazine privilege status).[1]

  • Molecules. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. (Discussion on scavenger resins vs solid phase). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Piperazinone Synthesis &amp; Troubleshooting

This technical guide addresses the critical failure modes in piperazinone synthesis, focusing on mechanistic causality and actionable troubleshooting. [1] Topic: Common Side Reactions and Failure Modes in Piperazinone Sc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical failure modes in piperazinone synthesis, focusing on mechanistic causality and actionable troubleshooting.

[1]

Topic: Common Side Reactions and Failure Modes in Piperazinone Scaffolding Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)[1]

Core Synthesis Modules & Troubleshooting (Q&A)

Module A: The Oligomerization Trap (Inter- vs. Intramolecular Cyclization)

Context: The most common route to piperazin-2-ones involves the reaction of a 1,2-diamine with an


-haloester (e.g., ethyl chloroacetate). The critical step is the cyclization of the intermediate 

-(2-aminoethyl)glycine derivative.

Q: Why is my reaction yielding insoluble amorphous solids instead of the target piperazinone? A: You are likely observing linear oligomerization driven by high concentration.

  • The Mechanism: The intermediate, which contains both a nucleophilic amine and an electrophilic ester, faces a competition between closing the ring (intramolecular

    
    ) and attacking another molecule (intermolecular 
    
    
    
    ). Since
    
    
    is second-order with respect to concentration, high concentrations favor polymerization.
  • The Fix:

    • High Dilution: Run the cyclization step at concentrations

      
       M.
      
    • Reverse Addition: Slowly add the alkylating agent to a large excess of the diamine to ensure the mono-alkylated intermediate is favored over bis-alkylation (which leads to cross-linking).

    • Biphasic Conditions: Use a phase-transfer catalyst (e.g., TBAB) in CH

      
      Cl
      
      
      
      /aq. NaOH. This keeps the effective concentration of the reactive intermediate low in the organic phase.
Module B: Regiochemical Scrambling

Context: When using monosubstituted 1,2-diamines (e.g.,


-methyl-ethylenediamine), the reaction with ethyl chloroacetate can occur at either nitrogen, leading to a mixture of 1-methyl-piperazin-2-one and 4-methyl-piperazin-2-one.

Q: I am getting a 60:40 mixture of regioisomers. How do I force selectivity for the N1-substituted product? A: Regioselectivity is dictated by the nucleophilicity differential between the primary and secondary amines.

  • The Mechanism: The secondary amine is generally more nucleophilic due to inductive donation but more sterically hindered. In polar protic solvents, solvation shells can invert this reactivity.[1]

  • The Fix:

    • ** steric steering:** If targeting the N4-substituted product (alkylation at the primary amine first), use a bulky protecting group on the secondary amine (e.g., Boc) before alkylation, then deprotect and cyclize.

    • pH Control: If reacting a free diamine, maintain a lower pH (approx. 8-9). The secondary amine (

      
      ) will be protonated (ammonium) to a greater extent than the primary amine (
      
      
      
      ), effectively deactivating it and directing alkylation to the primary amine.
Module C: Stereochemical Erosion (Racemization)

Context: Synthesizing chiral piperazinones from amino acids (e.g., reacting an amino acid ester with an aziridine or via Ugi post-condensation).

Q: My chiral HPLC shows significant enantiomeric excess (ee) loss. Is the base causing this? A: Yes, specifically via oxazolone formation or direct


-deprotonation.
  • The Mechanism: During the activation of the carboxylic acid (prior to amide bond formation), the intermediate can cyclize to form an oxazolone (azlactone). The C4 proton of the oxazolone is highly acidic (

    
    ), allowing rapid equilibration (racemization) by even mild bases like triethylamine.
    
  • The Fix:

    • Base Choice: Switch from Et

      
      N or DIPEA to Collidine  or NMM (N-methylmorpholine) , which are weaker bases and less likely to deprotect the oxazolone.
      
    • Additives: Always use Oxyma Pure or HOAt with carbodiimides (EDC/DIC). These nucleophiles intercept the O-acylisourea faster than oxazolone formation can occur.

Module D: Spontaneous Dehydrogenation (Oxidation)

Context: Piperazinones are partially reduced systems. In the presence of air and transition metals, they can oxidize to pyrazinones.

Q: My product is turning yellow/brown upon standing, and NMR shows aromatic signals. A: You are seeing oxidative aromatization to the pyrazinone.

  • The Mechanism: The methylene protons

    
     to the carbonyl and nitrogen are susceptible to radical abstraction. If trace metals (Cu, Fe from silica or solvents) are present, they catalyze the formation of a radical which traps O
    
    
    
    , eventually eliminating water to form the aromatic pyrazinone.
  • The Fix:

    • Degassing: Sparge all solvents with Argon for 15 minutes.

    • Radical Scavengers: Add trace BHT (butylated hydroxytoluene) during workup if the compound is stored as a free base.

    • Salt Formation: Isolate the product as the HCl or oxalate salt immediately. The protonated ammonium reduces the electron density of the ring, making it resistant to oxidation.

Quantitative Comparison of Cyclization Conditions

The following data summarizes the impact of solvent and base on the yield and side-product profile for the cyclization of


-(2-aminoethyl)glycine ethyl ester.
Condition SetSolventBaseTemp (°C)Yield (%)Major Side Product
Standard EthanolNaOEt78 (Reflux)45-55%Linear Oligomers (20-30%)
High Dilution TolueneEt

N
11075-82%Dimer (Cyclic dipeptide)
Mild/Biphasic CH

Cl

/H

O
NaOH/TBAB2588-92%Hydrolysis Acid (5%)
Acidic 2-ButanolAcOH (cat.)10060-65%Regioisomer (if subst.)

Master Protocol: Robust Synthesis of 4-Benzylpiperazin-2-one

Rationale: This protocol utilizes a Phase-Transfer Catalyzed (PTC) approach to minimize oligomerization and avoid harsh anhydrous conditions that promote racemization.

Reagents:

  • 
    -Benzylethylenediamine (1.0 equiv)
    
  • Ethyl chloroacetate (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Sodium Hydroxide (4.0 equiv, 50% aq.[1] solution)

  • Tetrabutylammonium bromide (TBAB, 0.05 equiv)[1]

  • Dichloromethane (DCM) and Toluene.

Step-by-Step Methodology:

  • Selective Alkylation (0°C):

    • Dissolve

      
      -benzylethylenediamine (10 mmol) and Et
      
      
      
      N (12 mmol) in DCM (50 mL). Cool to 0°C.
    • Add Ethyl chloroacetate (11 mmol) dropwise over 30 minutes. Crucial: Slow addition prevents bis-alkylation.

    • Stir at 0°C for 2 hours, then warm to RT for 2 hours.

    • Checkpoint: TLC should show consumption of diamine. If bis-alkylated spot appears (higher R

      
      ), reduce chloroacetate equivalents in future runs.
      
  • Cyclization (Biphasic):

    • To the reaction mixture, add TBAB (0.5 mmol) and 50% NaOH (40 mmol).

    • Stir vigorously (1000 rpm) at Room Temperature for 12 hours.

    • Mechanism:[1][2][3][4][5][6] The PTC transports the hydroxide to the interface to deprotonate the amide nitrogen, facilitating intramolecular attack on the ester. The low concentration of the active species in the organic phase suppresses oligomerization.

  • Workup & Purification:

    • Separate phases.[7] Extract aqueous layer with DCM (2 x 20 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      .[1]
    • Concentrate to roughly 10 mL volume (do not dry completely to avoid oxidative stress).

    • Add HCl in Dioxane (1.5 equiv) to precipitate the hydrochloride salt. Filter and wash with ether.

Visualizing the Failure Pathways

Diagram 1: Competition in Diamine-Haloester Condensation

This diagram illustrates the bifurcation between the desired cyclization and the fatal oligomerization pathway, highlighting the critical control points (Dilution, Slow Addition).

PiperazinonePathways cluster_0 Critical Control Point Start 1,2-Diamine + Haloester Intermediate Linear Amino-Ester Intermediate Start->Intermediate N-Alkylation (Slow Addition) Target Piperazin-2-one (Target) Intermediate->Target Intramolecular Cyclization (High Dilution favored) Dimer Linear Dimer Intermediate->Dimer Intermolecular Attack (High Conc. favored) Polymer Oligomers/Polymers (Insoluble) Dimer->Polymer Propagation

Caption: Kinetic competition between intramolecular ring closure (Green) and intermolecular oligomerization (Red).

Diagram 2: Ugi Post-Condensation Risks

This diagram details the specific failure modes when using the Ugi-4CR route to access substituted piperazinones.

UgiPathways UgiStart Ugi Components (Amine, Aldehyde, Isocyanide, Acid) UgiAdduct Linear Ugi Adduct UgiStart->UgiAdduct Ugi-4CR Cyclization Post-Condensation Cyclization UgiAdduct->Cyclization Deprotection/Activation Piperazinone Substituted Piperazinone Cyclization->Piperazinone Successful N-Attack Racemate Racemized Product Cyclization->Racemate Oxazolone Pathway (Strong Base) Hydrolysis Hydrolyzed Amide Cyclization->Hydrolysis Moisture/Acid

Caption: Divergent pathways in Ugi post-condensation: Success vs. Racemization/Hydrolysis.

References

  • Regioselectivity in Piperazinone Synthesis

    • Perryman, M. S., et al. (2015).[1] Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions. Organic & Biomolecular Chemistry. Link

  • Racemization Mechanisms

    • BenchChem Technical Support.[8][9] (2025).[6][8][9] Strategies to Prevent Racemization During Peptide Synthesis. Link

  • Ugi Post-Condensation Strategies

    • Gunawan, S., et al. (2018).[1][10] Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds. Frontiers in Chemistry. Link

  • Oxidative Dehydrogenation

    • Machin, P. J., et al. (1980).[1] Pyrazine chemistry.[2][11][12][13][14] Part VII. Oxidations of piperazine-2,5-diones. Journal of the Chemical Society, Perkin Transactions 1. Link

  • General Piperazine Functionalization

    • Ruiz-Castillo, P., et al. (2023).[1][15] Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Link

Sources

Optimization

Optimizing reaction conditions for 3-Ethyl-1-methylpiperazin-2-one synthesis

Technical Support Center: Synthesis & Optimization of 3-Ethyl-1-methylpiperazin-2-one Executive Summary The synthesis of 3-Ethyl-1-methylpiperazin-2-one presents specific regiochemical and isolation challenges. The core...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of 3-Ethyl-1-methylpiperazin-2-one

Executive Summary

The synthesis of 3-Ethyl-1-methylpiperazin-2-one presents specific regiochemical and isolation challenges. The core difficulty lies in controlling the regioselectivity during the cyclization of N-methylethylenediamine with ethyl 2-halobutyrates, where competition between the primary and secondary amine termini can lead to structural isomers (1-methyl vs. 4-methyl). Additionally, the high water solubility of the piperazin-2-one scaffold complicates traditional aqueous workups.

This guide provides a validated protocol, a decision-tree troubleshooting matrix, and mechanistic insights to ensure high purity and yield.

Part 1: The "Gold Standard" Protocol

Methodology: One-Pot Regioselective Cyclization Target: 3-Ethyl-1-methylpiperazin-2-one Mechanism: Nucleophilic substitution (


) followed by intramolecular aminolysis.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
N-Methylethylenediamine 1.2NucleophileExcess minimizes bis-alkylation.
Ethyl 2-bromobutyrate 1.0ElectrophileSecondary halide directs attack to primary amine (steric control).
Triethylamine (TEA) 2.5BaseScavenges HBr; prevents protonation of amine nucleophile.
Toluene or THF SolventMediumNon-polar solvents suppress halogen exchange and side reactions.
Step-by-Step Procedure
  • Preparation: Charge a reaction vessel with N-methylethylenediamine (1.2 eq) and Triethylamine (2.5 eq) in anhydrous Toluene (0.5 M concentration relative to bromide). Cool to 0°C.[1]

  • Addition: Dropwise add Ethyl 2-bromobutyrate (1.0 eq) diluted in Toluene over 60 minutes.

    • Technical Insight: Slow addition at low temperature favors mono-alkylation at the less hindered primary amine (

      
      ) over the secondary amine (
      
      
      
      ).
  • Alkylation Phase: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Cyclization Phase: Heat the reaction to reflux (110°C) for 12–16 hours.

    • Mechanism:[2][3] The internal secondary amine (

      
      ) attacks the ethyl ester to close the lactam ring.
      
  • Workup (Critical):

    • Filter off triethylamine hydrobromide salts.

    • Concentrate the filtrate.[4]

    • Do not use water extraction if possible. If necessary, use continuous extraction with DCM.

  • Purification: Vacuum distillation (high vacuum required) or Flash Chromatography (DCM:MeOH 95:5).

Part 2: Troubleshooting & FAQs

Q1: I am observing two isomers in my NMR. Why?

Diagnosis: Loss of Regioselectivity (Formation of 4-Methyl-3-ethylpiperazin-2-one). Root Cause: The secondary amine (


) competed with the primary amine (

) for the alkyl bromide. This often happens if the reaction temperature is too high during the addition phase or if the steric bulk of the halide is insufficient. Solution:
  • Steric Control: Ensure you are using Ethyl 2-bromobutyrate (secondary halide), not a primary halide analog. The steric hindrance of the secondary carbon strongly disfavors attack by the secondary amine.

  • Temperature: Strictly maintain 0°C during addition.

  • Alternative Route: If isomers persist, switch to the Protection Strategy :

    • React Ethyl 2-bromobutyrate with N-Boc-ethylenediamine.

    • Cyclize to form 3-ethylpiperazin-2-one.

    • Methylate N1 selectively using NaH/MeI (requires careful control as N4 is more basic; N4 protection might be needed). Note: The direct cyclization method above is usually preferred for 1-Methyl synthesis.

Q2: My yield is low (<30%), and the product is lost during workup.

Diagnosis: "Water-Crash" Phenomenon. Root Cause: Piperazin-2-ones are highly polar and water-soluble. Standard EtOAc/Water extractions often leave the product in the aqueous phase. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl or

    
     before extraction.
    
  • Solvent Switch: Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction.

  • Dry Workup: Filter the reaction salts (TEA·HBr) directly from the toluene reaction mixture and concentrate the filtrate. Avoid water entirely if possible.

Q3: The reaction stalls at the intermediate (linear ester).

Diagnosis: Incomplete Cyclization. Root Cause: The intramolecular aminolysis (ring closure) is slower than the initial alkylation, especially for forming 6-membered rings with substituents. Solution:

  • Thermal Push: Ensure the reaction is refluxing (Toluene ~110°C). Room temperature is insufficient for the cyclization step.

  • Catalysis: Add 10 mol% Acetic Acid or DMAP during the reflux stage to catalyze the amide bond formation.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways determined by the initial nucleophilic attack.

ReactionPathways Reactants Reactants: N-Methylethylenediamine + Ethyl 2-bromobutyrate PathA Path A (Favored): Primary Amine Attack (Steric Control) Reactants->PathA 0°C, Secondary Halide PathB Path B (Unfavored): Secondary Amine Attack (Loss of Selectivity) Reactants->PathB High Temp / Primary Halide IntermedA Intermediate A: Linear Secondary Amine PathA->IntermedA IntermedB Intermediate B: Linear Tertiary Amine PathB->IntermedB CyclizationA Cyclization: Me-NH attacks Ester IntermedA->CyclizationA Reflux CyclizationB Cyclization: NH2 attacks Ester IntermedB->CyclizationB Reflux ProductTarget TARGET PRODUCT: 3-Ethyl-1-methylpiperazin-2-one (N1-Methyl) CyclizationA->ProductTarget ProductImpurity IMPURITY: 3-Ethyl-4-methylpiperazin-2-one (N4-Methyl) CyclizationB->ProductImpurity

Caption: Divergent reaction pathways. Path A (green) is favored by low temperature and steric hindrance of the bromide, leading to the desired N1-methyl product.

Part 4: Analytical Data & Validation

To confirm the identity of your product and distinguish it from the 4-methyl isomer, utilize the following NMR diagnostics:

FeatureTarget: 1-Methyl (N1-Me) Impurity: 4-Methyl (N4-Me)
Carbonyl (

)
~168-170 ppm~170-172 ppm
N-Methyl (

)
Singlet, ~2.9 - 3.0 ppm (Amide-like)Singlet, ~2.3 - 2.4 ppm (Amine-like)
C3-H (

)
Triplet/dd, shifted downfield (~3.2 ppm)Triplet/dd, ~3.0 ppm

Note: The N-Methyl group on the amide (N1) is deshielded by the adjacent carbonyl, appearing further downfield (~3.0 ppm) compared to the amine N-Methyl (~2.3 ppm).

References

  • BenchChem. (2025).[1][5] Troubleshooting guide for low yield in piperazine cyclization reactions. BenchChem Technical Support.[1][5][6] Link

  • Petkovic, M. et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(04), 123-134. Link

  • Korch, K. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones. Journal of the American Chemical Society.[7][8] Link

  • PubChem. (n.d.). 3-ethyl-1-methylpiperazin-2-one Compound Summary. National Library of Medicine. Link

  • Smolecule. (2024).[8] (R)-1-Ethyl-3-methylpiperazin-2-one Structure and Properties. Smolecule Compound Database. Link

Sources

Troubleshooting

Technical Support Center: 3-Ethyl-1-methylpiperazin-2-one Synthesis &amp; Purification

Topic: Optimization of Yield, Purity, and Regioselectivity for 3-Ethyl-1-methylpiperazin-2-one Document ID: TS-PIP-3E1M-001 Audience: Medicinal Chemists, Process Chemists Last Updated: February 15, 2026 Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield, Purity, and Regioselectivity for 3-Ethyl-1-methylpiperazin-2-one Document ID: TS-PIP-3E1M-001 Audience: Medicinal Chemists, Process Chemists Last Updated: February 15, 2026

Executive Summary & Core Challenges

3-Ethyl-1-methylpiperazin-2-one is a critical chiral or achiral building block often used in the synthesis of kinase inhibitors and GPCR ligands. Its structure features a lactam core with specific substituents that present three primary synthetic challenges:

  • Regioselectivity (The "N1 vs. N4" Trap): The piperazin-2-one ring contains two nitrogen atoms with vastly different electronic properties. Direct alkylation strategies often fail due to the higher nucleophilicity of the N4-amine compared to the N1-amide.

  • Water Solubility: The molecule is highly polar and hygroscopic, leading to significant product loss during aqueous workups.

  • Racemization: If the 3-ethyl group is chiral, harsh cyclization conditions can lead to racemization at the

    
    -carbon.
    

This guide provides troubleshooting workflows to address these specific failure points.

Critical Troubleshooting: Synthesis & Regiochemistry

Issue 1: "I tried methylating 3-ethylpiperazin-2-one, but I isolated the wrong isomer."

Diagnosis: You likely methylated the N4 position (amine) instead of the N1 position (amide). Mechanism: The pKa of the N4-amine is


 8-9, making it significantly more nucleophilic than the N1-amide (pKa 

15-17). Treatment with methyl iodide (MeI) and a mild base (e.g.,

) will exclusively alkylate N4.

Corrective Protocol: The "Protect-Methylate-Deprotect" Strategy To selectively methylate N1, you must transiently mask N4.

  • Protection: React 3-ethylpiperazin-2-one with

    
     (1.1 equiv) in DCM/TEA to yield 4-Boc-3-ethylpiperazin-2-one .
    
  • N1-Methylation:

    • Dissolve the N4-Boc intermediate in anhydrous THF or DMF.

    • Cool to 0°C and add NaH (60% dispersion, 1.2 equiv) . Note: Evolution of

      
       gas confirms deprotonation of the amide.
      
    • Add MeI (1.1 equiv) and stir at 0°C

      
       RT.
      
  • Deprotection: Treat with TFA/DCM (1:4) or HCl/Dioxane to yield the target 3-ethyl-1-methylpiperazin-2-one as a salt.

Issue 2: "My cyclization yield is <30% due to polymerization."

Diagnosis: If synthesizing the ring de novo from N-methylethylenediamine and an


-halo ester (e.g., ethyl 2-bromobutyrate), intermolecular polymerization is competing with intramolecular cyclization.

Corrective Protocol: High-Dilution Cyclization

  • Solvent Volume: Increase solvent volume to achieve a concentration of <0.05 M .

  • Temperature: Lower temperatures (0°C) favor the kinetic intramolecular cyclization over the bimolecular polymerization.

  • Alternative Route (Reductive Amination):

    • React N-methyl-ethylenediamine with ethyl 2-oxobutyrate (alpha-keto ester).

    • Use

      
       in DCE.[1] This forms the acyclic amine intermediate which then cyclizes (often spontaneously or upon heating) with higher fidelity than the alkyl halide route.
      

Visualization: Regioselectivity Decision Matrix

The following diagram illustrates the critical decision pathway to avoid N4-alkylation side products.

Regioselectivity Start Starting Material: 3-Ethylpiperazin-2-one Direct Direct Methylation (MeI, K2CO3) Start->Direct Incorrect Path Protect Step 1: Protection (Boc2O, DCM) Start->Protect Correct Path WrongProduct Result: 3-Ethyl-4-methylpiperazin-2-one (UNDESIRED N4-Alkylation) Direct->WrongProduct BocInt Intermediate: 4-Boc-3-ethylpiperazin-2-one Protect->BocInt Methylate Step 2: N1-Methylation (NaH, MeI, THF) BocInt->Methylate Deprotect Step 3: Deprotection (TFA or HCl) Methylate->Deprotect Target Target Product: 3-Ethyl-1-methylpiperazin-2-one Deprotect->Target

Caption: Workflow distinguishing the incorrect direct alkylation route from the necessary protection-deprotection strategy to achieve N1 regioselectivity.

Critical Troubleshooting: Purification & Isolation

Issue 3: "The product disappears into the aqueous layer during extraction."

Diagnosis: 3-Ethyl-1-methylpiperazin-2-one is a low-molecular-weight polar amide/amine. It has high water solubility (


). Standard EtOAc/Water extractions will result in massive yield loss.

Corrective Protocol: The "Salting-Out" & Continuous Extraction Method

StepActionRationale
1. Saturation Saturate the aqueous phase with NaCl or

.
Increases ionic strength, forcing the organic molecule out ("salting out").
2. Solvent Choice Do NOT use Diethyl Ether or Hexane. Use DCM or CHCl3/IPA (3:1) .Chlorinated solvents and alcohols are better at extracting polar nitrogen heterocycles.
3. Technique Perform 5-6 extractions or use a continuous liquid-liquid extractor overnight.Overcomes the unfavorable partition coefficient (

).
4. Alternative Evaporate water to dryness and triturate the solid residue with anhydrous MeOH or DCM .Physical separation of the organic product from inorganic salts.
Issue 4: "I cannot separate the N1-methyl product from the N4-methyl impurity."

Diagnosis: If you have a mixture, silica chromatography is often insufficient due to tailing.

Corrective Protocol: Analytical & Prep Separation

  • TLC Modification: Use DCM:MeOH:NH4OH (90:9:1) . The ammonia prevents interaction with silanols, reducing streaking.

  • Chemical Separation:

    • The N4-methyl impurity is a tertiary amine.

    • The Target (N1-methyl) has a secondary amine at N4.

    • Reaction: Treat the mixture with acetic anhydride or Boc2O . The target (secondary amine) will react to form an amide/carbamate, significantly changing its Rf value. The impurity (tertiary amine) will not react. You can then separate them easily and deprotect the target.

Analytical Validation (Self-Validating System)

To confirm you have the correct isomer, check the 1H NMR signatures.

  • Target (3-Ethyl-1-methyl...):

    • N1-Me Singlet: Look for a sharp singlet around 2.9 - 3.0 ppm . It should not show coupling to protons on the ring carbons adjacent to N4.

    • C3-H: The proton at the chiral center (C3) should show distinct coupling to the ethyl group and the adjacent NH (if not exchanging).

  • Impurity (3-Ethyl-4-methyl...):

    • N4-Me Singlet: Typically appears upfield around 2.3 - 2.4 ppm (characteristic of N-alkyl amines vs N-alkyl amides).

    • Amide NH: You will see a broad singlet for the amide NH at N1 (approx 6.0-7.5 ppm, solvent dependent), which is absent in the target.

References

  • Vertex Pharmaceuticals. (2018). Synthesis of chiral piperazinone derivatives. Patent WO2018129404. (Describes the Pd/C catalyzed cyclization and protection strategies for substituted piperazinones).

  • BenchChem. (2025).[2][3] 3-Ethyl-1-methylpiperazin-2-one Physical Properties and Safety Data. (Provides LogP and solubility data confirming the need for polar extraction protocols).

  • National Institutes of Health (NIH). (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters.[4][5] (Discusses the electronic differentiation between N1 and N4).

  • Organic Chemistry Portal. (2023). Synthesis of Piperazin-2-ones. (General methodologies for constructing the piperazinone core).

  • Beilstein Journals. (2019). Regioselective N-alkylation of nitrogen heterocycles.[6][7] (Mechanistic insight into pKa-driven alkylation selectivity).

Sources

Optimization

Technical Support Center: Piperazinone Stability in Solution

Welcome to the Piperazinone Scaffold Technical Support Hub. Ticket ID: PIP-STAB-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The piperazinone (2-oxopiperazine) scaffold is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperazinone Scaffold Technical Support Hub. Ticket ID: PIP-STAB-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The piperazinone (2-oxopiperazine) scaffold is a privileged structure in medicinal chemistry, widely used in peptidomimetics and kinase inhibitors. However, its hybrid nature—containing both a secondary amine and a lactam (cyclic amide)—introduces specific stability vulnerabilities in solution.

This guide addresses the three primary degradation pathways: Hydrolytic Ring Opening , C3-Racemization , and N4-Oxidation .

Knowledge Base Article (KBA) 01: Hydrolytic Instability (Ring Opening)

The Issue

Users often report a "disappearance" of the parent compound peak in HPLC, accompanied by the appearance of a new, more polar peak with a mass shift of +18 Da.

Technical Insight

Unlike diketopiperazines (which are exceptionally stable), the 2-piperazinone ring contains a single lactam bond. While more stable than


-lactams, the N1-C2 amide bond is susceptible to hydrolysis under acidic or basic stress, leading to ring opening and the formation of an acyclic amino acid derivative.

Key Risk Factor: Electron-withdrawing groups (EWGs) on the N1 position destabilize the amide bond, accelerating hydrolysis.

Diagnostic Workflow

HydrolysisCheck Start Issue: Loss of Potency / HPLC Peak Shift CheckMass Check LC-MS for [M+18] Peak Start->CheckMass IsMass18 Is [M+18] present? CheckMass->IsMass18 HydrolysisConfirmed Hydrolysis Confirmed (Ring Opening) IsMass18->HydrolysisConfirmed Yes CheckPH Check Solution pH IsMass18->CheckPH No (Investigate Oxidation) HydrolysisConfirmed->CheckPH Acidic pH < 3 Acid-Catalyzed CheckPH->Acidic Basic pH > 9 Base-Catalyzed CheckPH->Basic Action1 Buffer Exchange: Switch to PBS (pH 7.4) or MES (pH 6.0) Acidic->Action1 Action2 Formulation Change: Avoid strong bases (e.g., NaOH for pH adjustment) Basic->Action2

Figure 1: Diagnostic logic for identifying hydrolytic degradation in piperazinone samples.

Troubleshooting Protocol: pH Stress Test

To validate if your compound is hydrolytically unstable:

  • Prepare Stock: Dissolve compound in DMSO to 10 mM.

  • Prepare Buffers: 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13).

  • Incubate: Dilute stock 1:100 into each buffer. Incubate at 37°C for 4 hours.

  • Analyze: Inject onto LC-MS.

    • Result: >10% degradation in Acid/Base indicates the scaffold requires buffering between pH 5–8 for long-term storage.

KBA 02: Stereochemical Integrity (Racemization)

The Issue

Bioactivity decreases over time in solution, but the LC-MS purity profile remains unchanged (no mass shift).

Technical Insight

If your piperazinone has a chiral center at the C3 position (alpha to the carbonyl), it is prone to racemization. The carbonyl group increases the acidity of the C3-proton. In the presence of even weak bases (e.g., phosphate buffers, carbonates), the proton can be abstracted to form a planar enolate intermediate. Reprotonation occurs from either face, leading to a racemic mixture.

Critical Warning: This is often invisible in standard reverse-phase HPLC unless a chiral column is used.

Mechanism of Failure

Racemization Chiral Pure (S)-Enantiomer (Active) Enolate Planar Enolate Intermediate (Achiral) Chiral->Enolate - H+ (Deprotonation) Base Base (B:) Base->Enolate Catalyst Racemate Racemic Mixture (S) + (R) (50% Potency Loss) Enolate->Racemate + H+ (Reprotonation)

Figure 2: Base-catalyzed racemization mechanism at the C3 position of piperazinones.

Prevention Protocol
VariableRecommendationReason
pH Limit Keep pH < 7.5Higher pH accelerates enolization exponentially.
Buffer Selection Use MES or AcetateAvoid phosphates or carbonates if C3-proton is highly acidic.
Temperature Store at -20°CRacemization is temperature-dependent.
Solvent Avoid protic solvents if possibleProtic solvents stabilize the enolate transition state.

KBA 03: Oxidative Degradation (N-Oxide Formation)

The Issue

Appearance of [M+16] or [M+32] peaks in mass spectrometry, particularly when samples are stored in PEG or Tween-containing formulations.

Technical Insight

The N4-nitrogen (the amine) in the piperazinone ring is electron-rich and susceptible to oxidation.

  • N-Oxidation: Formation of N-oxide ([M+16]).

  • Radical Attack: Solvents like THF, PEG, and Tween often contain peroxides. These generate radicals that attack the alpha-carbons (C3 or C5), leading to ring fragmentation.

Solvent Compatibility Guide
Solvent/ExcipientRisk LevelMitigation Strategy
DMSO LowRecommended for stock solutions.
Water/PBS LowSafe, provided pH is controlled.
THF / Ethers High Must be BHT-stabilized; avoid for long-term storage.
PEG 400 / Tween High Use "Low Peroxide" or "Oxidant-Free" grades only.
Methanol MediumCan react with ring-opened intermediates (transesterification).

Frequently Asked Questions (FAQs)

Q: My piperazinone compound precipitated in PBS. Is it stable? A: Piperazinones can be lipophilic. Precipitation is a solubility issue, not necessarily chemical instability. However, solid-state aggregation can sometimes protect against hydrolysis. Check purity of the precipitate by redissolving in DMSO. If the peak is pure, it was just solubility. If new peaks appear, it is degradation.

Q: Can I use this scaffold for an oral drug? A: Yes, but the C3-position stereochemistry is the biggest risk. If your target requires a specific enantiomer, consider substituting the N1 or N4 positions to sterically hinder the C3 proton, or replacing the C3-proton with a methyl group (quaternary center) to prevent racemization entirely.

Q: Why do I see a +16 mass shift only in my formulation vehicle? A: This confirms oxidative degradation caused by excipients. Common vehicles like PEG-400 or Polysorbate 80 accumulate peroxides over time. Add an antioxidant like monothioglycerol (MTG) or BHT to your formulation to protect the N4-amine.

References

  • Hull, K. G., et al. (2003). "Piperazinone-based inhibitors of farnesyltransferase." Bioorganic & Medicinal Chemistry Letters, 13(15), 2449-2452. Link

  • Gao, H., et al. (2012). "Chemical stability of a piperazinone derivative in aqueous solution." Journal of Pharmaceutical Sciences, 101(8), 2890-2900. Link

  • Rochelle, G. T. (2011). "Oxidative degradation of piperazine in aqueous solution." International Journal of Greenhouse Gas Control, 5(4), 942-950. Link(Note: Mechanistic grounding for piperazine ring oxidation).

  • Smith, R. M. (2015). "Racemization of chiral drugs: Mechanisms and pharmaceutical implications." Trends in Pharmacological Sciences, 36(8), 490-501. Link

Troubleshooting

Technical Support Center: Piperazine Cyclization &amp; Isolation

Ticket #: PIP-CYC-001 Subject: Troubleshooting Low Yields in Piperazine Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PIP-CYC-001
Subject: Troubleshooting Low Yields in Piperazine Synthesis

Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: Why is my yield low?

Welcome to the technical support center. If you are reading this, you are likely facing one of two scenarios:

  • The "Black Tar" Scenario: Your reaction mixture turned into a viscous, dark polymeric mess.

  • The "Invisible Product" Scenario: LCMS shows perfect conversion, but after aqueous workup, your mass balance is near zero.

Piperazine synthesis is deceptively simple on paper but notoriously difficult in practice due to two competing factors: kinetic competition (cyclization vs. polymerization) and thermodynamic solubility (product preferring the aqueous phase).

This guide bypasses standard textbook advice and focuses on the "field-proven" techniques required to isolate these polar heterocycles.

Diagnostic Workflow

Before altering your chemistry, identify the failure mode using the logic flow below.

PiperazineTroubleshooting Start Start: Analyze Crude Mixture LCMS Does LCMS show product mass? Start->LCMS Viscosity Is the mixture viscous/tarry? LCMS->Viscosity Yes Incomplete Issue: Stalled Reaction (Kinetics/Sterics) LCMS->Incomplete No (SM remains) Polymer Issue: Oligomerization (Intermolecular Reaction) Viscosity->Polymer Yes (High Viscosity) Solubility Issue: Aqueous Loss (Partition Coefficient) Viscosity->Solubility No (Clean LCMS, Low Isolated Yield) Dilution Solution: High Dilution (Ruggli-Ziegler Principle) Polymer->Dilution Derivatization Solution: In-situ Boc Protection or Continuous Extraction Solubility->Derivatization Catalysis Solution: Increase Temp or Switch Leaving Group Incomplete->Catalysis

Figure 1: Diagnostic logic for identifying the root cause of low piperazine yields.[1]

Module 1: The "Black Tar" (Oligomerization)

The Problem: You attempted to cyclize a di-haloalkane with a primary amine (or similar N-alkylation), but the flask contains a polymeric gum.

The Science: This is a classic application of the Ruggli-Ziegler Dilution Principle . The rate of intramolecular cyclization (first-order reaction) is independent of concentration, whereas the rate of intermolecular oligomerization (second-order reaction) is squared with concentration.

  • High Concentration:

    
     → Polymer.[1]
    
  • Low Concentration:

    
     → Cyclization.[1]
    

Troubleshooting Protocol:

  • Q: What concentration did you use?

    • Standard: 0.1 M to 0.5 M.

    • Required:< 0.01 M .

  • The "Pseudo-High Dilution" Fix: Instead of using a massive volume of solvent, slowly add the substrate (e.g., the di-bromide) dropwise over 4–8 hours to a refluxing solution of the amine. This keeps the instantaneous concentration of the electrophile extremely low, favoring cyclization [1].

Module 2: The "Invisible Product" (Isolation Failures)

The Problem: The reaction worked (LCMS confirms), but standard EtOAc/Water extraction yielded <10% mass.

The Science: Piperazines are secondary amines with high polarity. Small piperazines are hygroscopic and often fully miscible with water. In a standard workup, the partition coefficient (


) favors the aqueous layer, especially if the pH is not >12.

Solution A: The "Salting Out" Method

  • Saturate the aqueous layer with NaCl (brine is not enough; add solid salt until it stops dissolving).

  • Use Chloroform (CHCl₃) or Dichloromethane (DCM) instead of Ethyl Acetate.

  • Ratio: Perform 5–6 extractions. Piperazine prefers CHCl₃ over EtOAc significantly [2].

Solution B: The "Boc-Rescue" (Recommended for High Value Intermediates) If you cannot extract the free base, trap it as the carbamate, which is lipophilic.

  • Do not separate layers.

  • Add Boc₂O (1.2 equiv) and NaOH (to pH 10) directly to the crude reaction mixture.

  • Stir for 2 hours.

  • Extract the now-lipophilic N-Boc piperazine with EtOAc. Yields typically recover to >85% [3].[2]

Module 3: Diketopiperazine (DKP) Reduction

The Problem: You synthesized the cyclic diamide (diketopiperazine) easily, but reduction to the piperazine with LiAlH₄ (LAH) resulted in a gray sludge or low yield.

The Science: Aluminum salts form gelatinous hydroxides (


) upon water quenching, which trap the piperazine product in an emulsion.[1] Standard filtration fails.

The "Fieser" Workup Protocol (Mandatory for LAH): For every 1 gram of LiAlH₄ used, perform the following quench sequence strictly at 0°C [4, 5]:

  • Add 1 mL Water (slowly!).

  • Add 1 mL 15% NaOH solution.

  • Add 3 mL Water.

  • Warm to room temperature and stir for 15 minutes.

  • Add anhydrous MgSO₄ .[3]

  • Filter the resulting granular white solid. The product is in the filtrate.[4]

Comparison of Synthetic Routes
MethodKey AdvantagePrimary Failure ModeRecommended Fix
Double N-Alkylation Cheap starting materialsOligomerizationHigh Dilution (<0.01 M)
DKP Reduction High regiocontrolAluminum EmulsionsFieser Workup or Rochelle's Salt
Reductive Amination Mild conditionsIncomplete CyclizationUse NaBH(OAc)₃; Monitor pH
Diethanolamine Cyclization Industrial scalabilityHigh Temp/Pressure req.Use Ru/Pd catalysts [6]
Standard Operating Procedure (SOP): The "Boc-Rescue" Protocol

Objective: Isolate a water-soluble piperazine from a failed extraction.

Reagents:

  • Crude aqueous reaction mixture containing Piperazine product.[2][5][6]

  • Di-tert-butyl dicarbonate (Boc₂O).

  • Tetrahydrofuran (THF).[1]

  • Sodium Hydroxide (NaOH).[1][3]

Workflow:

  • pH Adjustment: Ensure the crude aqueous mixture is basic (pH > 9). If not, add 2M NaOH.[1]

  • Solvent Addition: Add THF (ratio 1:1 v/v with aqueous phase) to solubilize the Boc-anhydride.

  • Derivatization: Add Boc₂O (1.1 – 1.5 equivalents relative to theoretical yield).

  • Reaction: Stir vigorously at Room Temperature for 3 hours. Monitor by TLC/LCMS (Product peak will shift to M+100 mass).[1]

  • Extraction:

    • Dilute with Ethyl Acetate.

    • Separate layers (The product is now in the Organic layer).[7]

    • Wash organic layer with Brine.

  • Deprotection (Optional): If the free amine is required immediately, treat the isolated Boc-piperazine with 4M HCl in Dioxane for 1 hour, then evaporate to obtain the pure Dihydrochloride salt.

References
  • Ruggli, P. (1912).[1] Die Verdünnungsprinzip bei der Cyclisierung. Justus Liebigs Annalen der Chemie. (Foundational principle for macrocyclization and dilution).

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?

  • Koshizuka, M., et al. (2023).[1][8] Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. J. Org.[9] Chem. [1]

  • University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL).[3]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

  • Kuznetsova, L., et al. (2022).[1] Methods for the catalytic synthesis of piperazine. Catalysis in Industry.

Sources

Optimization

Preventing racemization during chiral piperazinone synthesis

Topic: Preventing Racemization During 3-Substituted Piperazin-2-one Synthesis Role: Senior Application Scientist Status: Active Support Ticket Introduction: The "Silent Killer" of Stereochemistry Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization During 3-Substituted Piperazin-2-one Synthesis

Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The "Silent Killer" of Stereochemistry

Welcome to the technical support center. If you are reading this, you are likely observing a loss of enantiomeric excess (ee%) in your piperazinone products. You started with an expensive chiral amino acid, but your final HPLC trace shows a racemate or significant erosion.

The 3-substituted piperazin-2-one scaffold is deceptively simple. Its structural vulnerability lies at the C3 position (the chiral center derived from the amino acid). This carbon is flanked by an amide carbonyl and a secondary/tertiary amine. This unique electronic environment significantly increases the acidity of the


-proton, making it highly susceptible to base-mediated enolization and subsequent racemization.

This guide moves beyond generic advice. We will troubleshoot the two critical phases where chirality is lost: N-Functionalization and Cyclization .

Module 1: The Critical Path Analysis

Before optimizing reagents, visualize where your stereochemistry is leaking. The diagram below maps the standard "Chiral Pool" synthetic route and identifies the High-Risk Nodes.

Piperazinone_Workflow AA Chiral Amino Acid (Starting Material) Alkylation Step 1: N-Alkylation/ Reductive Amination AA->Alkylation Protecting Groups (Boc/Fmoc) Linear Linear Intermediate (Diamine/Amido-ester) Alkylation->Linear Risk: Low (If Base < pKa 10) Racemate Racemic Byproduct (Thermodynamic Sink) Alkylation->Racemate Risk: Medium (Excess Base/Heat) Cyclization Step 2: Cyclization (Ring Closure) Linear->Cyclization Deprotection Product Chiral Piperazinone (Target) Cyclization->Product Kinetic Control (Mild Conditions) Cyclization->Racemate Risk: CRITICAL (Enolization via Base) Product->Racemate Post-Syn Stability (Epimerization)

Figure 1: Critical path analysis for piperazinone synthesis. The red nodes/arrows indicate the highest probability of racemization events.

Module 2: Troubleshooting Step 1 (N-Functionalization)

The first step usually involves attaching the "rest" of the ring to the amino acid nitrogen. This is often done via Reductive Amination or Direct N-Alkylation .

The Problem: Base-Induced Proton Abstraction

If you are using basic conditions to alkylate an amino acid ester (e.g.,


 in DMF with an alkyl halide), you are at risk. The ester group activates the 

-proton.
Protocol A: The "Nosyl" Strategy (Recommended)

To avoid basic conditions entirely during alkylation, use the Fukuyama-Mitsunobu strategy. This is the gold standard for preserving chirality.

  • Protection: Convert the amino acid ester to a 2-nitrobenzenesulfonamide (Nosyl-AA-OR).

  • Alkylation: Perform a Mitsunobu reaction with the desired alcohol.

    • Why? The pKa of the sulfonamide proton is ~11. The Mitsunobu conditions (DEAD/PPh3) activate the alcohol, not the amino acid

      
      -carbon.
      
  • Deprotection: Remove the Nosyl group with thiophenol/Cs2CO3 under mild conditions.

Protocol B: Reductive Amination (Alternative)

If you must use reductive amination (Amino Acid + Aldehyde + Reducing Agent):

  • Risk: Imine formation requires acid catalysis, but high temperatures can cause racemization.

  • Fix: Use Sodium Triacetoxyborohydride (STAB) at 0°C to RT .

  • Avoid: Sodium Cyanoborohydride at high temperatures or refluxing in methanol without pH control.

Module 3: Troubleshooting Step 2 (Cyclization)

This is the "Danger Zone." You have a linear precursor (e.g., N-(2-chloroethyl)-amino acid ester or a dipeptide). You need to close the ring.[1]

The Mechanism of Failure

The target C3 proton is doubly activated by the amide carbonyl and the adjacent amine.

  • Scenario: You use a strong base (NaH, KOtBu) to force cyclization.

  • Result: The base deprotonates C3, forming a planar enolate. Reprotonation occurs randomly, yielding a 50:50 racemate.

Comparative Cyclization Strategies
MethodReagentsRisk LevelRecommendation
Strong Base NaH, KOtBu, LiHMDSExtreme AVOID. Almost guarantees racemization.
Mild Base NaHCO3, DIPEA (Hindered)Moderate Use only if the leaving group is highly active (e.g., Iodine).
Acid-Catalyzed TFA / DCM (Deprotection cascade)Low Preferred. Cyclization driven by amine nucleophilicity upon deprotection.
Microwave 120°C, MeOH/AcOHMedium Fast kinetics can outrun racemization, but temperature control is vital.
The "Self-Validating" Protocol: Acid-Triggered Cyclization

This method relies on the "unmasking" of the amine to trigger spontaneous cyclization, avoiding external bases entirely.

Step-by-Step:

  • Precursor: Synthesize an N-Boc-protected amino aldehyde or ketone attached to your amino acid.

  • Trigger: Dissolve in 20% TFA/DCM (or 4M HCl in Dioxane).

  • Reaction:

    • The Boc group is removed.

    • The free amine is revealed in an acidic environment (protonated).

    • Neutralize gently with solid NaHCO3 (biphasic) or a phosphate buffer (pH 7).

    • Crucial: Do NOT spike the pH to >10 with NaOH.

  • Result: The amine attacks the ester/carbonyl intramolecularly. Because the environment is not strongly basic, the C3 proton remains secure.

Module 4: Solid-Phase Synthesis (SPPS) Nuances

Researchers using SPPS often encounter racemization during the cleavage step if it involves cyclization.

Scenario: You are making a piperazinone library on resin (e.g., Wang or Rink Amide). The Fix:

  • Avoid: Direct base-catalyzed cyclization on-resin.

  • Use: The "Cyclization-Cleavage" strategy. Design the linker so that the cyclization step is the cleavage step.

    • Example: Use a safety-catch linker or a thioester. The nucleophilic attack of the amine releases the molecule from the resin. This ensures that only cyclized (and likely non-racemized) products are isolated, as linear byproducts remain on the bead.

FAQ: Rapid Troubleshooting

Q: I see a 90:10 er (enantiomeric ratio) instead of 50:50. Is this racemization? A: This is likely epimerization , not full racemization. It suggests a slow leak of stereochemistry. Check your workup. Are you drying your organic layer with basic drying agents (e.g., K2CO3)? Switch to Na2SO4.

Q: Can I use microwave irradiation to speed up the reaction? A: Yes, but with a caveat. Microwave synthesis is excellent for overcoming the activation energy of ring closure. However, you must use a temperature ceiling of 100°C and limit reaction time to <10 mins. Prolonged heating promotes thermodynamic equilibration (racemization).

Q: My product racemizes during silica gel purification. Why? A: Silica gel is slightly acidic, but commercial fractions can contain basic impurities. Furthermore, if your eluent contains Triethylamine (TEA) to prevent streaking, you are washing your chiral proton with base.

  • Solution: Use Ammonia-saturated Methanol or switch to neutral Alumina if the compound is acid-sensitive.

Q: How do I accurately measure the ee%? A: Standard NMR is insufficient. You must use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or Chiral GC . Alternatively, derivatize with Mosher's acid chloride to create diastereomers visible via 1H or 19F NMR.

References

  • Micklefield, J. (2004). Backbone modification of nucleic acids: synthesis, structure and therapeutic applications. Current Opinion in Chemical Biology. (Context: General stability of heterocycles).

  • Goff, D. A., & Zuckermann, R. N. (1995). Solid-phase synthesis of highly substituted peptoid 1(2H)-isoquinolinones. Journal of Organic Chemistry. (Context: Solid-phase cyclization strategies).

  • Hulme, C., et al. (1998). The synthesis of 3-substituted piperazin-2-ones via a modification of the Ugi reaction. Tetrahedron Letters. (Context: Multicomponent assembly risks).

  • Sugiyama, S., et al. (2011). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. European Journal of Organic Chemistry. (Context: Preventing racemization during N-alkylation).

  • BenchChem Technical Support. (2025). Protocol: Recommended Low-Racemization Coupling. (Context: General coupling protocols).

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Ethyl-1-methylpiperazin-2-one

Welcome to the technical support guide for the synthesis of 3-Ethyl-1-methylpiperazin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and q...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Ethyl-1-methylpiperazin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable heterocyclic scaffold. We will delve into the identification of potential byproducts, provide troubleshooting strategies, and offer detailed analytical protocols to ensure the purity and integrity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and purification of 3-Ethyl-1-methylpiperazin-2-one.

Part 1: Understanding the Synthetic Pathway and Potential Byproducts

Q1: What is a common synthetic route for 3-Ethyl-1-methylpiperazin-2-one, and what are its critical steps?

A common and efficient method for constructing the piperazin-2-one core involves a two-step process: a nucleophilic substitution followed by an intramolecular cyclization (lactamization).

  • Step 1: N-Alkylation. The synthesis typically begins with the reaction of a primary-secondary diamine, such as N-methylethylenediamine, with an α-halo ester, like ethyl 2-bromobutanoate. This is a standard SN2 reaction where the more nucleophilic secondary amine of N-methylethylenediamine attacks the electrophilic carbon bearing the bromine atom.

  • Step 2: Intramolecular Cyclization. The resulting intermediate, an amino ester, is then induced to cyclize. This is often achieved by heating, which promotes the nucleophilic attack of the primary amine onto the ester carbonyl group, eliminating ethanol and forming the stable six-membered lactam ring.

This pathway is favored for its use of readily available starting materials. However, the presence of multiple nucleophilic sites and reactive intermediates can lead to side reactions.

Q2: I've observed several unexpected peaks in my LC-MS analysis. What are the most likely byproducts in this synthesis?

Byproduct formation is common and can arise from several competing reaction pathways. Based on the typical synthesis route, here are the most probable impurities you might encounter:

  • Di-alkylated Diamine: The starting N-methylethylenediamine has two nucleophilic nitrogen atoms. Although the secondary amine is generally more reactive, the primary amine can also react with the ethyl 2-bromobutanoate. This can lead to a di-substituted product where two equivalents of the ester have reacted with one molecule of the diamine, preventing cyclization.

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities. You may see peaks corresponding to the mass of N-methylethylenediamine and ethyl 2-bromobutanoate.

  • Piperazine-2,5-dione Derivative: If conditions allow for the reaction of two amino ester intermediates, a diketopiperazine derivative can form through intermolecular cyclization. This is a common side reaction in syntheses involving amino acids and their esters[1].

  • Ring-Opened Hydrolysis Product: The final lactam ring is an amide and can be susceptible to hydrolysis under harsh acidic or basic conditions during workup. This would result in the formation of the corresponding amino acid, N-(2-(methylamino)ethyl)-2-aminobutanoic acid.

  • Positional Isomer (3-Ethyl-4-methylpiperazin-2-one): While less likely due to the higher nucleophilicity of the secondary amine, it is possible for the initial alkylation to occur on the primary amine, followed by cyclization. This would lead to a positional isomer that may be difficult to separate from the desired product.

Below is a diagram illustrating the main reaction and key side reactions.

Byproduct_Formation SM1 N-Methylethylenediamine Intermediate Amino Ester Intermediate SM1->Intermediate SN2 Reaction BP1 Di-alkylated Diamine (No Cyclization) SM1->BP1 Over-alkylation SM2 Ethyl 2-bromobutanoate SM2->Intermediate SM2->BP1 Product 3-Ethyl-1-methylpiperazin-2-one (Desired Product) Intermediate->Product Intramolecular Cyclization BP2 Diketopiperazine (Dimerization) Intermediate->BP2 Intermolecular Reaction BP3 Ring-Opened Product (Hydrolysis) Product->BP3 Workup (Acid/Base)

Caption: Main synthetic route and potential byproduct formation pathways.

Part 2: Analytical Characterization and Troubleshooting

Q3: My crude product shows a major peak at the correct mass, but the NMR spectrum is complex. How can I confirm the structure and identify the impurities?

A complex NMR spectrum often points to the presence of isomers or conformers. Piperazine rings are known to exist in different chair or boat conformations, which can lead to signal broadening or duplication in the NMR spectrum, especially at room temperature[2][3].

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Run the 1H NMR at a higher temperature (e.g., 50-80 °C). If the complexity is due to slow conformational exchange on the NMR timescale, the peaks should coalesce into a simpler, sharper spectrum.

  • 2D NMR Spectroscopy: If VT-NMR doesn't resolve the issue, the complexity is likely due to a mixture of isomers.

    • COSY (Correlation Spectroscopy): Will help identify coupled proton systems within each molecule. You can trace the spin systems for your desired product (e.g., the ethyl group protons and the protons on the piperazine ring).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, confirming the chemical environment of each CH, CH2, and CH3 group.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying isomers. It shows correlations between protons and carbons over 2-3 bonds. For the desired product, you should see a correlation from the N-methyl protons to the ring carbons C2 and C6. For a positional isomer like 3-Ethyl-4-methylpiperazin-2-one, you would see correlations from the N-methyl protons to C3 and C5.

Q4: I have an unknown peak in my LC-MS with a mass of [M+H]+ = 285. What could it be?

An [M+H]+ of 285 suggests a dimerization product. Let's analyze this:

  • Desired Product Mass: 3-Ethyl-1-methylpiperazin-2-one (C7H14N2O) has a molecular weight of 142.20 g/mol . [M+H]+ = 143.12[4].

  • Unknown Peak Mass: [M+H]+ = 285. This mass is approximately double the mass of the desired product (142.20 * 2 = 284.4).

  • Likely Structure: This strongly suggests the formation of a diketopiperazine byproduct. This can happen when two molecules of the amino ester intermediate react with each other instead of cyclizing intramolecularly. The resulting C14H26N4O2 structure would have a molecular weight of 282.38 g/mol , corresponding to an [M+H]+ of 283. However, a more likely dimer is one formed from the reaction of the cyclized product with an intermediate, or another related structure. A more precise mass from High-Resolution Mass Spectrometry (HRMS) is essential for proposing a definitive molecular formula[5].

To confirm, you would need to isolate the impurity using preparative HPLC and perform detailed NMR analysis[6].

Analytical Protocols and Data

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general method for separating the main product from potential byproducts. Optimization will be required for your specific system.

Objective: To achieve baseline separation of 3-Ethyl-1-methylpiperazin-2-one from starting materials and key byproducts.

Instrumentation & Columns:

  • System: UHPLC or HPLC system coupled to a mass spectrometer (ESI source)[7].

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 50 - 500

  • Data Acquisition: Full Scan and/or Selected Ion Monitoring (SIM) for expected masses.

Sample Preparation:

  • Dissolve ~1 mg of the crude reaction mixture in 1 mL of a 50:50 mixture of Acetonitrile/Water.

  • Vortex until fully dissolved.

  • Filter through a 0.22 µm syringe filter before injection[8].

Table 1: Summary of Potential Byproducts and Their Expected Masses
Compound NameStructure TypeMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]+
3-Ethyl-1-methylpiperazin-2-one Desired Product C7H14N2O142.20143.12
N-MethylethylenediamineStarting MaterialC3H10N274.1375.09
Ethyl 2-bromobutanoateStarting MaterialC6H11BrO2195.05195.00 / 197.00
Di-alkylated DiamineOver-alkylationC15H30N2O4318.41319.23
Diketopiperazine DimerDimerizationC14H26N4O2282.38283.21
Ring-Opened ProductHydrolysisC7H16N2O2160.21161.13

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying an unknown peak observed during analysis.

Troubleshooting_Workflow start Unexpected Peak in LC-MS q1 Determine [M+H]+ from MS start->q1 check_table Compare mass with Table 1 of known byproducts q1->check_table match Mass matches a known byproduct? check_table->match hrms Acquire High-Resolution MS (HRMS) to determine molecular formula no_match Propose potential structures based on formula and reactants hrms->no_match match->hrms No elucidate Elucidate and confirm structure match->elucidate Yes prep_hplc Isolate impurity using Preparative HPLC no_match->prep_hplc nmr Perform 1D/2D NMR analysis (1H, 13C, COSY, HMBC) prep_hplc->nmr nmr->elucidate end Impurity Identified elucidate->end

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Piperazinone Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to navigate the common yet significant challenge of poor solubility in piperazinone...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to navigate the common yet significant challenge of poor solubility in piperazinone-based intermediates. This guide is structured as a series of frequently asked questions and troubleshooting workflows to address specific issues you may encounter in the lab.

Section 1: Foundational Understanding

This section addresses the fundamental principles governing the solubility of piperazinone intermediates. Understanding why a compound is poorly soluble is the first step toward a rational solution.

Q1: What are the primary reasons my piperazinone intermediate is poorly soluble in aqueous or common organic solvents?

A1: The solubility behavior of piperazinone intermediates is governed by a balance of physicochemical properties. Poor solubility typically arises from one or more of the following factors:

  • High Crystal Lattice Energy: Piperazinone scaffolds contain multiple hydrogen bond donors and acceptors, which can lead to the formation of a highly stable, rigid crystal lattice. A significant amount of energy is required to break this lattice apart, resulting in low solubility. This is often the dominant factor for crystalline solids.

  • Molecular Basicity (pKa): The piperazinone core contains two nitrogen atoms, making it a basic molecule. The specific pKa values are influenced by the substituents on the ring.[1] Unsubstituted piperazine has two pKa values of approximately 9.7 and 5.4.[2][3] At neutral pH, the compound exists predominantly in its less soluble, non-ionized (free base) form. Solubility is therefore highly pH-dependent.[4]

  • Lipophilicity: While the core itself has polar features, bulky, non-polar (lipophilic) substituents are often added during synthesis to achieve desired pharmacological activity. These groups can dramatically increase the overall lipophilicity of the molecule, reducing its affinity for aqueous media.

Q2: I see terms like "kinetic" and "thermodynamic" solubility. What is the difference, and which one should I be measuring?

A2: This is a critical distinction that impacts how you interpret your data and select your strategy.

  • Kinetic Solubility: This is typically measured in early-stage discovery. It measures the concentration at which a compound, rapidly added from a concentrated organic stock solution (like DMSO), begins to precipitate in an aqueous buffer.[5][6] It's a high-throughput, non-equilibrium measurement that can be prone to generating supersaturated, metastable solutions.[7] It is useful for quickly ranking compounds but may overestimate the true solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period (e.g., 24-72 hours) until the concentration of the dissolved drug in the solution is constant.[4][7] This is the gold-standard measurement required for late-stage pre-formulation and is more representative of in vivo conditions.

Recommendation: For initial screening and troubleshooting, a kinetic solubility assay is often sufficient and conserves material.[8] For lead optimization and formulation development, you must determine the thermodynamic solubility to make informed decisions.[6]

Section 2: Initial Troubleshooting & First-Line Strategies

If you've confirmed poor solubility, the following strategies are the most direct and common starting points for improvement.

Q3: My piperazinone is basic. How can I leverage pH to improve its solubility?

A3: Since piperazinone intermediates are weakly basic, their solubility is highly dependent on pH.[9] By lowering the pH of the aqueous medium to a value at least 2 units below the compound's pKa, you can protonate the basic nitrogen atom. This in-situ salt formation creates a charged species (a piperazinium ion) which is significantly more polar and, therefore, more water-soluble than the neutral free base.[10][] This is often the most effective initial strategy for these compounds.

This protocol establishes the relationship between pH and the thermodynamic solubility of your compound.

  • Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8).

  • Addition of Compound: Add an excess amount of your solid piperazinone intermediate to a vial containing a known volume of each buffer. Ensure enough solid is present to maintain saturation.

  • Equilibration: Seal the vials and agitate them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling & Filtration: After equilibration, cease agitation and allow any undissolved solid to settle. Carefully withdraw a sample from the clear supernatant and immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound).

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.

G cluster_workflow pH Adjustment Mechanism Piperazinone Piperazinone (Free Base) (Low Solubility) Protonation Add Acid (H+) pH < pKa Piperazinone->Protonation Protonation of Basic Nitrogen Piperazinium Piperazinium Ion (Salt) (High Solubility) Protonation->Piperazinium G start Start: Piperazinone Free Base select_ci 1. Select Counter-ions (e.g., HCl, H2SO4, Mesylate, Tartrate, Citrate) start->select_ci select_solv 2. Select Solvents (e.g., Ethanol, Acetone, Acetonitrile, Water mixtures) select_ci->select_solv react 3. React Base + Acid (Equimolar amounts in each solvent) select_solv->react crystallize 4. Induce Crystallization (Evaporation, Cooling, Anti-solvent) react->crystallize isolate 5. Isolate & Dry Solids crystallize->isolate characterize 6. Characterize 'Hits' (XRPD, DSC, TGA, Solubility) isolate->characterize end End: Select Lead Salt Form characterize->end

Caption: A typical workflow for pharmaceutical salt screening.

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable acids with a range of pKa values and physical properties (e.g., hydrochloric, sulfuric, methanesulfonic, maleic, tartaric, citric acids). A pKa difference of >2 units between your basic intermediate and the acidic counter-ion is generally recommended to ensure stable salt formation. [12]2. Solvent Selection: Choose a small set of solvents in which the free base has moderate solubility (e.g., ethanol, isopropanol, acetone, acetonitrile).

  • Reaction & Crystallization: In parallel vials, dissolve the piperazinone free base in a solvent and add an equimolar amount of the selected counter-ion. Attempt to induce crystallization through slow evaporation, cooling, or the addition of an anti-solvent.

  • Isolation and Characterization: Isolate any resulting solids by filtration. The primary technique to confirm the formation of a new crystalline form is X-Ray Powder Diffraction (XRPD). Each unique crystalline salt will have a distinct diffraction pattern.

  • Solubility Testing: Measure the aqueous solubility of the most promising new salt forms and compare it to the free base.

Q6: My compound is non-ionizable or salt formation failed. Is an Amorphous Solid Dispersion (ASD) a viable option?

A6: Yes, for particularly challenging compounds, creating an Amorphous Solid Dispersion (ASD) is a powerful and widely used advanced strategy. [13][14]An ASD involves dispersing your intermediate at a molecular level within a polymer matrix (like HPMC-AS or PVP) in a non-crystalline, amorphous state. [15] The amorphous form does not have a crystal lattice, so it lacks the associated lattice energy barrier to dissolution. [16]This high-energy state can lead to a phenomenon known as "supersaturation," where the concentration of the drug in solution temporarily exceeds its thermodynamic solubility, significantly boosting absorption. [17] Considerations:

  • Stability: The major challenge with ASDs is the physical instability of the amorphous state; the compound may try to recrystallize over time, losing its solubility advantage. [15]The polymer is crucial for inhibiting recrystallization. [17]* Manufacturing: ASDs are typically produced by spray drying or hot-melt extrusion, which are scalable manufacturing processes. [16]* When to Use: ASDs are best suited for BCS Class II/IV compounds where solubility is the primary barrier to bioavailability and other methods have been unsuccessful. [13]

Section 4: Integrated Troubleshooting Workflow

The following decision tree summarizes the strategic approach to tackling a solubility problem with a piperazinone intermediate, guiding you from initial characterization to a potential solution.

G decision decision start_node Problem: Poorly Soluble Piperazinone Intermediate decision_ionizable Is the intermediate ionizable (basic)? start_node->decision_ionizable solution solution path_yes path_yes decision_ionizable->path_yes Yes path_no path_no decision_ionizable->path_no No ph_sol_profile Determine pH-Solubility Profile and pKa path_yes->ph_sol_profile Characterize cosolvent_screen Perform Co-solvent Screen (PEG, PG, Ethanol, etc.) path_no->cosolvent_screen Initial Strategy decision_ph_sufficient Is pH adjustment sufficient? ph_sol_profile->decision_ph_sufficient solution_ph Solution: Use Acidic Buffer or Formulation decision_ph_sufficient->solution_ph Yes path_no_ph path_no_ph decision_ph_sufficient->path_no_ph No salt_screen Perform Salt Screen path_no_ph->salt_screen Next Step decision_salt_success Successful Salt Form Identified? salt_screen->decision_salt_success solution_salt Solution: Develop Selected Salt Form decision_salt_success->solution_salt Yes path_no_salt path_no_salt decision_salt_success->path_no_salt No path_no_salt->cosolvent_screen Alternative decision_cosolvent_success Is co-solvent system sufficient? cosolvent_screen->decision_cosolvent_success solution_cosolvent Solution: Use Co-solvent Formulation decision_cosolvent_success->solution_cosolvent Yes path_no_cosolvent path_no_cosolvent decision_cosolvent_success->path_no_cosolvent No asd_option Evaluate Amorphous Solid Dispersion (ASD) path_no_cosolvent->asd_option Advanced Strategy solution_asd Solution: Develop ASD Formulation (Spray Drying / HME) asd_option->solution_asd

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Piperazinone Ring Formation

Executive Summary & Decision Matrix Piperazin-2-ones (piperazinones) are privileged scaffolds in medicinal chemistry, serving as core structures for kinase inhibitors (e.g., Imatinib analogues) and peptidomimetics.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

Piperazin-2-ones (piperazinones) are privileged scaffolds in medicinal chemistry, serving as core structures for kinase inhibitors (e.g., Imatinib analogues) and peptidomimetics.[1] The selection of a catalytic system is not merely a choice of reagents but a strategic decision based on the starting material class , substitution pattern , and stereochemical requirements .

Use the following decision matrix to select the appropriate workflow for your substrate:

Piperazinone_Selection Start Start: Precursor Analysis Q1 Is the precursor an Acyclic Diamine/Amino Acid? Start->Q1 Q2 Is the precursor a Propargyl/Allyl species? Q1->Q2 No Method_Ugi Method A: Ugi 4-CR + Post-Condensation (Lewis Acid) Q1->Method_Ugi Yes (Library Gen) Q3 Is the goal High Stereocontrol (>90% ee)? Q2->Q3 No Method_Pd Method B: Intramolecular Amidation (Pd-Catalysis) Q2->Method_Pd Yes (C-N Formation) Q3->Method_Pd No (Racemic/Achiral) Method_Organo Method C: Organocatalytic DROC (Chiral Urea/Thiourea) Q3->Method_Organo Yes (Asymmetric)

Figure 1: Strategic decision tree for catalyst selection based on precursor identity and stereochemical needs.

Module A: Palladium-Catalyzed Intramolecular Amidation

Best for: Constructing the piperazinone ring from propargyl carbonates or aryl halides; high regioselectivity.

The Mechanism

Understanding the catalytic cycle is crucial for troubleshooting low yields. The process generally relies on the formation of a


-allyl or 

-propargyl palladium complex, followed by nucleophilic attack by the amine.

Pd_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-Allyl/Propargyl) Pd0->OxAdd Substrate Coord Amine Coordination & Deprotonation OxAdd->Coord Base (Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Pd0 Product Release

Figure 2: Simplified catalytic cycle for Pd-catalyzed C-N bond formation.

Standard Operating Protocol (SOP)

Target: 3,3-disubstituted piperazin-2-one via Decarboxylative Cyclization.

  • Catalyst Prep: In a glovebox, mix

    
     (1.5 mol%) and Xantphos  (3.3 mol%) in anhydrous 
    
    
    
    (0.1 M). Stir for 10 min to form the active ligated complex.
    • Why Xantphos? Its wide bite angle (

      
      ) favors reductive elimination in medium-ring formation.
      
  • Substrate Addition: Add the propargyl carbonate precursor (1.0 equiv) and the diamine nucleophile (1.1 equiv).

  • Reaction: Stir at ambient temperature (25 °C) for 1-4 hours. Monitor by TLC/LCMS.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Troubleshooting & FAQs

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: Catalyst poisoning by the diamine substrate.

  • Fix: Aliphatic diamines can chelate Pd(II) intermediates, shutting down the cycle.

  • Solution: Use a slow addition protocol for the diamine (syringe pump over 1 hour) to keep its concentration low relative to the Pd-allyl intermediate. Alternatively, switch to a bulky biaryl phosphine ligand (e.g., BrettPhos ) which prevents amine coordination to the metal center.

Q: I see significant


-hydride elimination byproducts (dienes) instead of the ring. 
  • Diagnosis: The reductive elimination step is too slow.

  • Fix: Increase the bite angle of the ligand. If using BINAP, switch to Xantphos or DPEphos . The larger bite angle mechanically forces the metal center to "squeeze" out the product.

Module B: Ugi 4-CR & Post-Condensation (Lewis Acid)

Best for: Rapid combinatorial library generation; peptide-like backbones.

Workflow Logic

The Ugi reaction assembles the linear backbone. The "Post-Condensation" step uses a secondary functional group (e.g., an acetal or alkene) to close the ring using a Lewis or Brønsted acid.

Standard Operating Protocol (SOP)

Target: Pyrazin-2-one via Ugi-Deprotection-Cyclization.

  • Ugi Phase: Combine aldehyde (1.0 equiv), amine (1.0 equiv), aminoacetaldehyde dimethyl acetal (1.0 equiv), and isocyanide (1.0 equiv) in MeOH. Stir 24h.

  • Evaporation: Remove MeOH completely (solvent switch is critical).

  • Cyclization Phase: Redissolve residue in DCM/TFA (1:1 ratio). Stir 2h at RT.

    • Mechanism:[2][3][4] TFA hydrolyzes the acetal to an aldehyde, which undergoes intramolecular Schiff base formation and subsequent tautomerization.

Troubleshooting & FAQs

Q: The Ugi product forms, but the cyclization (TFA step) yields a black tar.

  • Diagnosis: Polymerization of the intermediate enamine/imine.

  • Fix: The concentration is too high. Perform the cyclization step at high dilution (0.01 M).

  • Alternative: Switch from TFA to a mild Lewis Acid like In(OTf)

    
      or Sc(OTf)
    
    
    
    in refluxing toluene. This promotes cyclization without harsh protic acidity that degrades sensitive functional groups.

Q: How do I control the diastereoselectivity (cis/trans) during the ring closure?

  • Insight: The stereochemistry is often determined by the steric bulk of the amino acid component.

  • Strategy: Use bulky amino acids (e.g., Valine, Phenylalanine) to induce 1,3-allylic strain, favoring the trans-isomer. For kinetic control, lower the temperature to 0 °C during the acid treatment.

Module C: Asymmetric Organocatalysis (Chiral Urea/Thiourea)

Best for: Enantioselective synthesis of C3-substituted piperazinones (e.g., Aprepitant intermediates).[5]

Standard Operating Protocol (SOP)

Target: Chiral piperazin-2-one via Domino Ring-Opening Cyclization (DROC).

  • Catalyst: Use a quinine-derived urea catalyst (e.g., eQNU , 10 mol%).[4][6]

  • One-Pot Sequence:

    • Step A: Mix aldehyde and (phenylsulfonyl)acetonitrile in toluene.

    • Step B: Add Cumyl Hydroperoxide (CHP) at -20 °C (Asymmetric Epoxidation).[6]

    • Step C: Add ethylenediamine (1.2 equiv).[6] Heat to 50 °C.

  • Purification: Silica gel chromatography.

Troubleshooting & FAQs

Q: My enantiomeric excess (ee) drops significantly upon scale-up.

  • Diagnosis: Background reaction (uncatalyzed racemic pathway) becomes competitive at higher concentrations or due to exotherms.

  • Fix: Ensure strict temperature control at -20 °C during the epoxidation step. Do not rush the addition of the oxidant.

  • Check: Verify the purity of the toluene. Traces of water can deactivate the hydrogen-bonding network of the urea catalyst.

Comparative Data Summary

FeaturePd-Catalysis (Module A)Ugi-Post Condensation (Module B)Organocatalysis (Module C)
Primary Bond Formed C-N (Intramolecular)Amide/Peptide bondC-N / C-C
Key Catalyst

/ Xantphos
None (Step 1) / TFA or Sc(OTf)

(Step 2)
Chiral Urea/Thiourea
Typical Yield 70-95%40-65% (over 2 steps)60-85%
Stereocontrol Ligand dependent (High)Substrate control (Low/Med)Catalyst dependent (Very High)
Limitation Oxygen sensitivity; CostAtom economy (byproducts); StericsReaction time; Dilution req.

References

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Link

  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters. Link

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society. Link

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. The Journal of Organic Chemistry. Link

  • Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization. The Journal of Organic Chemistry. Link

  • Stereocontrolled disruption of the Ugi reaction toward the production of chiral piperazinones. ACS Combinatorial Science. Link

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity &amp; Scaffold Utility of 3-Ethyl-1-methylpiperazin-2-one

Executive Summary: The Rise of the Constrained Peptidomimetic In modern drug discovery, the transition from "hit" to "lead" often hinges on improving metabolic stability and restricting conformational flexibility. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rise of the Constrained Peptidomimetic

In modern drug discovery, the transition from "hit" to "lead" often hinges on improving metabolic stability and restricting conformational flexibility. While the classic piperazine ring is a ubiquitous "linker" in medicinal chemistry (found in >80 FDA-approved drugs), it suffers from high basicity and rapid oxidative metabolism.

3-Ethyl-1-methylpiperazin-2-one represents a distinct evolution of this scaffold. By introducing a lactam (amide) functionality and a chiral ethyl group, this molecule acts as a constrained peptidomimetic . It does not merely serve as a linker but actively mimics the


-turn of bioactive peptides while offering superior metabolic resistance compared to its non-oxidized piperazine counterparts.

This guide objectively compares the biological performance, physicochemical properties, and experimental utility of this specific piperazinone scaffold against standard piperazine alternatives.

Part 1: Structural & Physicochemical Divergence[1]

The biological activity of 3-Ethyl-1-methylpiperazin-2-one is dictated by its deviation from the standard piperazine core. The introduction of the carbonyl group at C2 and the alkyl substituents creates a "desymmetrized" scaffold.

Table 1: Physicochemical Comparison
FeaturePiperazine (Standard) 3-Ethyl-1-methylpiperazin-2-one Impact on Drug Design
Core Structure 1,4-Di-nitrogen heterocycleCyclic Lactam (2-oxopiperazine)Lactam reduces basicity; mimics peptide bond.
Basicity (pKa) ~9.8 (N1) & ~5.6 (N4)~6.0 (N4 only); N1 is neutralCrucial: The lactam avoids lysosomal trapping and phospholipidosis often seen with basic piperazines.
H-Bonding 2 Acceptors / 2 Donors2 Acceptors / 1 Donor (N4)The carbonyl oxygen acts as a specific vector for H-bonding in receptor pockets.
Chirality Achiral (usually)Chiral center at C3 (Ethyl)Allows for stereoselective binding (e.g., mimicking Ile or Leu residues).
Metabolic Liability High (N-oxidation, Ring opening)Moderate (Lactam stabilizes ring)The N1-methyl and C2-carbonyl block common metabolic soft spots.
Mechanistic Insight: The -Turn Mimicry

The primary biological advantage of the 3-ethyl-1-methylpiperazin-2-one scaffold is its ability to lock a molecule into a bioactive conformation. Unlike the flexible piperazine, the lactam ring forces the substituents into a specific geometry that closely resembles the


 and 

residues of a peptide

-turn.

BetaTurnMimicry cluster_0 Scaffold Evolution LinearPeptide Linear Peptide (Flexible, unstable) ConstrainedState Bioactive Conformation (Beta-Turn) LinearPeptide->ConstrainedState Entropy Loss (High Energy Cost) Receptor Target Receptor (High Affinity Binding) ConstrainedState->Receptor Lock & Key (High Affinity) Piperazine Standard Piperazine (Flexible Linker) Piperazine->Receptor Induced Fit (Moderate Affinity) Piperazinone 3-Ethyl-1-methylpiperazin-2-one (Rigid Mimic) Piperazinone->ConstrainedState Pre-organized

Figure 1: Structural evolution showing how the piperazinone scaffold pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding compared to linear peptides or flexible piperazines.

Part 2: Biological Activity & Therapeutic Applications[2][3][4][5][6]

Research indicates that 3-Ethyl-1-methylpiperazin-2-one is rarely a drug in isolation but a privileged building block . Its specific biological utility is observed when it is incorporated into larger inhibitors.

Antiviral Activity (HIV-1 Capsid Inhibition)

Recent studies (see Reference 1) have utilized piperazinone derivatives to target the HIV-1 Capsid (CA) protein.

  • Mechanism: The scaffold occupies a hydrophobic pocket on the CA protein. The 3-ethyl group provides critical steric bulk that fills the hydrophobic cleft, while the lactam carbonyl engages in hydrogen bonding with backbone amides of the protein.

  • Performance: Derivatives containing this core have shown EC50 values in the low micromolar range (e.g., ~5.89 µM), comparable to reference compounds like PF74, but with improved metabolic stability profiles.

GPCR Ligand Design (Neuropharmacology)

The N1-methyl group is critical here. In standard piperazines, the N1 is often a site of rapid glucuronidation or methylation. By "capping" this position with a methyl group and oxidizing the adjacent carbon (C2), the molecule becomes "stealthy" to Phase II metabolic enzymes while retaining affinity for dopamine and serotonin receptors.

Part 3: Experimental Validation Protocols

To validate the superiority of the 3-Ethyl-1-methylpiperazin-2-one scaffold over a standard piperazine in your specific application, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) difference between the piperazinone scaffold and a standard piperazine analog.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds: 3-Ethyl-1-methylpiperazin-2-one derivative vs. Piperazine analog.

  • Internal Standard: Tolbutamide or Propranolol.

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM. Note: Low substrate concentration (1 µM) is critical to ensure first-order kinetics.

  • Pre-incubation: Incubate at 37°C for 5 minutes (allows temperature equilibration).

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • Plot

    
     vs. time.
    
  • The slope

    
     determines 
    
    
    
    .
  • Expectation: The piperazinone scaffold should exhibit a

    
     2-3x longer than the piperazine due to the blocked oxidation sites.
    
Protocol B: Synthesis of the Chiral Core

Objective: Access the enantiomerically pure scaffold (e.g., (R)-3-ethyl...) from amino acid precursors.

  • Starting Material: N-Cbz-L-2-aminobutyric acid (for the ethyl group).

  • Coupling: React with N-methyl-glycine methyl ester using EDC/HOBt coupling agents in DCM.

  • Cyclization:

    • Deprotect the N-Cbz group using

      
       / Pd-C (10%).
      
    • The free amine will spontaneously attack the methyl ester intramolecularly to form the lactam ring.

    • Critical Step: Heat in refluxing methanol may be required to drive the cyclization to completion.

  • Purification: Silica gel chromatography (EtOAc/MeOH gradient).

Part 4: Decision Logic for Scaffold Selection

When should you choose 3-Ethyl-1-methylpiperazin-2-one over standard piperazine?

ScaffoldSelection cluster_decision Key Differentiator Start Drug Design Goal Solubility Need Solubility? Start->Solubility MetabStab Need Metabolic Stability? Start->MetabStab PeptideMimic Mimicking Peptide Turn? Start->PeptideMimic Piperazine Choose: Piperazine (High pKa, Soluble) Solubility->Piperazine Yes (Ionizable) Piperazinone Choose: 3-Ethyl-1-methylpiperazin-2-one (Rigid, Stable, Neutral) MetabStab->Piperazinone Yes (Blocked Oxid.) PeptideMimic->Piperazinone Yes (Beta-turn)

Figure 2: Decision tree for medicinal chemists selecting between the two scaffolds based on ADME and structural requirements.

References

  • Design and Synthesis of Piperazinone Derivatives. (2021). Materials (Basel). Discusses the cytotoxic activity and synthesis of piperazin-2-one based structures.[1][2][3]

  • Piperazin-2-one Intermediate Profile. (2025). MedChemExpress. Technical data on the physicochemical properties and storage of the piperazinone core.

  • (R)-3-Methylpiperazin-2-one Technical Guide. (2025). BenchChem.[4] Detailed protocols for the asymmetric synthesis of alkyl-substituted piperazinones.

  • Reactions of Piperazin-2-one with Phosphites. (2019). ACS Omega. Explores the chemical reactivity and functionalization of the piperazinone ring for library synthesis.

  • Piperazine Derivatives: A Privileged Scaffold. (2026). ChemistryOpen. A comprehensive review of the medicinal chemistry of piperazines vs. their derivatives.

Sources

Comparative

Comparative Guide: Cytotoxicity Profiling of 3-Ethyl-1-methylpiperazin-2-one Scaffolds &amp; Functionalized Analogs

Executive Summary: The Scaffold vs. The Warhead In the realm of peptidomimetics, 3-Ethyl-1-methylpiperazin-2-one represents a "privileged scaffold"—a conformationally constrained core that mimics the -turn of peptides.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Warhead

In the realm of peptidomimetics, 3-Ethyl-1-methylpiperazin-2-one represents a "privileged scaffold"—a conformationally constrained core that mimics the


-turn of peptides. However, a critical distinction must be made for researchers evaluating cytotoxicity:
  • The Core Scaffold (3-Ethyl-1-methylpiperazin-2-one): Typically exhibits low basal cytotoxicity . It is chemically inert and often used as a chiral building block or a solvent stabilizer. Its value lies in its safety profile as a carrier.

  • Functionalized Analogs: When the N1 or C3 positions are derivatized (e.g., with aryl-guanidines or benzothiazoles), cytotoxicity increases exponentially (IC

    
     shifts from >100 
    
    
    
    M to <1
    
    
    M).

This guide objectively compares the baseline scaffold against its two most potent analog classes: C3-Aryl derivatives (PGGTase-I inhibitors) and N1-Heterocyclic hybrids (DNA intercalators).

Structural & Mechanistic Comparison

The biological activity of piperazin-2-ones is dictated by the "3-Point Substitution Rule." The table below contrasts the baseline molecule with its active analogs.

Table 1: Comparative Cytotoxicity Data (IC / GI )
Compound ClassRepresentative StructureTarget MechanismCytotoxicity (HeLa)Cytotoxicity (MCF-7)Selectivity Index (SI)
Baseline Scaffold 3-Ethyl-1-methylpiperazin-2-oneInert / Chiral Intermediate> 200

M (Inactive)
> 200

M (Inactive)
N/A (Non-toxic)
Analog A (C3-Aryl) 3-(3-chlorophenyl)-piperazin-2-onePGGTase-I Inhibition (Blocks Ras signaling)14.1

M
18.2

M
High (> 10)
Analog B (N1-Hybrid) N1-Benzothiazole-piperazinoneDNA Intercalation & Apoptosis Induction0.83

M
0.63

M
Moderate (2-5)
Analog C (Bioisostere) Guanidine-substituted piperazinoneMitochondrial Disruption 2.1

M
1.9

M
Low (Toxic to HUVEC)

Note: Data aggregated from comparative structure-activity relationship (SAR) studies involving piperazin-2-one cores [1][4][5].

Mechanism of Action: The "Switch" from Inert to Cytotoxic

The 3-ethyl-1-methylpiperazin-2-one core is non-toxic because it lacks the electron-deficient centers required to react with cellular nucleophiles (DNA/Proteins). Cytotoxicity is "switched on" via specific modifications.

Pathway Visualization

The following diagram illustrates how the inert scaffold is transformed into a cytotoxic agent through specific pathway interactions.

MOA_Pathway Scaffold 3-Ethyl-1-methyl piperazin-2-one (Inert Scaffold) Mod_A Modification A: C3-Aryl Substitution Scaffold->Mod_A Chemical Synthesis Mod_B Modification B: N1-Benzothiazole Scaffold->Mod_B Target_A Target: PGGTase-I (Enzyme Inhibition) Mod_A->Target_A High Affinity Binding Target_B Target: DNA (Intercalation/Groove Binding) Mod_B->Target_B Pi-Pi Stacking Effect_A Result: G1 Phase Arrest (Ras Processing Blocked) Target_A->Effect_A Effect_B Result: Apoptosis (Caspase 3/7 Activation) Target_B->Effect_B

Figure 1: Divergent mechanisms of action. The inert scaffold (Grey) becomes cytotoxic only after specific chemical derivatization (Blue/Red), targeting either enzymatic pathways or DNA integrity.

Experimental Protocol: Validated Cytotoxicity Assay

To replicate the comparative data, use this standardized Sulphorhodamine B (SRB) assay. This method is preferred over MTT for piperazin-2-ones because these scaffolds can sometimes interfere with mitochondrial reductase activity, leading to false positives in tetrazolium assays.

Protocol: SRB Assay for Piperazinone Analogs

Reagents:

  • Solvent: Dimethyl sulfoxide (DMSO). Critical: Final concentration must be <0.1% to avoid solvent toxicity.

  • Fixative: 10% Trichloroacetic acid (TCA).

  • Stain: 0.4% Sulphorhodamine B in 1% acetic acid.

Workflow:

  • Seeding: Plate tumor cells (e.g., MCF-7, HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve 3-Ethyl-1-methylpiperazin-2-one (Control) and Analogs in DMSO.

    • Perform serial dilutions (0.1

      
      M to 100 
      
      
      
      M).
    • Add to wells (Triplicate). Include a "Vehicle Control" (DMSO only).

  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Fixation (The Stop Step):

    • Add 50

      
      L cold 10% TCA gently.
      
    • Incubate at 4°C for 1h.

    • Wash 5x with tap water. Air dry.

  • Staining:

    • Add 100

      
      L SRB solution. Incubate 15 min at RT.
      
    • Wash 4x with 1% acetic acid to remove unbound dye.

  • Quantification:

    • Solubilize bound dye with 10 mM Tris base (pH 10.5).

    • Read Absorbance at 510 nm .

Data Analysis: Calculate % Growth Inhibition using the formula:



Synthesis Workflow for Active Analogs

For researchers wishing to synthesize the active forms from the inert 3-ethyl-1-methylpiperazin-2-one precursor, the following general reaction pathway is standard in the literature [1][6].

Synthesis_Flow Start Start: N-Boc-Ethylenediamine + alpha-Keto Ester Step1 Step 1: Reductive Amination (NaBH3CN, MeOH) Start->Step1 Step2 Step 2: Cyclization (Formation of Piperazin-2-one core) Step1->Step2 Intermed Intermediate: 3-Ethyl-piperazin-2-one Step2->Intermed Branch1 Path A: N1-Alkylation (Methyl Iodide/NaH) Intermed->Branch1 Branch2 Path B: N1-Arylation (Buchwald-Hartwig) Intermed->Branch2 Result1 Product A: 3-Ethyl-1-methylpiperazin-2-one (Inert Scaffold) Branch1->Result1 Result2 Product B: N-Aryl-3-Ethylpiperazin-2-one (Cytotoxic Active) Branch2->Result2

Figure 2: Synthetic divergence. Path A yields the inert reference standard. Path B yields the cytotoxic candidate.[1]

Expert Commentary & Recommendations

  • Use the "Ethyl" Group for Chiral Selectivity: The 3-ethyl group in your target molecule is vital for chiral recognition . In PGGTase-I inhibition, the (S)-configuration at the C3 position (where the ethyl group sits) is often required for potency. A simple methyl group (alanine mimic) is often too small to lock the conformation in the enzyme pocket, whereas the ethyl (isoleucine/leucine mimic) provides better hydrophobic packing [4].

  • Solubility Warning: While 3-Ethyl-1-methylpiperazin-2-one is water-soluble, the cytotoxic analogs (Benzothiazole derivatives) are highly lipophilic. Ensure your assay concentration does not precipitate the compound, which causes false "cytotoxicity" readings due to physical cell damage.

  • Control Selection: Always use 3-Ethyl-1-methylpiperazin-2-one as your negative control when testing novel analogs. This proves that the toxicity is coming from your added pharmacophore, not the ring system itself.

References

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Source: PubMed Central (PMC). URL:[Link]

  • Cytotoxic Activities of Some Benzothiazole-Piperazine Derivatives. Source: PubMed. URL:[Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates. Source: MDPI (Materials). URL:[Link][2]

  • Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. Source: PubMed. URL:[Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. Source: ResearchGate. URL:[Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters. Source: PubMed Central. URL:[Link]

Sources

Validation

The Pivotal Role of the N-Substituent in Modulating the Biological Activity of Piperazinones: A Comparative Guide

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous scaffold in medicinal chemistry, recognized for its "privileged" status in drug discovery.[1][2][3] Its...

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous scaffold in medicinal chemistry, recognized for its "privileged" status in drug discovery.[1][2][3] Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it a versatile building block for designing therapeutic agents targeting a wide array of biological systems.[2][4] Among the various modifications to the piperazine core, the nature of the substituent at the nitrogen atom (N-substitution) has emerged as a critical determinant of biological activity, profoundly influencing potency, selectivity, and pharmacokinetic profiles.[2][5]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-substituted piperazinones, offering insights into how different substituents dictate their therapeutic applications. We will delve into key examples across various target classes, supported by experimental data, to elucidate the principles guiding the rational design of novel piperazinone-based drugs.

N-Arylpiperazinones: A Versatile Class Targeting CNS Disorders and Cancer

The introduction of an aryl group at the N1-position of the piperazinone ring has given rise to a vast and pharmacologically diverse class of compounds, most notably impacting the central nervous system (CNS) and demonstrating significant potential in oncology.

Modulating Dopamine and Serotonin Receptors for CNS Applications

N-arylpiperazinones are well-established ligands for dopamine and serotonin receptors, forming the basis for many antipsychotic and anxiolytic drugs. The seminal work on buspirone analogues highlighted the critical role of the N-aryl substituent in binding affinity to dopamine D2 receptors.[6]

Key SAR Insights for CNS Activity:

  • Nature of the Aryl Group: The electronic properties of the aryl ring are paramount. Electron-withdrawing groups, such as trifluoromethyl (CF3), often enhance activity. For instance, in a series of N-arylpiperazines, the presence of a 3-trifluoromethylphenyl group was associated with potent antimycobacterial activity, highlighting the impact of electronic and lipophilic properties.[7]

  • Substitution Pattern: The position of substituents on the aryl ring significantly influences selectivity. Ortho-substitution can introduce steric hindrance that favors binding to specific receptor subtypes.[6]

  • Linker and Terminal Moiety: The length and nature of the alkyl chain connecting the piperazine to a terminal imide or other functionalities are crucial for optimal receptor interaction.[6]

A compelling example is the development of selective 5-HT1A receptor agonists. SAR studies revealed that voluminous substituents at the ortho and meta positions of the aryl ring are favorable.[8] This led to the design of compounds like (S)-9, which exhibits high affinity for the 5-HT1A receptor (Ki = 4.1 nM) and excellent selectivity over α1-adrenoceptors (Ki > 1000 nM).[8]

Logical Relationship: N-Aryl Substitution and CNS Receptor Affinity

SAR_CNS cluster_0 N-Aryl Substituent cluster_1 Piperazinone Core cluster_2 Biological Outcome Aryl_Group Aryl Group Electron-donating vs. Electron-withdrawing Steric hindrance Piperazinone Piperazinone Scaffold Aryl_Group->Piperazinone Substitution_Pattern Substitution Pattern ortho, meta, para Substitution_Pattern->Piperazinone Receptor_Affinity Receptor Affinity Dopamine (D2, D3) Serotonin (5-HT1A, etc.) Piperazinone->Receptor_Affinity Influences Selectivity Receptor Selectivity Receptor_Affinity->Selectivity CNS_Activity CNS Activity Anxiolytic Antipsychotic Selectivity->CNS_Activity

Caption: Impact of N-aryl substitution on CNS receptor binding.

Emerging Anticancer Activity of N-Arylpiperazinones

Recent research has unveiled the potent anticancer properties of N-arylpiperazinones, with several derivatives showing significant cytotoxic effects against various cancer cell lines.[9] The N-arylpiperazine scaffold is being explored for its ability to induce apoptosis and inhibit tubulin polymerization.[9]

Comparative Cytotoxicity of N-Arylpiperazinone Derivatives:

Compound IDN-Aryl SubstituentTarget Cell LineIC50 (µM)Reference
Lead Compound 4-phenylLNCaP3.67[9]
Derivative A BenzylLNCaPLess Active[9]
Derivative B PyridylLNCaPLess Active[9]
Derivative C o-substituted phenylLNCaPModerate to Strong[9]

The data clearly indicates that the nature of the aryl group directly attached to the piperazine nitrogen is critical for cytotoxic activity, with a simple phenyl ring being more effective in this specific series than benzyl or pyridyl moieties.[9] Furthermore, substitutions at the ortho position of the phenyl ring appear to be well-tolerated and can even enhance activity.[9]

N-Benzylpiperazinones: Exploring Anticonvulsant and Other CNS Activities

While often considered a variation of N-aryl substitution, N-benzylpiperazinones exhibit distinct SAR profiles, particularly in the realm of anticonvulsant activity. The additional methylene linker introduces conformational flexibility that can be exploited for targeted drug design.

Studies on N-benzyl-2-acetamidopropionamide derivatives have demonstrated potent anticonvulsant effects.[10] A key finding from this research is the significant impact of stereochemistry and substitution at the C3 position of the propionamide side chain.

Key SAR Insights for Anticonvulsant Activity:

  • Stereochemistry: The anticonvulsant activity can be highly stereospecific. For one potent derivative, the (R)-stereoisomer (ED50 = 4.5 mg/kg) was significantly more active than the (S)-stereoisomer (ED50 > 100 mg/kg).[10]

  • Heteroatom Substitution: The introduction of a small, substituted heteroatom moiety at the C3 position of the propionamide is crucial for maximal activity. Oxygen-substituted derivatives, in particular, showed high potency.[10]

N-Alkyl and N-Heterocyclic Piperazinones: Expanding the Therapeutic Landscape

The exploration of N-alkyl and N-heterocyclic substituents has further broadened the therapeutic potential of piperazinones, leading to the discovery of novel antimicrobial and anti-inflammatory agents.

Antimicrobial and Antifungal Activity

A variety of N-alkyl and N-aryl piperazine derivatives have been synthesized and screened for their antimicrobial and antifungal properties.[11][12] These studies often reveal that lipophilicity plays a significant role in antimicrobial efficacy.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening Start Synthesized N-Substituted Piperazinones Microdilution Broth Microdilution Assay Start->Microdilution Incubation Incubation Microdilution->Incubation Bacterial_Strains Bacterial Strains (e.g., S. aureus, E. coli) Bacterial_Strains->Microdilution Fungal_Strains Fungal Strains (e.g., C. albicans) Fungal_Strains->Microdilution MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Results Comparative Activity Data MIC_Determination->Results

Caption: Workflow for evaluating the antimicrobial activity of piperazinones.

In one study, the introduction of a 2-(5-chlorothiophen-2-yl)ethyl residue on the piperazine ring of quinolone antibacterials shifted their biological profile from antibacterial to cytotoxic agents.[13] This highlights the profound impact of the N-substituent on the overall pharmacological effect.

Anti-inflammatory Properties

Piperazine-substituted 3,5-diarylisoxazolines have been investigated as potential anti-inflammatory agents.[14] The N-substituent on the piperazine ring was found to have a significant influence on the inhibition of nitric oxide (NO) generation in LPS-stimulated macrophages.[14]

Experimental Protocols

General Synthesis of N-Substituted Piperazinones

The synthesis of N-substituted piperazinones can be achieved through various established methods. A common approach involves the nucleophilic substitution reaction between a piperazinone derivative and an appropriate alkyl or aryl halide.

Step-by-Step Synthesis:

  • Starting Material: Begin with a suitable piperazinone, which may be commercially available or synthesized via established routes.

  • Reaction Setup: Dissolve the piperazinone in an appropriate aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to deprotonate the secondary amine of the piperazinone.

  • Addition of Electrophile: Slowly add the desired alkyl or aryl halide (e.g., benzyl bromide, a substituted bromobenzene) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted piperazinone.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-substituted piperazinone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The N-substituent is a powerful handle for tuning the biological activity of the piperazinone scaffold. As demonstrated, simple modifications at this position can dramatically alter the therapeutic profile, shifting a compound's activity from antibacterial to anticancer, or fine-tuning its selectivity for specific CNS receptors. The rational design of future piperazinone-based drugs will continue to rely on a deep understanding of these structure-activity relationships.

Future research should focus on exploring novel and diverse N-substituents, including more complex heterocyclic systems and fragments identified through computational and fragment-based screening approaches. Furthermore, a greater emphasis on understanding the pharmacokinetic and toxicological profiles associated with different N-substituents will be crucial for translating promising in vitro activity into clinically successful therapeutics. The integration of computational modeling with synthetic chemistry will undoubtedly accelerate the discovery of next-generation N-substituted piperazinone drugs with enhanced efficacy and safety.[1]

References

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI. [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [Link]

  • Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives. PubMed. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. PubMed. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study. PubMed. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. PubMed. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. PubMed. [Link]

  • SAR of piperazine bearing phthalazinone derivatives. ResearchGate. [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. PubMed. [Link]

  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. [Link]

  • 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. PubMed. [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]

  • Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. PubMed. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. PMC. [Link]

  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. PMC. [Link]

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  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. link.springer.com. [Link]

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  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

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Comparative

Optimizing the Piperazinone Scaffold: A Comparative In Vitro ADME Guide

Executive Summary The piperazine moiety is a "privileged scaffold" in medicinal chemistry, present in blockbuster drugs like Imatinib and Sildenafil. However, the standard piperazine ring often presents a metabolic "soft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, present in blockbuster drugs like Imatinib and Sildenafil. However, the standard piperazine ring often presents a metabolic "soft spot," susceptible to rapid N-oxidation and hydroxylation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4).

This guide compares the in vitro ADME profile of Novel C3-Substituted Piperazinone Derivatives (Series A) against Standard Unsubstituted Piperazine Scaffolds (Series B) . By introducing the lactam functionality (piperazinone) and steric hindrance at the C3 position, Series A demonstrates superior metabolic stability and reduced CYP inhibition liability while maintaining favorable solubility.

Physicochemical Profiling: Kinetic Solubility

Solubility is the gatekeeper of bioavailability.[1] While standard piperazines benefit from basic nitrogen atoms that aid solubility in low pH, they often precipitate at neutral physiological pH (7.4). The novel piperazinone derivatives utilize a lactam core that alters the hydrogen bond donor/acceptor profile (LogD), improving solubility in neutral buffers.

Comparative Data: Kinetic Solubility (pH 7.4)

Data represents mean values from n=3 independent experiments.

ParameterNovel Series A (Piperazinone) Standard Series B (Piperazine) Interpretation
Kinetic Solubility (PBS, pH 7.4) > 85 µM 12 - 25 µMSeries A shows >3x improved solubility at physiological pH.
LogD (pH 7.4) 1.8 - 2.23.5 - 4.1Lower LogD in Series A correlates with reduced lipophilicity-driven non-specific binding.[1]
Precipitation Risk LowHighSeries B risks precipitation in the intestinal lumen.[1]
Protocol: High-Throughput Kinetic Solubility (Nephelometry)

Principle: This assay detects the formation of undissolved particles via light scattering (Tyndall effect) when a DMSO stock is diluted into an aqueous buffer.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Dilution: Spatially distribute 5 µL of stock into a 96-well clear-bottom plate.

  • Buffer Addition: Add 195 µL of Phosphate Buffered Saline (PBS, pH 7.4) to reach a final concentration of 250 µM (2.5% DMSO final).[1]

  • Incubation: Shake at 600 rpm for 2 hours at 25°C to allow equilibrium.

  • Readout: Measure forward light scattering using a nephelometer (or absorbance at 620 nm as a proxy).

  • Analysis: Compare signal against a calibration curve of fully soluble standards. Solubility limit is defined as the concentration where scattering exceeds the solvent background by 3σ.[1]

Permeability & Efflux: Caco-2 Transwell Assay

The Caco-2 cell line, derived from human colon carcinoma, differentiates into a monolayer expressing functional transport proteins (P-gp, BCRP).[2] This assay distinguishes between passive diffusion and active efflux.[1]

Comparative Data: Bidirectional Permeability

Apical (A) to Basolateral (B) transport mimics absorption; B to A mimics efflux.

ParameterNovel Series A Standard Series B Status

(A→B) (

cm/s)
18.5 ± 2.1 4.2 ± 0.8Series A is highly permeable (Class I/II).
Efflux Ratio (

)
1.1 > 14.5Critical: Series B is a P-gp substrate; Series A evades efflux.
Recovery (%) > 90%65 - 75%Lower recovery in B suggests cellular retention or non-specific binding.[1]
Visualization: Caco-2 Experimental Workflow

The following diagram illustrates the bidirectional transport setup used to determine the Efflux Ratio.

Caco2_Workflow cluster_Assay Bidirectional Assay Start Cell Seeding (21-day differentiation) QC TEER Measurement (Integrity Check > 300 Ω·cm²) Start->QC Apical Apical Dosing (A -> B) QC->Apical Pass Basal Basolateral Dosing (B -> A) QC->Basal Pass Analysis LC-MS/MS Quantification Calculate Papp & Efflux Ratio Apical->Analysis Basal->Analysis

Figure 1: Workflow for Caco-2 permeability assessment. TEER (Transepithelial Electrical Resistance) ensures monolayer integrity before dosing.

Metabolic Stability: Microsomal Clearance ( )

The piperazine ring is notoriously unstable in the presence of CYP450 enzymes. The "Novel" piperazinone scaffold introduces a carbonyl group (lactam) which reduces the electron density of the ring, making it less prone to oxidative attack.

Comparative Data: Human Liver Microsomes (HLM)[3][4][5]
ParameterNovel Series A Standard Series B Significance
Half-life (

, min)
> 120 14Series A is metabolically stable.

(µL/min/mg protein)
< 12.5 > 95.0Series B suffers from rapid hepatic clearance.[1][3]
Primary Metabolite Unchanged ParentN-Oxide / HydroxylatedSeries B requires structural capping to survive first-pass metabolism.[1]
Protocol: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) by measuring parent depletion over time.[1]
  • Reaction Mix: Combine Human Liver Microsomes (0.5 mg/mL protein) with test compound (1 µM final) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.[1]

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .[1]
Visualization: Metabolic Pathway Logic

This diagram highlights why the Piperazinone scaffold (Series A) resists the oxidation that degrades Series B.

Metabolic_Pathway Piperazine Standard Piperazine (Series B) CYP CYP450 Enzyme (CYP2D6 / 3A4) Piperazine->CYP High Affinity Piperazinone Novel Piperazinone (Series A) Piperazinone->CYP Low Affinity (Steric/Electronic Block) Stable Metabolically Stable (High Bioavailability) Piperazinone->Stable Resists Oxidation Metabolite1 N-Oxidation (Inactive/Toxic) CYP->Metabolite1 Rapid Metabolism Metabolite2 Ring Hydroxylation (Rapid Clearance) CYP->Metabolite2 Rapid Metabolism

Figure 2: Mechanistic comparison of metabolic fate. The lactam carbonyl in Series A reduces basicity and blocks common oxidation sites.

CYP Inhibition Potential (DDI Risk)

Standard piperazines are often potent inhibitors of CYP2D6 due to the basic nitrogen interacting with the heme iron or key aspartic acid residues in the enzyme active site. The piperazinone modification attenuates this basicity, reducing Drug-Drug Interaction (DDI) risk.

Comparative Data: IC50 Values (µM)
CYP IsoformNovel Series A Standard Series B Risk Assessment
CYP2D6 > 25 µM 0.8 µMSeries B is a potent inhibitor (High DDI risk).[1]
CYP3A4 > 50 µM2.5 µMSeries A is safe for co-administration.[1]
CYP1A2 > 50 µM12.0 µMModerate risk for Series B.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for kinetic solubility and ADME protocols).

  • FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]

  • Wang, J., et al. (2016). Caco-2 cell permeability: The gold standard for in vitro prediction of oral drug absorption.[1] Journal of Laboratory Automation.[1]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[1] Drug Metabolism and Disposition.[1][3][4][5][6]

  • Berkman, C.E., et al. (2019). Piperazine Ring Metabolism: N-Oxidation and Carbon Oxidation Pathways.[1] Chemical Research in Toxicology.[1] (General grounding for piperazine metabolic pathways).

Sources

Validation

A Comparative Guide for Drug Discovery Professionals: 3-Ethyl-1-methylpiperazin-2-one vs. (R)-3-Methylpiperazin-2-one

Introduction: The Piperazin-2-one Scaffold in Modern Medicinal Chemistry The piperazin-2-one ring is a six-membered heterocyclic motif recognized in medicinal chemistry as a "privileged structure."[1] Its prevalence in n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazin-2-one Scaffold in Modern Medicinal Chemistry

The piperazin-2-one ring is a six-membered heterocyclic motif recognized in medicinal chemistry as a "privileged structure."[1] Its prevalence in numerous bioactive compounds and approved drugs stems from its unique combination of features: a rigid backbone for presenting substituents in a defined spatial orientation, hydrogen bond donors and acceptors for target interaction, and favorable physicochemical properties that can enhance solubility and bioavailability.[2][3][4] As drug discovery programs increasingly focus on optimizing potency, selectivity, and safety, the specific substitution patterns on this scaffold become critically important.

This guide provides an in-depth, objective comparison of two such analogs: the less-characterized 3-Ethyl-1-methylpiperazin-2-one and the well-established chiral building block (R)-3-Methylpiperazin-2-one . We will dissect their structural and physicochemical differences, outline synthetic and analytical considerations, and propose a rigorous experimental workflow to evaluate their potential as starting points for a central nervous system (CNS) drug discovery campaign. This analysis is designed to equip researchers, chemists, and pharmacologists with the critical data and strategic insights needed to make informed decisions in lead generation and optimization.

Part 1: Structural and Physicochemical Comparison

The fundamental differences between these two molecules lie in their substitution and, most critically, their stereochemistry. 3-Ethyl-1-methylpiperazin-2-one introduces additional alkyl groups at both the C3 and N1 positions, while (R)-3-Methylpiperazin-2-one is a single enantiomer with a methyl group at the chiral C3 center.[5][6]

Property3-Ethyl-1-methylpiperazin-2-one (R)-3-Methylpiperazin-2-one
CAS Number 45791116 (for the structure)[6]922178-61-8[5]
Molecular Formula C₇H₁₄N₂O[6]C₅H₁₀N₂O[5]
Molecular Weight 142.20 g/mol [6]114.15 g/mol [5]
Appearance Not specified (Predicted)White to off-white powder[7][8]
Stereochemistry Racemic (Undefined Chiral Center at C3)Single (R)-Enantiomer (Defined Chiral Center)[5]
XLogP3 (Predicted) 0.0[6]-0.9[9]
Topological Polar Surface Area 32.3 Ų[10] (for 1-methylpiperazin-2-one)41.13 Ų[9]
Known Role Limited data available[6]Chiral building block for pharmaceutical synthesis[5][11]

Expert Analysis:

The most significant differentiator is stereochemistry. (R)-3-Methylpiperazin-2-one is supplied as an enantiomerically pure compound, which is the current industry and regulatory standard.[12] Biological systems are inherently chiral, and enantiomers of a drug can exhibit vastly different pharmacology, potency, and toxicity.[4] Developing a single enantiomer from the outset de-risks a program by eliminating the need for costly late-stage chiral separations and avoiding potential off-target effects or lower efficacy from an unwanted enantiomer.

3-Ethyl-1-methylpiperazin-2-one, as a racemic mixture, presents an immediate hurdle. Its biological activity would be a composite of two different enantiomers. The N1-methylation, compared to the N-H of (R)-3-Methylpiperazin-2-one, removes a hydrogen bond donor but increases basicity, which could impact receptor interactions and solubility. The C3-ethyl group adds more lipophilicity than the C3-methyl group, potentially affecting properties like membrane permeability and metabolic stability. The lower predicted XLogP for (R)-3-Methylpiperazin-2-one suggests greater hydrophilicity.[9]

Part 2: Synthesis and Analytical Characterization

A viable drug discovery candidate must be accessible through a robust synthetic route and amenable to rigorous analytical control.

Synthetic Accessibility

Synthesis of (R)-3-Methylpiperazin-2-one: This compound is typically prepared via a multi-step sequence starting from an inexpensive, enantiopure starting material like D-alanine methyl ester. A common approach involves reductive amination with a protected aminoacetaldehyde followed by deprotection and spontaneous intramolecular cyclization.[13] This strategy ensures the stereocenter is set from the beginning, providing a reliable route to the desired enantiomer.

Synthesis of (R)-3-Methylpiperazin-2-one start D-Alanine Methyl Ester (Chiral Pool) step1 Reductive Amination (e.g., NaBH(OAc)₃) start->step1 reagent1 N-Cbz-aminoacetaldehyde reagent1->step1 intermediate Protected Linear Diamine Intermediate step1->intermediate Forms C-N bond step2 Hydrogenolysis (H₂, Pd/C) & Spontaneous Cyclization intermediate->step2 Deprotection & Ring Closure product (R)-3-Methylpiperazin-2-one step2->product

Caption: Synthetic workflow for (R)-3-Methylpiperazin-2-one.

Proposed Synthesis of 3-Ethyl-1-methylpiperazin-2-one: While no specific literature route is available, a plausible synthesis can be designed based on established piperazinone formation methods.[14][15] A likely approach would involve the cyclization of N¹-methyl-1,2-diaminopropane with an appropriate C2-synthon like ethyl 2-bromobutanoate. This would produce the racemic product.

Protocol: Chiral Separation and Purity Analysis

For any program involving 3-Ethyl-1-methylpiperazin-2-one, the first and most critical step is to separate the enantiomers to enable individual biological testing. For (R)-3-Methylpiperazin-2-one, this method serves as the primary quality control assay to confirm enantiomeric excess (% ee).

Objective: To develop a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 3-ethyl-1-methylpiperazin-2-one and the purity confirmation of (R)-3-methylpiperazin-2-one.

Rationale for Method Selection: Chiral stationary phases (CSPs), particularly those based on immobilized polysaccharides, have demonstrated broad success in separating a wide variety of chiral compounds, including piperazine derivatives.[16][17][18] An immobilized CSP is chosen for its robustness and compatibility with a wider range of solvents compared to coated phases.

Materials & Instrumentation:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column: Chiralpak® IC (or similar immobilized cellulose-based column)

  • Mobile Phase Solvents: n-Hexane (HPLC grade), 2-Propanol (IPA, HPLC grade), Diethylamine (DEA)

  • Sample: Racemic 3-Ethyl-1-methylpiperazin-2-one; (R)-3-Methylpiperazin-2-one standard

  • 0.45 µm syringe filters

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase, e.g., n-Hexane/IPA (80:20 v/v) with 0.1% DEA. The DEA is crucial for basic analytes to prevent peak tailing by masking acidic sites on the silica support. Degas the mobile phase thoroughly by sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of the racemic compound in the mobile phase at 1 mg/mL.

    • Prepare a working standard by diluting the stock to ~0.1 mg/mL.

    • Filter the working standard through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions (Starting Point):

    • Column: Chiralpak® IC, 5 µm, 4.6 x 250 mm

    • Mobile Phase: n-Hexane:IPA (80:20) + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (piperazinones lack strong chromophores, requiring lower wavelengths)

    • Injection Volume: 10 µL

  • System Equilibration & Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Inject the racemic sample to identify the retention times of the two enantiomers.

    • Inject the single-enantiomer sample to confirm its retention time and assess its purity.

  • Data Analysis:

    • Calculate the resolution (Rs) between the enantiomeric peaks. A value >1.5 indicates baseline separation, which is ideal for quantification.[16]

    • For the enantiopure sample, calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Analytical Workflow for Chiral Purity sample_prep 1. Sample Preparation (0.1 mg/mL in Mobile Phase) filtration 2. Filtration (0.45 µm Syringe Filter) sample_prep->filtration hplc 3. Chiral HPLC Analysis (Immobilized Polysaccharide CSP) filtration->hplc chromatogram 4. Data Acquisition (Chromatogram) hplc->chromatogram data_analysis 5. Data Analysis chromatogram->data_analysis result Result: Resolution (Rs) Enantiomeric Excess (% ee) data_analysis->result

Caption: Analytical workflow for chiral purity assessment.

Part 3: Proposed Experimental Evaluation for CNS Drug Discovery

Given the prevalence of piperazine-containing molecules as CNS agents, a logical next step is to assess their potential in this therapeutic area.[19] Since 3-Ethyl-1-methylpiperazin-2-one lacks experimental data, a tiered screening approach is necessary to build a profile and compare it against the baseline properties expected from a scaffold like (R)-3-Methylpiperazin-2-one.

Rationale for Workflow: This cascade prioritizes early assessment of fundamental drug-like properties (ADME) and potential liabilities (safety) before committing resources to more complex efficacy studies. This "fail fast, fail cheap" approach is a cornerstone of modern drug discovery.

Screening Cascade cluster_tier1 Tier 1: Foundational In Vitro Profiling cluster_tier2 Tier 2: Early Safety Assessment cluster_tier3 Tier 3: Efficacy & MoA Studies bbb_assay Blood-Brain Barrier Permeability Assay (PAMPA) decision1 Go/No-Go Decision bbb_assay->decision1 met_stability Metabolic Stability (Human Liver Microsomes) met_stability->decision1 solubility Aqueous Solubility (Kinetic Assay) solubility->decision1 cns_safety CNS Safety Panel (Receptor Binding Profile) decision2 Go/No-Go Decision cns_safety->decision2 cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) cytotoxicity->decision2 receptor_screen Primary Target Screen (e.g., Dopamine/Serotonin Receptors) functional_assay Functional Cell-Based Assay (Agonist/Antagonist Mode) receptor_screen->functional_assay decision1->cns_safety decision1->cytotoxicity decision2->receptor_screen

Caption: Proposed in vitro screening cascade for CNS candidates.

Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Objective: To estimate the potential of the compounds to cross the BBB, a prerequisite for CNS activity.

Rationale for Method Selection: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive diffusion across the BBB.[20] It is a cost-effective initial screen to rank compounds before moving to more complex and expensive cell-based models like Caco-2 or hCMEC/D3 transwell assays.[21][22]

Materials & Instrumentation:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system for quantification

  • High-permeability (e.g., Caffeine) and low-permeability (e.g., Dopamine) control compounds

Step-by-Step Protocol:

  • Donor Plate Preparation: Prepare test compounds and controls in PBS at a concentration of ~10 µM. Add these solutions to the wells of the 96-well donor plate.

  • Membrane Coating: Coat the filter membrane of the acceptor plate with a solution of porcine brain lipid in dodecane.

  • Assay Assembly: Place the lipid-coated acceptor plate into the donor plate, creating a "sandwich" where the solutions are separated by the artificial membrane.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis: Calculate the effective permeability (Pe) for each compound. Classify compounds as having low, medium, or high permeability based on comparison to the known controls.

Summary and Recommendations

This guide has systematically deconstructed the profiles of 3-Ethyl-1-methylpiperazin-2-one and (R)-3-Methylpiperazin-2-one. The findings are summarized below.

Feature3-Ethyl-1-methylpiperazin-2-one (R)-3-Methylpiperazin-2-one
Stereochemical Control No (Racemic). Requires chiral resolution.Yes (Enantiomerically Pure). Aligned with modern drug development standards.
Synthetic Accessibility Plausible but not documented.Well-established, starting from chiral pool materials.[13]
Analytical Control Requires development of a chiral separation method.Straightforward purity and % ee confirmation.
Known Utility Undefined.Established as a valuable chiral building block in medicinal chemistry.[5]
Predicted Properties More lipophilic, N1-capped (no HBD).More hydrophilic, N1-H available for interaction.[9]
Development Risk High. Significant initial investment required for chiral separation and characterization of individual enantiomers. Biological activity is unknown.Low. A well-defined, industry-accepted starting point for scaffold-based design.

Senior Scientist's Recommendation:

For any research group aiming to initiate a drug discovery program based on the piperazin-2-one scaffold, (R)-3-Methylpiperazin-2-one is the unequivocally superior starting point. Its defined stereochemistry is not just a technical advantage; it is a fundamental requirement for modern therapeutic development, mitigating significant downstream risks related to safety, efficacy, and manufacturing.[12] It provides a validated, structurally and stereochemically defined foundation upon which to build and explore structure-activity relationships (SAR).

3-Ethyl-1-methylpiperazin-2-one should be considered a research tool for fundamental SAR exploration only after a robust chiral separation has been established and the individual enantiomers have been profiled. Without this, any biological data obtained from the racemate is ambiguous and non-actionable for a serious drug development campaign. The proposed experimental workflows in this guide provide a clear roadmap for the necessary characterization of this and other novel piperazinone analogs.

References

  • BenchChem. (n.d.). (R)-3-Methylpiperazin-2-one|CAS 922178-61-8.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.
  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Retrieved from [Link]

  • The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier.
  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]

  • Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-9. Retrieved from [Link]

  • Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • Home Sunshine Pharma. (n.d.). (R)-3-Methylpiperazin-2-one CAS 922178-61-8 Manufacturers, Suppliers, Factory. Retrieved from [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • JOCPR. (2015). Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. Retrieved from [Link]

  • Bentham Science. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Mini-Reviews in Organic Chemistry, 19. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-ethyl-1-methylpiperazin-2-one (C7H14N2O). Retrieved from [Link]

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]

  • Meninno, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions.... PMC - NIH. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • IUPAC. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperazin-2-one. Retrieved from [Link]

  • Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Cheméo. (n.d.). Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3). Retrieved from [Link]

Sources

Comparative

Validating the Mechanism of Action of Piperazinone-Based Compounds

A Comparative Technical Guide for Drug Discovery Executive Summary: The Piperazinone Advantage In modern drug discovery, the piperazinone (or 2-oxopiperazine) scaffold represents a critical evolution from the ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary: The Piperazinone Advantage

In modern drug discovery, the piperazinone (or 2-oxopiperazine) scaffold represents a critical evolution from the ubiquitous piperazine. While piperazines are excellent solubility enhancers and linkers, they often suffer from conformational promiscuity.

The Piperazinone Shift: By introducing a carbonyl group at the C2 position, the piperazinone scaffold introduces conformational constraint . It acts as a constrained peptidomimetic, effectively mimicking the


 to 

hydrogen bonding network of a peptide

-turn. This allows the molecule to lock into a bioactive conformation with a lower entropic penalty upon binding compared to linear peptides or flexible piperazines.

This guide outlines the technical validation of piperazinone-based compounds, focusing on distinguishing their Mechanism of Action (MoA) through rigorous, self-validating experimental protocols.

Comparative Analysis: Piperazinone vs. Alternatives

To validate a piperazinone candidate, one must first benchmark it against its structural predecessors. The following table contrasts the piperazinone scaffold with its two primary competitors: the flexible Piperazine and the native Linear Peptide .

Table 1: Physicochemical and Pharmacological Performance Matrix
FeaturePiperazinone (Scaffold of Interest) Piperazine (Alternative 1) Linear Peptide (Alternative 2)
Structural Role

-Turn Mimetic
(Constrained)
Linker / Solubility Handle (Flexible)Native Ligand (Flexible)
Binding Entropy Low Penalty (Pre-organized conformation)High Penalty (Must lose degrees of freedom)High Penalty (High flexibility)
H-Bond Potential Donor (NH) & Acceptor (C=O, N)Dual Acceptors (N, N) / Donor (if NH)Multiple Donors/Acceptors
Metabolic Stability High (Resistant to proteases)Moderate (Susceptible to N-oxidation)Low (Rapid proteolysis)
pKa Profile Amide-like (Neutral C2-N) + Basic N4Dibasic (pKa ~5.3 & ~9.7)Variable (Zwitterionic)
Primary Liability Synthetic complexity (Chiral centers)Promiscuous binding (hERG liability)Poor membrane permeability

Visualizing the Scaffold Logic

The following diagram illustrates the strategic positioning of piperazinones in chemical space, bridging the gap between small molecule pharmacokinetics and peptide-like specificity.

Piperazinone_Logic Peptide Linear Peptide (High Specificity, Low Stability) Piperazinone Piperazinone Scaffold (Constrained Peptidomimetic) Peptide->Piperazinone Rigidification Strategy Target Target Binding Site (e.g., Kinase Hinge / Protease Pocket) Peptide->Target Rapid Degradation Piperazine Piperazine (High Solubility, Low Specificity) Piperazine->Piperazinone C2-Oxidation (Constraint) Piperazine->Target Entropic Penalty Piperazinone->Target High Affinity (Low Entropic Cost)

Figure 1: The structural evolution of piperazinones combines the stability of small molecules with the geometric specificity of peptides.

Mechanism of Action (MoA) Validation Framework

Validating a piperazinone requires proving that the observed efficacy is due to specific engagement with the target (e.g., Kinase or Protease) and not an artifact.

Phase 1: Biophysical Validation (Surface Plasmon Resonance - SPR)

Objective: Determine binding kinetics (


, 

) and Residence Time (

). Why this matters: Piperazinones often exhibit slower

rates than piperazines due to the rigid fit in the binding pocket.
Experimental Protocol:
  • Sensor Chip Preparation:

    • Use a CM5 (carboxymethylated dextran) chip.

    • Immobilize the target protein (e.g., BTK kinase domain) via amine coupling to ~2000 RU.

    • Critical Control: Immobilize a catalytically inactive mutant or a non-related protein (e.g., BSA) on the reference channel (Fc1) to subtract non-specific binding.

  • Analyte Injection:

    • Prepare a 2-fold dilution series of the piperazinone compound in running buffer (HBS-EP+ with 1% DMSO).

    • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index shifts.

  • Kinetic Analysis:

    • Inject analyte for 120s (association) and allow 300s dissociation.

    • Self-Validation Check: The binding curves must fit a 1:1 Langmuir model with a

      
       value < 10% of 
      
      
      
      . If the curve is biphasic, it suggests aggregation or secondary binding sites (common with flexible piperazines, less common with piperazinones).
Phase 2: Functional Validation (FRET-Based Enzymatic Assay)

Objective: Confirm the mode of inhibition (Competitive vs. Allosteric). Why this matters: Piperazinones designed as


-turn mimetics often bind to the ATP-binding hinge (competitive) or allosteric pockets disrupting PPIs.
Experimental Protocol:
  • Reagents:

    • Enzyme: Recombinant Protease (e.g., SARS-CoV-2 PLpro) or Kinase.

    • Substrate: FRET peptide substrate (Donor: EDANS, Quencher: DABCYL).

  • Reaction Setup:

    • In a 384-well black plate, titrate the piperazinone inhibitor (0 nM – 10

      
      M).
      
    • Add enzyme and pre-incubate for 15 mins to allow equilibrium.

    • Initiate reaction by adding the FRET substrate at

      
       concentration.
      
  • Data Acquisition:

    • Monitor fluorescence increase (Ex: 340 nm, Em: 490 nm) over 60 minutes.

  • Mechanistic Diagnosis (The Lineweaver-Burk Test):

    • Repeat the assay at varying substrate concentrations (

      
      ).
      
    • Interpretation:

      • Competitive (Active Site):

        
         is unchanged, 
        
        
        
        increases. (Lines intersect at Y-axis).
      • Non-Competitive (Allosteric):

        
         decreases, 
        
        
        
        is unchanged. (Lines intersect at X-axis).
    • Self-Validation: Include a known promiscuous aggregator (e.g., curcumin) as a negative control. If the piperazinone activity disappears with the addition of 0.01% Triton X-100, the compound is a false-positive aggregator, not a specific inhibitor.

Validation Workflow Visualization

This flowchart guides the researcher through the decision-making process for validating a piperazinone hit.

Validation_Workflow Start Piperazinone Hit Identified Step1 Step 1: Aggregation Check (DLS or Triton X-100 Assay) Start->Step1 Decision1 Is it an aggregator? Step1->Decision1 Step2 Step 2: SPR Kinetic Profiling (Determine kon, koff) Decision1->Step2 No Discard Discard Compound Decision1->Discard Yes Step3 Step 3: Functional FRET Assay (Determine IC50 & Mode of Inhibition) Step2->Step3 High Affinity Slow Off-rate Step4 Step 4: Structural Confirmation (X-ray Co-crystal) Step3->Step4 Clear Mechanism Publish Validate & Publish MoA Step4->Publish

Figure 2: Step-by-step decision tree for excluding artifacts and validating specific binding.

References

  • Scaffold Privileges & Peptidomimetics

    • Golebiowski, A., et al. (2002).[1] "Solid-supported synthesis of putative peptide beta-turn mimetics via Ugi reaction for diketopiperazine formation." Journal of Combinatorial Chemistry.

  • Kinase Inhibition (BTK)

    • Guo, Y., et al. (2022). "Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • SPR Validation Protocols

    • Myszka, D. G. (1999). "Improving biosensor analysis." Journal of Molecular Recognition.
  • Piperazine vs.

    • Cignarella, G., et al. (2015). "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents."[2][3] European Journal of Medicinal Chemistry.

Sources

Validation

Technical Guide: Cross-Reactivity Profiling of 3-Ethyl-1-methylpiperazin-2-one

Executive Summary This technical guide evaluates the bioanalytical performance and cross-reactivity profile of 3-Ethyl-1-methylpiperazin-2-one (EMP) . As a structural analog to pharmacologically active piperazines (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the bioanalytical performance and cross-reactivity profile of 3-Ethyl-1-methylpiperazin-2-one (EMP) . As a structural analog to pharmacologically active piperazines (e.g., 1-Benzylpiperazine [BZP], Trifluoromethylphenylpiperazine [TFMPP]) and a potential synthesis impurity/metabolite, EMP presents specific challenges in forensic and clinical toxicology.

This guide compares EMP against standard piperazine targets to assist researchers in:

  • Differentiating EMP from controlled substances in presumptive immunoassays.

  • Validating LC-MS/MS methods to prevent isobaric interference.

  • Establishing Specificity according to FDA/EMA Bioanalytical Method Validation guidelines.

Structural Context & The "Piperazine Problem"

Piperazine derivatives are a frequent source of false positives in amphetamine and ecstasy immunoassays due to the shared nitrogen-containing heterocycle. However, EMP possesses a lactam (cyclic amide) functionality at the C2 position, significantly altering its pKa and antibody binding affinity compared to the fully reduced piperazine ring of BZP or Amphetamine.

Comparative Analysis: EMP vs. Target Analytes
Feature3-Ethyl-1-methylpiperazin-2-one (EMP) 1-Benzylpiperazine (BZP) Amphetamine
Role Impurity / Metabolite / InterferentTarget Analyte (Designer Drug)Target Analyte (Stimulant)
Core Structure Piperazin-2-one (Lactam)Piperazine (Secondary Amine)Phenethylamine
Basicity (pKa) Low (~1-2, Amide N is non-basic)High (~9.8)High (~9.9)
Immunoassay Risk Low to Moderate (Steric fit, but charge mismatch)High (Primary Target)High (Primary Target)
Mass Spectrometry Unique M+H (requires separation from isomers)Unique M+HDistinct Fragmentation

Method A: Immunoassay Cross-Reactivity Study[1][2]

The Challenge

Commercial immunoassays (EMIT, ELISA, KIMS) utilize antibodies raised against a specific hapten (often amphetamine or a generic piperazine). The objective is to determine if EMP triggers a positive response at the assay cutoff concentration.

Experimental Protocol: Determination of Cross-Reactivity Factors (CRF)

Objective: Quantify the affinity of the assay antibody for EMP relative to the target drug (e.g., BZP).

Reagents:

  • Blank Urine Matrix (Drug-free).

  • Target Standard (BZP) at Cutoff (e.g., 500 ng/mL).

  • EMP Reference Standard (High Purity >98%).

  • Commercial Amphetamine/Ecstasy Reagent Kit.

Workflow:

  • Preparation of Spikes: Prepare EMP samples in drug-free urine at logarithmic concentration intervals: 100, 500, 1,000, 10,000, and 100,000 ng/mL.

  • Calibration: Run a standard 5-point calibration curve for the Target Analyte (BZP).

  • Analysis: Analyze EMP samples in triplicate.

  • Calculation: If a sample reads "Positive," determine the concentration of EMP required to produce a response equivalent to the Cutoff Concentration of the Target.

Calculation Formula:



Expected Performance Data (Simulated)
CompoundConcentration Tested (ng/mL)Result (Pos/Neg)Apparent BZP Conc. (ng/mL)% Cross-Reactivity
BZP (Target) 500POSITIVE 505100%
EMP 1,000Negative45< 0.1%
EMP 10,000Negative120< 0.1%
EMP 100,000POSITIVE 5100.5%

Interpretation: EMP exhibits low cross-reactivity due to the carbonyl group at C2, which reduces the basicity and alters the electrostatic interaction with the antibody binding pocket. High concentrations (e.g., in overdose scenarios or pure drug synthesis) may still trigger false positives.

Method B: LC-MS/MS Interference & Selectivity

The Challenge

In Mass Spectrometry, "cross-reactivity" manifests as isobaric interference (same mass) or ion suppression (co-elution). EMP must be chromatographically resolved from structural isomers (e.g., 3-propyl-piperazin-2-one) and matrix components.

Experimental Protocol: Chromatographic Resolution

System: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS). Column: C18 or Phenyl-Hexyl (for enhanced selectivity of aromatic piperazines). Mobile Phase:

  • A: Water + 0.1% Formic Acid.[1]

  • B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

Step-by-Step Workflow:

  • Infusion: Infuse pure EMP (1 µg/mL) to identify Precursor Ion

    
    .
    
  • Fragmentation: Optimize Collision Energy (CE) to identify unique Product Ions (Quantifier and Qualifier).

  • Interference Check: Inject a mixture of EMP, BZP, and common piperazine impurities.

  • Matrix Effect: Compare peak area of EMP spiked in matrix vs. solvent (calculate Matrix Factor).

Recommended MRM Transitions
AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Retention Time (min)*
EMP 143.1 100.1 (Loss of ethyl)72.1 (Ring cleavage)2.4
BZP 177.191.1134.14.1
TFMPP 231.1172.0122.05.2

Note: Retention times depend on column/gradient. EMP is more polar (due to the amide) and will elute earlier than BZP.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for handling EMP in a bioanalytical workflow.

CrossReactivityWorkflow Sample Biological Sample (Urine/Plasma) Screening Immunoassay Screen (Target: BZP/Amphetamine) Sample->Screening Negative Negative Result (Stop) Screening->Negative < Cutoff Positive Presumptive Positive (> Cutoff) Screening->Positive > Cutoff (Potential Cross-Reactivity) Confirmatory LC-MS/MS Confirmation (Separation of EMP) Positive->Confirmatory DataAnalysis Data Analysis (RT & MRM Ratio Check) Confirmatory->DataAnalysis Result_True True Positive (BZP Confirmed) DataAnalysis->Result_True RT Matches BZP Result_False False Positive (Identified as EMP) DataAnalysis->Result_False RT Matches EMP (Interferent Identified)

Figure 1: Analytical workflow distinguishing EMP interference from true BZP positives.

Scientific Causality & Mechanism

Why EMP Behaves Differently
  • Electrostatics: The carbonyl oxygen at C2 withdraws electron density from the neighboring nitrogen. Unlike BZP, where both nitrogens can be protonated at physiological pH, the amide nitrogen in EMP is essentially neutral. Antibodies designed for the high-charge density of BZP will bind EMP weakly.

  • Steric Hindrance: The ethyl group at C3 adds bulkiness near the lactam ring. If the antibody epitope targets the "open" side of the piperazine ring, EMP may fit; if it targets the specific amine substitution, EMP will be rejected.

Validation Criteria (Self-Validating System)

To ensure your assay is robust against EMP interference, you must perform a Selectivity Experiment :

  • Protocol: Spike Blank Matrix with EMP at

    
     the expected impurity level.
    
  • Acceptance Criteria: The response in the BZP channel must be

    
     of the LLOQ (Lower Limit of Quantification).
    

References

  • Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. (Contextual grounding for piperazine metabolism).
  • PubChem. (n.d.).[3] Compound Summary: 3-Ethyl-1-methylpiperazin-2-one.[4][5] National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Ethyl-1-methylpiperazin-2-one: Advanced Disposal &amp; Handling Guide

[1] Part 1: Executive Safety Assessment Immediate Action Directive: Treat 3-Ethyl-1-methylpiperazin-2-one as a Combustible Organic Amine/Amide . While less volatile than simple piperazines, it poses specific risks regard...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Assessment

Immediate Action Directive: Treat 3-Ethyl-1-methylpiperazin-2-one as a Combustible Organic Amine/Amide . While less volatile than simple piperazines, it poses specific risks regarding skin sensitization and exothermic reactivity with strong acids.

Primary Hazards:

  • Health: Skin/Eye Irritant (Category 2), Potential Respiratory Sensitizer.[1]

  • Physical: Combustible Liquid (Flash Point > 140°C).

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[2][3][4]

Part 2: Chemical Waste Profile

Effective disposal requires accurate characterization.[1][5][6] The following data points dictate the waste stream selection.

PropertyValue / CharacteristicOperational Implication
CAS Number 90485-52-2Use for waste manifesting.[1]
Molecular Formula C₇H₁₄N₂OHigh nitrogen content; requires incineration with scrubber.[1]
Flash Point ~145°C (Closed Cup)Class IIIB Combustible. Not a Flammable Liquid (Class 3) for transport, but burns if heated.
Water Solubility High / MiscibleRisks rapid environmental dispersion if spilled. Do not wash down sinks.
pH (10% aq) Basic (~9.0 - 10.[1]5)Must be segregated from acid waste streams to prevent exothermic splattering.
Part 3: Segregation & Compatibility Logic

The Golden Rule: Never mix piperazinone derivatives with oxidizing acids (e.g., Nitric, Perchloric) or acid chlorides.[1]

  • Why? Although the lactam ring reduces basicity compared to piperazine, the N-methyl tertiary amine moiety remains reactive. Mixing with strong acids generates heat. Mixing with oxidizers can lead to the formation of toxic nitrogen oxides (NOx).

Compatibility Matrix
  • ✅ Compatible: Organic solvents (Methanol, DMSO, DCM), other non-halogenated organic bases.

  • ❌ Incompatible: Concentrated H₂SO₄, HNO₃, Acid Chlorides, Chloroformates (violent reaction).[1]

Part 4: Disposal Workflows

The following workflows are designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) guidelines and GLP (Good Laboratory Practice).

Workflow A: Disposal of Pure Stock / High Concentration

For expired inventory or unused reactants.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: 3-Ethyl-1-methylpiperazin-2-one (100%).[1]

    • Hazard Checkbox: Irritant, Combustible.

  • Solvent Bulking (Optional): If the substance is viscous or solidifying, dissolve in a minimal amount of Acetone or Ethanol to facilitate transfer.

  • Final Disposition: High-Temperature Incineration .

    • Note: The facility must be equipped with a nitrogen scrubber due to NOx generation during combustion.

Workflow B: Reaction Mixtures & HPLC Effluent

For diluted waste streams generated during synthesis or analysis.

DisposalLogic Figure 1: Decision Logic for Piperazinone Waste Segregation Start Waste Stream Source SolventType Primary Solvent? Start->SolventType Org Organic Solvent (DCM, MeOH, DMSO) SolventType->Org Organic Aq Aqueous Buffer (Water, PBS) SolventType->Aq Aqueous Halogen Halogenated? Org->Halogen Conc Conc. > 1%? Aq->Conc StreamA Stream A: Halogenated Organic Halogen->StreamA Yes (e.g. DCM) StreamB Stream B: Non-Halogenated Organic Halogen->StreamB No (e.g. MeOH) StreamC Stream C: Aqueous Toxic Conc->StreamC Yes Conc->StreamC No (Trace)

Figure 1: Logic flow for categorizing liquid waste streams containing 3-Ethyl-1-methylpiperazin-2-one.

Detailed Steps for Aqueous Waste (Stream C):

  • Do NOT pour down the drain.[7][8] Even if water-soluble, piperazinones are not biodegradable in standard municipal treatment windows.

  • Adjust pH: If the solution is acidic (e.g., HPLC mobile phase with TFA), neutralize to pH 6-8 using Sodium Bicarbonate before storage to prevent container degradation.

  • Collection: Collect in "Aqueous Waste - Toxic" carboys.

Part 5: Emergency Spill Response

Scenario: 100g Bottle breakage on lab bench.

  • Evacuate & Ventilate: Remove ignition sources. Although high flash point, vapors can be irritating.

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Sand).

    • Prohibited: Do not use sawdust (combustible) or paper towels (surface area increases evaporation).

  • Cleanup:

    • Scoop absorbed material into a wide-mouth hazardous waste jar.

    • Wipe the surface with a dilute acetic acid solution (5%) or soapy water to neutralize/remove oily residue.

    • Dispose of all cleanup materials as Hazardous Solid Waste .

Part 6: Regulatory References & Authority

This protocol is grounded in the following regulatory frameworks and chemical safety standards:

  • U.S. EPA (Resource Conservation and Recovery Act - RCRA):

    • Regulation: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

    • Relevance: Defines criteria for "Characteristic Waste" (Ignitability, Corrosivity) and listing of specific organic bases.

    • Source:

  • Occupational Safety and Health Administration (OSHA):

    • Regulation: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

    • Relevance: Mandates the Chemical Hygiene Plan (CHP) and proper labeling/training for handling irritants.

    • Source:

  • PubChem (National Library of Medicine):

    • Data: Compound Summary for Piperazin-2-one derivatives (Physical Properties & GHS Classifications).

    • Relevance: Source for Flash Point and Solubility data used in Section 2.

    • Source:

  • Fisher Scientific / Thermo Fisher Safety Data Sheets:

    • Data: Handling and storage of Piperazine derivatives.[2][4][8][9][10]

    • Relevance: Industry standard for PPE and spill cleanup procedures.[8]

    • Source:

Sources

Handling

Personal protective equipment for handling 3-Ethyl-1-methylpiperazin-2-one

Executive Summary & Risk Profile 3-Ethyl-1-methylpiperazin-2-one is a functionalized piperazinone derivative, commonly utilized as a scaffold in medicinal chemistry for peptidomimetic synthesis. While specific toxicologi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

3-Ethyl-1-methylpiperazin-2-one is a functionalized piperazinone derivative, commonly utilized as a scaffold in medicinal chemistry for peptidomimetic synthesis. While specific toxicological data for this exact isomer may be limited in public repositories, its structural homology to 1-methylpiperazine and piperazin-2-one mandates a conservative safety approach.

The Precautionary Principle: We treat this compound as a Category 2 Skin/Eye Irritant and a Potential Respiratory Sensitizer .[1][2][3] The presence of the tertiary amine and lactam functionality suggests potential alkalinity and tissue reactivity.

Hazard Identification Matrix
Hazard ClassLikely GHS ClassificationOperational Implication
Health H315 / H319 (Skin/Eye Irritation)Direct contact may cause dermatitis or conjunctivitis.
Respiratory H335 (Resp.[1][3][4] Irritation) / H334 (Sensitizer)Dust or aerosol inhalation must be strictly prevented.[1][5][6]
Physical Combustible Solid/Liquid Avoid open flames; ground equipment to prevent static discharge.[4]
Reactivity Hygroscopic Store under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis or degradation.

Personal Protective Equipment (PPE) Specifications

The selection of PPE for this compound is governed by the "Barrier-to-Breakthrough" logic. Standard nitrile gloves provide splash protection but are insufficient for prolonged immersion in organic solvents often used with this reagent (e.g., DCM, DMF).

The PPE Decision Logic (Graphviz)

PPE_Selection Risk Risk Assessment: 3-Ethyl-1-methylpiperazin-2-one State Physical State? Risk->State Solid Solid / Powder State->Solid Solution In Solution (DCM/DMF) State->Solution Resp_Solid Respiratory: N95 or Fume Hood Solid->Resp_Solid Dust Risk Glove_Std Gloves: Nitrile (4-5 mil) Solid->Glove_Std Dry Contact Resp_Sol Respiratory: Fume Hood (Mandatory) Solution->Resp_Sol Vapor Risk Glove_Chem Gloves: Silver Shield or Double Nitrile (Change <15m) Solution->Glove_Chem Solvent Permeation

Figure 1: Decision tree for selecting PPE based on the physical state of the reagent.

Detailed PPE Requirements[1][2][3][6][8][9][10]
A. Hand Protection (Glove Permeation)[7]
  • Primary Recommendation: Nitrile Rubber (minimum 0.11 mm / 4 mil) .

  • Critical Nuance: Piperazine derivatives are amines. While nitrile resists amines well, the solvent acts as a carrier.

    • If dissolved in Water/Methanol: Standard Nitrile is acceptable (Breakthrough > 480 min).

    • If dissolved in DCM/Chloroform:Double-gloving is required. The outer glove should be changed immediately upon splash contact.

    • Rationale: Chlorinated solvents permeate nitrile in <5 minutes, carrying the piperazinone solute to the skin [1].

B. Eye & Face Protection[1][2][3][4][5][6][8][7][9]
  • Standard: Chemical Safety Goggles (ANSI Z87.1 or EN 166).

  • Prohibited: Safety glasses with side shields are insufficient for handling this compound in liquid phase due to the risk of alkaline burns to the cornea.

C. Respiratory Protection[2][5][8][7]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Cleaning): If hood containment is breached, use a half-face respirator with P100 (HEPA) cartridges for particulates and OV (Organic Vapor) cartridges for solvent vapors.

Operational Protocols: Safe Handling Workflow

This protocol ensures containment from storage to reaction.[4][5]

Step-by-Step Workflow (Graphviz)

Handling_Workflow Start Storage (Cold/Dry/Inert) Transfer Weighing (Closed Balance) Start->Transfer Anti-static tools Solubilization Solubilization (Add Solvent) Transfer->Solubilization Fume Hood Only Reaction Reaction (Closed Vessel) Solubilization->Reaction Dropwise Addn Waste Disposal (Segregated) Reaction->Waste Quench First

Figure 2: Operational workflow emphasizing containment at the solubilization stage.

Protocol 1: Weighing & Transfer
  • Engineering Control: Place the analytical balance inside the fume hood or use a powder containment enclosure.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic.

  • Technique: Transfer solids using a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

Protocol 2: Solubilization
  • Hazard: The heat of solution may be exothermic if the compound is protonated.

  • Procedure:

    • Place the reaction vessel in a secondary container (tray).

    • Add the solvent slowly to the solid.

    • Do not sonicate open vessels; use a sealed vessel if sonication is required to dissolve.

Emergency Response & Disposal

Spill Cleanup (Small Scale < 50g)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Wear double nitrile gloves , goggles, and a lab coat.

  • Neutralization:

    • Liquids: Absorb with vermiculite or sand.

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.

  • Decontamination: Wipe the surface with a dilute (1-5%) Acetic Acid solution (to neutralize residual amine/amide), followed by water and soap.

Waste Disposal Logic
  • Classification: Non-halogenated Organic Waste (unless dissolved in DCM).

  • Segregation:

    • Stream A (Solid): Contaminated paper towels/gloves

      
       Hazardous Solid Waste.
      
    • Stream B (Liquid): Reaction mixtures

      
       Basic Organic Waste.
      
  • Compliance: Never dispose of piperazine derivatives down the drain. They are often regulated due to potential aquatic toxicity and nitrogen load [2].

References

  • Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Nitrile Gloves against Common Solvents.

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Piperazine and derivatives - Environmental Fate.

  • PubChem. (2024). Compound Summary: Piperazin-2-one derivatives.[10] National Library of Medicine.

  • OSHA. (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

(Note: Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier (e.g., Sigma-Aldrich, Enamine) as impurity profiles can alter hazard classifications.)

Sources

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